Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Description
Propriétés
IUPAC Name |
methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOBYHRLTYIPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163161 | |
| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-01-1 | |
| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-diamino-6-chloropyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KAT2Q9CHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" basic properties
An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, grounded in established scientific principles.
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyrazine derivative of significant interest in medicinal and industrial chemistry.[1][2] Its strategic arrangement of amino, chloro, and methyl ester groups on a heterocyclic scaffold makes it a valuable and versatile intermediate for synthesizing more complex molecules, most notably in the pharmaceutical sector.[2] The compound's structure is pivotal to its reactivity, serving as a cornerstone for the development of epithelial sodium channel (ENaC) blockers. This guide will elucidate the fundamental properties and scientific rationale behind the use of this important chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of any scientific application. The compound is systematically designated under IUPAC nomenclature as this compound.[1][3]
| Identifier | Value |
| CAS Number | 1458-01-1[1][3] |
| Molecular Formula | C₆H₇ClN₄O₂[1][3] |
| Molecular Weight | 202.60 g/mol [1][3][4] |
| IUPAC Name | This compound[1][3] |
| Synonyms | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester, Amiloride impurity A[3][5][6] |
| EC Number | 215-946-1[3] |
| InChI Key | KOOBYHRLTYIPTH-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)N)N[1][3] |
Structural Analysis
The molecule's reactivity is dictated by its structure: a central pyrazine ring substituted with four distinct functional groups.[2]
Caption: 2D structure of this compound.
-
Pyrazine Core : This six-membered aromatic heterocycle containing two nitrogen atoms is the molecular backbone.[2]
-
Amino Groups (-NH₂) : Located at the C3 and C5 positions, these groups are electron-donating and confer nucleophilic character to the molecule, making them key sites for further reactions like acylation.[2]
-
Chlorine Atom (-Cl) : Positioned at C6, this electron-withdrawing group activates the pyrazine ring, making it susceptible to nucleophilic aromatic substitution under specific conditions.[2]
-
Methyl Ester Group (-COOCH₃) : At the C2 position, this group can undergo hydrolysis to form the corresponding carboxylic acid or participate in transesterification, providing another handle for synthetic modification.[2][7]
Physicochemical and Thermal Properties
The physical properties of the compound are a direct consequence of its complex, polar structure. These characteristics are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Rationale |
| Appearance | Light yellow to yellow-orange powder or crystals[5] | The extended conjugation of the pyrazine ring system with amino groups often results in absorption in the visible spectrum. |
| Melting Point | 211-215 °C[1][6][8] | The high melting point is indicative of a stable crystalline lattice, reinforced by extensive intermolecular hydrogen bonding between the amino groups and the nitrogen atoms of the pyrazine ring. |
| Solubility | Limited in water; slight solubility in DMSO and methanol.[1][2] | Despite polar functional groups, the overall molecule has significant nonpolar character. DMSO is a preferred solvent for creating stock solutions for assays. |
| pKa (Predicted) | -0.10 ± 0.10 (most acidic)[1] | This value suggests the compound is a very weak acid, a result of the electron-withdrawing effects of the chlorine atom and ester group. |
| Stability | Stable under standard, dry conditions.[2][8] | The aromaticity of the pyrazine ring confers considerable stability. |
| Incompatibilities | Strong oxidizing agents.[2][6][8] | The amino groups are susceptible to oxidation, which can lead to degradation of the compound. |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of this compound is a well-established process in industrial chemistry. One common and effective method involves the amination of a dichlorinated precursor, as detailed in patent literature.[9] This process is chosen for its high yield and purity of the final product.
Caption: Experimental workflow for the synthesis of the title compound.
Protocol: Synthesis via Ammonolysis
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[9]
Objective: To replace the chlorine atom at the C5 position of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with an amino group via nucleophilic aromatic substitution.
Materials:
-
3-amino-5,6-dichloropyrazine carboxylic acid methyl ester
-
Isopropanol
-
Dry ammonia (NH₃) gas
-
Cold deionized water
Procedure:
-
Dissolution: In a suitable reaction vessel equipped with a gas inlet and stirrer, dissolve 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester (e.g., 100 g, 0.45 mol) in isopropanol. Heat the mixture gently on a steam bath to approximately 65 °C to ensure complete dissolution.[9]
-
Ammonolysis: While maintaining the temperature at 65-70 °C, bubble a steady stream of dry ammonia gas into the solution with continuous stirring. The reaction is typically continued for 45-60 minutes.[9]
-
Cooling & Saturation: Cool the reaction mixture to approximately 10 °C. Continue to pass ammonia gas through the solution for an additional hour to ensure the reaction goes to completion.[9]
-
Precipitation: Pour the resulting yellow reaction mixture into a larger vessel containing cold water (e.g., 2 L) with vigorous stirring. A light-yellow solid will precipitate out of the solution.[9]
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual salts or impurities.[9]
-
Drying: Dry the purified product in a vacuum desiccator or vacuum oven at room temperature to yield this compound. The reported yield for this method is high, often around 91%.[9]
Core Applications in Drug Discovery
The primary significance of this compound lies in its role as a key intermediate for pharmaceuticals that target the epithelial sodium channel (ENaC).
Precursor to Amiloride and Analogs
This compound is a direct precursor to Amiloride, a potassium-sparing diuretic used to treat hypertension and congestive heart failure. The synthesis involves the reaction of the amino groups with guanidine. The resulting molecular structure is crucial for blocking the ENaC in the distal convoluted tubule of the kidneys, which promotes the excretion of sodium and water while retaining potassium.
Therapeutics for Cystic Fibrosis
Beyond diuretics, this pyrazine scaffold is fundamental to the development of novel ENaC blockers for treating cystic fibrosis (CF).[8][10] In CF, defective ion transport leads to dehydration of the airway surface liquid (ASL). By blocking ENaC in airway epithelia, drugs derived from this compound can help rehydrate the ASL, improving mucociliary clearance.[10][11] Research has focused on creating analogs with higher potency and longer duration of action compared to Amiloride, and this compound is the starting point for many of these next-generation therapeutics.[10][11]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on aggregated GHS and SDS information.
Hazard Identification
The compound is classified as a hazardous substance with the following primary warnings:
| GHS Pictogram | Hazard Class |
| GHS07 (Exclamation Mark) | Irritant (skin, eye, respiratory), Acute Toxicity (oral)[12][13] |
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard EN166 or equivalent).[14][15]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[12][14]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a full-face respirator with a particle filter.[15]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C is often recommended), and well-ventilated place.[2][14] Store locked up and away from incompatible materials like strong oxidizing agents.[6][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is more than just a chemical reagent; it is a foundational component in the synthesis of life-altering medications. Its unique structural features—a stable aromatic core activated by a chlorine atom and functionalized with nucleophilic amino groups—provide chemists with a versatile platform for molecular design. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- ChemBK. (2024, April 9). This compound.
- Capot Chemical. (2010, September 22). MSDS of this compound.
- Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
- Chemchart. (n.d.). This compound (1458-01-1).
- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88.
- PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.
Sources
- 1. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1458-01-1 [sigmaaldrich.com]
- 5. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. chembk.com [chembk.com]
- 9. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. capotchem.com [capotchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" CAS number 1458-01-1
An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of a Pyrazine Core
In the landscape of pharmaceutical synthesis, certain molecules serve as critical linchpins, enabling the construction of complex active pharmaceutical ingredients (APIs). This compound is a premier example of such a scaffold. Its strategic arrangement of functional groups—two nucleophilic amino groups, an activatable chlorine atom, and a modifiable methyl ester—on a stable pyrazine ring makes it a highly valuable and versatile intermediate.[1] This guide moves beyond a simple recitation of properties to provide a deeper understanding of its chemical reactivity, synthesis, and application, grounded in established scientific principles and methodologies. The primary focus will be on its pivotal role as the direct precursor to Amiloride, a potassium-sparing diuretic, illustrating its significance in modern medicine.[2]
Core Molecular Profile and Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The properties of this compound are summarized below. Its relatively high melting point and limited water solubility are characteristic of a crystalline, heterocyclic structure with potential for strong intermolecular hydrogen bonding.[2]
| Property | Value | Source(s) |
| CAS Number | 1458-01-1 | [3] |
| Molecular Formula | C₆H₇ClN₄O₂ | [2][4] |
| Molecular Weight | 202.60 g/mol | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Melting Point | 211-215 °C | [2][3][5] |
| Appearance | Light yellow solid/crystals | [6] |
| Solubility | Limited solubility in water.[1][2] Slight solubility in DMSO and Methanol.[2] | [1][2] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents.[1][5][7] | [1][5][7] |
| Storage | Recommended storage at 2-8°C in an inert atmosphere.[1][8] | [1][8] |
Synthesis Pathway: A Validated Protocol
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. The most common and well-documented route involves the selective ammonolysis of a dichlorinated precursor.
Principle of Synthesis: Nucleophilic Aromatic Substitution
The foundational reaction is a nucleophilic aromatic substitution (SNAr). The precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, possesses two chlorine atoms on the pyrazine ring. The chlorine at the C5 position is more activated towards nucleophilic attack by ammonia than the chlorine at the C6 position. This regioselectivity is crucial for the successful synthesis of the target molecule. The reaction is typically performed in a suitable solvent under heat, with a stream of ammonia gas acting as the nucleophile.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis via ammonolysis.
Step-by-Step Synthesis Protocol
This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[6]
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer, heating mantle, and gas inlet, add 100g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
-
Dissolution: Add a sufficient volume of a suitable solvent, such as dioxane, to dissolve the starting material. Heat the mixture gently to 65°C on a steam bath with stirring to ensure complete dissolution.
-
Ammonolysis Reaction: Begin bubbling a steady stream of dry ammonia (NH₃) gas into the solution. Maintain the reaction temperature between 65-70°C and continue the ammonia addition with constant stirring for approximately 45-60 minutes.
-
Cooling and Saturation: Cool the solution to approximately 10°C. Continue to add ammonia gas for an additional hour to ensure the reaction goes to completion.
-
Precipitation (Workup): Pour the yellow reaction mixture into a larger vessel containing 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual salts or solvent. Dry the product in a vacuum desiccator.
-
Optional Recrystallization: For achieving high purity (>98%), the crude product can be recrystallized from acetonitrile. The expected melting point of the purified product is 212-213°C.[6]
Core Applications in Drug Development
The utility of this compound is most prominently demonstrated by its role in the synthesis of pharmaceuticals that target ion channels.
Keystone Intermediate for Amiloride Synthesis
The primary and most significant application is its function as the direct precursor to Amiloride, a potassium-sparing diuretic used in the treatment of hypertension and congestive heart failure.[2][9] The synthesis of Amiloride involves the conversion of the methyl ester group of the title compound into an N-carbamimidoyl carboxamide (acylguanidine) group.[10] This transformation highlights the strategic importance of the ester functional group as a handle for further chemical modification.
Caption: The path from chemical intermediate to therapeutic action.
Scaffold for Novel ENaC Blockers
Beyond Amiloride, the pyrazine core of this molecule serves as a scaffold for the development of new and more potent blockers of the epithelial sodium channel (ENaC).[11] ENaC is a therapeutic target for conditions beyond hypertension, most notably cystic fibrosis, where blocking this channel can help hydrate airway surfaces.[12][13] Researchers have modified the core structure to create derivatives with improved potency and pharmacokinetic profiles for aerosol delivery to the lungs.[12][13]
Investigational Antimicrobial Activity
Some studies have explored the potential antimicrobial properties of this compound itself. Research has indicated activity against various bacterial and fungal strains, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[2] This suggests potential applications as a lead compound in the development of new antimicrobial agents.
Analytical Quality Control
Ensuring the purity and identity of this compound is essential for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Reverse-Phase HPLC Protocol
This self-validating protocol provides a robust method for assessing purity and can be adapted for pharmacokinetic analysis.[14]
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile (MeCN) and water, with a small amount of acid. A typical composition is a 30:70 mixture of MeCN and water containing 0.1% phosphoric acid.
-
Causality: The acetonitrile serves as the organic modifier to elute the compound from the nonpolar C18 stationary phase. The phosphoric acid helps to protonate silanol groups on the column and the analyte itself, leading to sharper, more symmetrical peaks.
-
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.[14]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the pyrazine chromophore (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as DMSO or methanol, to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the main peak confirms identity against a reference standard, while the peak area percentage is used to calculate purity.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Some sources also indicate it is toxic if swallowed (H301).[15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[5][15] In case of dust formation, use a NIOSH-approved N95 dust mask.[3]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[15] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] It is classified as a combustible solid.[3]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.[15]
-
References
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Buy this compound | 1458-01-1 | > 95% - Smolecule. Smolecule.
- This compound - SIELC Technologies. SIELC Technologies.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- This compound | C6H7ClN4O2 | CID 73827 - PubChem. PubChem.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- This compound 98 1458-01-1 - Sigma-Aldrich. Sigma-Aldrich.
- 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Cas 1458-01-1,Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- This compound Safety D
- Amiloride: A review - PMC - PubMed Central. PubMed Central.
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents.
- Amiloride | C6H8ClN7O | CID 16231 - PubChem. PubChem.
- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents.
- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - Johns Hopkins University. Johns Hopkins University.
- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 7. Cas 1458-01-1,this compound | lookchem [lookchem.com]
- 8. 1458-01-1|this compound|BLD Pharm [bldpharm.com]
- 9. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. echemi.com [echemi.com]
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" molecular structure
An In-Depth Technical Guide to the Molecular Structure of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Introduction
This compound, identified by CAS Number 1458-01-1, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2][3] With the molecular formula C₆H₇ClN₄O₂, this substituted pyrazine derivative serves as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its primary and most notable application is as a critical precursor in the manufacturing of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[2][4][5]
This guide provides an in-depth exploration of the molecular architecture of this compound. We will dissect the role of its pyrazine core and the electronic contributions of its distinct functional groups. This structural analysis forms the basis for understanding the compound's reactivity, the rationale behind its synthetic pathways, and the analytical methodologies required for its robust characterization. For professionals in drug development and chemical research, a thorough comprehension of this molecule is not merely academic; it is fundamental to process optimization, impurity profiling, and ensuring the quality of life-saving medicines.
Molecular Architecture and Physicochemical Properties
The chemical behavior of this compound is a direct consequence of the interplay between its core heterocyclic system and the attached functional groups.
The Pyrazine Core
The central scaffold of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[3] This diazine structure renders the ring system electron-deficient compared to benzene. The electronegative nitrogen atoms withdraw electron density from the ring carbons, which fundamentally influences the molecule's reactivity, particularly its susceptibility to nucleophilic reactions.
Influence of Functional Groups
The specific substitution pattern on the pyrazine ring dictates the molecule's unique chemical personality.
-
Amino Groups (-NH₂) at C3 and C5: These groups are powerful activators, donating electron density into the aromatic ring through resonance. This electron-donating effect partially counteracts the electron-withdrawing nature of the ring nitrogens and the chloro-substituent, modulating the overall electron density and making the molecule's amino groups nucleophilic.[3]
-
Chloro Group (-Cl) at C6: The chlorine atom exerts a dual electronic influence. It withdraws electron density through induction due to its high electronegativity. However, its most critical role in synthesis is as an efficient leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a key feature exploited in its own synthesis.[3]
-
Methyl Carboxylate Group (-COOCH₃) at C2: This ester group is electron-withdrawing and serves as the primary reaction site for creating the final acylguanidine structure of amiloride.[5] It is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification or amidation.[3][6]
Causality in Experimental Design
-
Choice of Precursor: The starting material, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0), is selected because the two chlorine atoms provide distinct reactive sites. [7]The existing amino and ester groups electronically influence the ring, making the chlorine at the C5 position more susceptible to nucleophilic attack than the one at C6, leading to a regioselective reaction.
-
Role of Ammonia: Ammonia serves as the nitrogen source for the second amino group. It is a potent and readily available nucleophile for this transformation.
-
Temperature Control: The reaction is heated (e.g., to 65-70 °C) to overcome the activation energy for the SₙAr reaction, ensuring a reasonable reaction rate. [8]* Purification: Recrystallization from a suitable solvent like acetonitrile is a critical final step to remove unreacted starting material and any potential side products, achieving the high purity required for pharmaceutical applications. [8]
Reference Synthesis Protocol
The following protocol is adapted from established patent literature. [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 100g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in an appropriate solvent (e.g., 2-propanol).
-
Ammonolysis: Heat the solution to 65-70 °C on a steam bath. Bubble dry ammonia gas into the stirred solution for approximately 45-60 minutes while maintaining the temperature.
-
Cooling: Cool the reaction mixture to approximately 10 °C while continuing to stir and introduce ammonia gas for an additional hour.
-
Precipitation (Workup): Pour the yellow reaction mixture into 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum desiccator. This yields the crude this compound.
-
Purification: For higher purity, recrystallize the crude material from boiling acetonitrile. The purified product typically exhibits a melting point of 212-213 °C. [8]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Every protocol described is part of a self-validating system to ensure structural integrity and quality.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Principle: MS is used to determine the molecular weight of the compound and confirm its elemental composition through isotopic patterns.
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 202.6. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of two peaks will be observed: one for the molecule with ³⁵Cl (M⁺, ~100% relative abundance) and one for the molecule with ³⁷Cl (M+2, ~32% relative abundance). This 3:1 ratio is a definitive signature for a monochlorinated compound. [9]* Protocol: General GC-MS Procedure
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer.
-
Analysis: The sample is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by Electron Ionization, EI).
-
Data Acquisition: The detector records the mass-to-charge ratio of the resulting ions.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
-
Expected ¹H NMR Spectrum:
-
-OCH₃ protons: A sharp singlet peak with an integration of 3H, typically found in the 3.8-4.0 ppm region.
-
-NH₂ protons: Two distinct, broad singlets, each integrating to 2H. The broadness is due to quadrupolar relaxation by the adjacent ¹⁴N nucleus and potential chemical exchange with trace water or solvent. Their chemical shift can be variable.
-
-
Rationale for Signal Appearance: The absence of adjacent, non-equivalent protons for each group results in singlet signals (no spin-spin coupling). The two amino groups are in different chemical environments (one is ortho to the ester, the other is ortho to the chlorine), making them non-equivalent and resulting in two separate signals.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC is a cornerstone technique for separating the main compound from any impurities, allowing for accurate quantification of its purity.
-
Protocol: Reverse-Phase HPLC Method [10] 1. Column: A reverse-phase column such as Newcrom R1 is suitable. 2. Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer. A small amount of acid (e.g., phosphoric acid, or formic acid for MS-compatibility) is used to ensure sharp peak shapes. [10] 3. Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration. 4. Analysis: Inject the sample into the HPLC system. The components are separated based on their polarity. 5. Detection: Use a UV detector set to a wavelength where the compound has strong absorbance. 6. Quantification: The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).
Reactivity and Central Role in Drug Development
The molecular structure of this compound is perfectly tailored for its role as a pharmaceutical intermediate.
Conversion to Amiloride
The primary utility of this compound is its conversion to Amiloride. [2]This transformation targets the methyl ester functional group. The ester is converted into an acylguanidine through a reaction with guanidine. This step is the final key transformation to produce the active drug molecule. [5]
Significance in Pharmaceutical Quality Control
Because this compound is the immediate precursor to the final API, it is also classified as a process-related impurity. Regulatory bodies recognize it as "Amiloride Impurity A" or "Amiloride Related Compound A". [2]Therefore, highly sensitive and validated analytical methods, such as the HPLC protocol described previously, are not just for characterizing the intermediate itself but are legally required to ensure that the final drug product contains acceptably low levels of this precursor, guaranteeing patient safety.
Conclusion
This compound is more than just a chemical compound; it is a testament to rational molecular design. Its pyrazine core, activated and functionalized by a specific arrangement of amino, chloro, and methyl carboxylate groups, imparts a precise set of chemical properties. This structure facilitates a regioselective synthesis and provides the exact reactive handle needed for its efficient conversion into the diuretic Amiloride. The analytical methods used to verify its structure and purity are integral to the principles of quality control in the pharmaceutical industry. For the researchers and scientists in drug development, a deep understanding of this molecule's structure provides the foundational knowledge needed to control synthesis, ensure quality, and ultimately deliver safe and effective medicines.
References
- National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- SIELC Technologies.
- LookChem.
- Chemchart.
- ChemBK.
- Sica, D. A. (2020). Amiloride: A review. Journal of Clinical Hypertension, 23(2), 263-266. PubMed Central. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16231, Amiloride. PubChem. [Link]
- Merck & Co Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Chemsrc.
- Cragoe, E. J., Jr., et al. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry, 29(8), 1540-4. PubMed. [Link]
- Jin, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. JOCPR. [Link]
- AZA Mid-Year Meeting.
- SpectraBase.
Sources
- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 1458-18-0|Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Cornerstone Intermediate in Diuretic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a pivotal intermediate in the synthesis of potent pharmaceuticals. We will delve into its chemical identity, synthesis, analytical characterization, and its critical role in the development of epithelial sodium channel (ENaC) inhibitors, most notably the diuretic amiloride.
Chemical Identity and Physicochemical Properties
This compound, confirmed by the International Union of Pure and Applied Chemistry (IUPAC), is a substituted pyrazine derivative with the chemical formula C₆H₇ClN₄O₂.[1] Its structure features a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is functionalized with two amino groups (-NH₂) at the C3 and C5 positions, a chlorine atom (-Cl) at the C6 position, and a methyl carboxylate group (-COOCH₃) at the C2 position.
The strategic placement of these functional groups dictates the molecule's reactivity and its utility as a synthon in drug development. The amino groups provide nucleophilic centers, while the chlorine atom, an electron-withdrawing group, influences the aromatic ring's reactivity. The methyl ester is a key functional handle for further chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1458-01-1 | [2] |
| Molecular Formula | C₆H₇ClN₄O₂ | [2] |
| Molecular Weight | 202.60 g/mol | [2] |
| Melting Point | 211-215 °C | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals |
| Solubility | Moderately soluble in polar organic solvents like DMSO; limited solubility in water. | [3] |
Synonyms for this compound include:
-
3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester[1]
-
Methyl 3,5-diamino-6-chloropyrazinecarboxylate[1]
-
Amiloride Related Compound A[4]
Synthesis of this compound
The synthesis of the title compound is a multi-step process that typically starts from more readily available pyrazine precursors. A common and patented route involves the amination of a di-chlorinated pyrazine derivative.[5] The causality behind this synthetic strategy lies in the sequential and regioselective displacement of chlorine atoms, which are good leaving groups, by ammonia.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-stage process, starting from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Caption: Synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established patent literature.[5]
Objective: To synthesize this compound from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ammonia gas, anhydrous
-
Ice water
-
Acetonitrile (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, place 1 liter of dry dimethyl sulfoxide.
-
Addition of Starting Material: Add 100 g of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the flask.
-
Heating and Dissolution: Stir the mixture and heat it on a steam bath to 65 °C until all the solid has dissolved.
-
Ammonolysis: While maintaining the temperature at 65-70 °C, bubble a stream of dry ammonia gas into the solution with continuous stirring for approximately 45 minutes.
-
Cooling and Continued Ammonolysis: Cool the solution to about 10 °C while continuing to stir and pass ammonia gas through the mixture for an additional hour.
-
Precipitation: Pour the yellow reaction mixture into 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate.
-
Isolation and Washing: Collect the solid precipitate by filtration using a Buchner funnel. Wash the solid thoroughly with water.
-
Drying: Dry the product in a vacuum desiccator. This yields crude this compound with a melting point of 210-212 °C.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from acetonitrile, which typically raises the melting point to 212-213 °C.
Self-Validation: The success of the synthesis is primarily validated by the melting point of the product and its analytical characterization as detailed in the following section. The yield of this reaction is reported to be high, often around 91%.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl ester protons and the two amino group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the pyrazine ring, and the methyl carbon of the ester. PubChem references a ¹³C NMR spectrum for this compound.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (202.60 g/mol ).[2] |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula C₆H₇ClN₄O₂. |
Application in Drug Development: The Synthesis of Amiloride
This compound is a cornerstone in the synthesis of amiloride, a potassium-sparing diuretic.[6] Amiloride functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.
The Role of the Intermediate in Amiloride Synthesis
The conversion of this compound to amiloride involves the amidation of the methyl ester with guanidine. This reaction transforms the ester group into the N-amidino-carboxamide moiety, which is crucial for the pharmacological activity of amiloride.
Caption: Conversion of the intermediate to Amiloride.
Experimental Protocol for Amiloride Synthesis
The following is a representative protocol for the synthesis of amiloride from its key intermediate.
Objective: To synthesize N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride) from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Water
-
Hydrochloric acid (for salt formation)
Procedure:
-
Preparation of Guanidine Free Base: In a suitable flask, add guanidine hydrochloride to a solution of sodium methoxide in methanol. Stir the mixture for a few minutes to allow the formation of the guanidine free base and precipitation of sodium chloride.
-
Filtration: Filter the mixture to remove the sodium chloride precipitate.
-
Reaction with Intermediate: To the filtrate containing the guanidine free base, add this compound.
-
Heating: Heat the reaction mixture on a steam bath for a short period (e.g., 5-10 minutes).
-
Precipitation and Isolation: Add water to the reaction mixture and acidify with hydrochloric acid to precipitate amiloride hydrochloride. Collect the solid product by filtration.
Mechanism of Action and Structure-Activity Relationship (SAR)
The pyrazine scaffold and its substituents, inherited from this compound, are fundamental to the diuretic activity of amiloride and its analogs.
The Pyrazine Ring as a Bioactive Scaffold
The pyrazine ring is a common motif in many biologically active compounds and approved drugs.[7][8] Its unique electronic properties and ability to participate in hydrogen bonding are crucial for molecular recognition at biological targets.[8] In the context of diuretics, the pyrazine core acts as a rigid scaffold to correctly orient the key interacting functional groups.[9]
Structure-Activity Relationship of Amiloride Analogs
Studies on amiloride analogs have elucidated the importance of the substituents on the pyrazine ring for ENaC inhibition.[10][11]
-
The Guanidino Group: The unsubstituted guanidino group, formed from the methyl ester of the intermediate, is absolutely essential for activity.[10] Its positive charge at physiological pH is thought to interact with negatively charged residues in the pore of the ENaC.
-
The 6-Chloro Substituent: The electronegative chlorine atom at the 6-position plays a critical role in the duration of the channel blockade.[11][12] It is believed to bind to the receptor through its electronegativity, stabilizing the drug-channel complex.[11]
-
The 5-Amino Group: The amino group at the 5-position acts as an electron donor, which electronically influences the 6-substituent and stabilizes the binding of the molecule to the channel.[11]
The design of this compound as an intermediate is a prime example of rational drug design, where the precursor molecule is strategically functionalized to facilitate the synthesis of a final drug with optimized pharmacological properties.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It may cause skin and serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is generally stable under standard conditions but is incompatible with strong oxidizing agents.[3]
Always consult the material safety data sheet (MSDS) for complete safety information before handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the elegance and precision of medicinal chemistry. Its carefully designed structure provides the essential pyrazine core and key functional groups necessary for the synthesis of amiloride and other potent ENaC inhibitors. An in-depth understanding of its synthesis, properties, and the structure-activity relationships it imparts to the final drug products is invaluable for researchers and professionals in the field of drug development. The continued exploration of pyrazine-based scaffolds, building upon the foundation laid by molecules like this, holds significant promise for the discovery of novel therapeutics.
References
- Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136.
- Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56.
- Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of membrane biology, 95(2), 171–185.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73827, this compound.
- Cragoe, E. J., Jr, Woltersdorf, O. W., Jr, Bicking, J. B., Kwong, S. F., & Jones, J. H. (1967). Pyrazine diuretics. II. N-amidino-3-amino-5-substituted-6-halopyrazinecarboxamides. Journal of medicinal chemistry, 10(1), 66–75.
- Shepard, K. L., Mason, J. W., Woltersdorf, O. W., Jr, Jones, J. H., & Cragoe, E. J., Jr. (1969). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of medicinal chemistry, 12(2), 280–285.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- BenchChem. (2025). The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide.
- ResearchGate. (2022).
- Shepard, K. L., Graham, S. L., & Hoffman, W. F. (1980). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of Medicinal Chemistry, 23(6), 690-692.
- Cragoe, E. J., Jr., & Jones, J. H. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry, 29(8), 1540-1544.
- Google Patents. (n.d.). ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same.
- Google Patents. (n.d.). US4196292A - 6-Substituted amiloride derivatives.
- Chemchart. (n.d.). This compound (1458-01-1).
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2463.
- MDPI. (2025).
- Google Patents. (n.d.). EP0000200A1 - Process for preparing amiloride and other new 6-substituted derivatives.
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Cragoe, E. J., Jr., & Gould, N. P. (1980). Synthesis and diuretic profile of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine, an amiloride-type diuretic. Journal of Medicinal Chemistry, 23(6), 690-692.
- PubMed. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4349.
Sources
- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate [lgcstandards.com]
- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 6. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. - Google Patents [patents.google.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Navigating the Nomenclature: A Comprehensive Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, the accurate identification of a compound is paramount. A single molecule can be known by a variety of names, leading to potential confusion in procurement, synthesis, and regulatory documentation. This technical guide provides an in-depth exploration of the synonyms, identifiers, and key properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate , a crucial intermediate in various synthetic pathways, most notably in the production of the diuretic drug Amiloride. Understanding its diverse nomenclature is essential for seamless research and development.
This compound, with the CAS Number 1458-01-1 , is a substituted pyrazine derivative.[1][2][3][4][5][6] Its structure features a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with two amino groups, a chlorine atom, and a methyl ester group.[7] This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry.[2][7]
Unraveling the Synonyms: A Multi-faceted Identity
The varied nomenclature for this compound stems from different systematic naming conventions, commercial branding, and its role as a known impurity in a pharmaceutical product. This section categorizes and clarifies these synonyms to provide a comprehensive reference.
Systematic and IUPAC-Based Names
The most formal and universally recognized name is dictated by the International Union of Pure and Applied Chemistry (IUPAC). However, variations in the order and representation of substituents can lead to several valid systematic names.
-
This compound : This is the most commonly used and accepted IUPAC name.[1][2]
-
3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester : This synonym explicitly states the parent acid and the ester group.[1][3][4]
-
2-Pyrazinecarboxylic acid, 3,5-diamino-6-chloro-, methyl ester : This format, often used in chemical indexing, names the parent acid first.[1]
-
Methyl 3,5-diamino-6-chloro-2-pyrazinecarboxylate : A slight variation in the placement of the position number.[1]
-
methyl 3,5-bis(azanyl)-6-chloro-pyrazine-2-carboxylate : A less common but valid systematic name.[4]
Pharmaceutical and Regulatory Context: Amiloride Impurity A
In the context of pharmaceutical manufacturing and quality control, this compound is recognized as a known impurity of the drug Amiloride. This relationship has led to the following widely used synonyms:
-
Amiloride Impurity A : As designated by the European Pharmacopoeia (EP).[8][9]
-
Amiloride Related Compound A : A common variant used in pharmaceutical literature and by suppliers.[8][10]
-
Amiloride USP Related Compound A : As designated by the United States Pharmacopeia (USP).[10][11]
This designation is critical for analytical chemists and regulatory professionals involved in the quality assessment of Amiloride drug substances and products.
Commercial and Database Identifiers
A multitude of identifiers are used by chemical suppliers, databases, and regulatory bodies to catalogue this compound. These are essential for procurement and for retrieving information from various chemical data sources.
| Identifier Type | Identifier | Source/Database |
| CAS Number | 1458-01-1 | Chemical Abstracts Service[1][2][3][4][5][6] |
| EC Number | 215-946-1 | European Inventory of Existing Commercial Chemical Substances[1][12][13] |
| PubChem CID | 73827 | PubChem[1] |
| UNII | 4KAT2Q9CHL | FDA Global Substance Registration System (GSRS)[1] |
| MDL Number | MFCD01928388 | MDL Information Systems[5][12][13] |
| DSSTox Substance ID | DTXSID20163161 | EPA Distributed Structure-Searchable Toxicity Database[1] |
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value |
| Molecular Formula | C6H7ClN4O2[1][2][4] |
| Molecular Weight | 202.60 g/mol [1][2][4] |
| Appearance | Light yellow to yellow to orange powder/crystal[3] |
| Melting Point | 211-215 °C[4][6][14] |
| Solubility | Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[7] |
| Stability | Generally stable under standard conditions, but incompatible with strong oxidizing agents.[4][6][7][14] |
| Storage | Recommended storage at 2-8°C in a dark, inert atmosphere.[5][7] |
Synthesis Pathway Overview
The synthesis of this compound typically involves a multi-step process starting from simpler pyrazine precursors. A common synthetic route is outlined below. This workflow highlights the key transformations required to introduce the desired functional groups onto the pyrazine ring.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of a synthetic procedure for this compound, based on established chemical principles.
Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
-
Dissolve Methyl 3-aminopyrazine-2-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add N-chlorosuccinimide (NCS) or sulfuryl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-6-chloropyrazine-2-carboxylate.
Step 2: Nitration of Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Carefully add the crude product from Step 1 to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature below 10°C.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry to obtain Methyl 3-amino-6-chloro-5-nitropyrazine-2-carboxylate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, Tin(II) chloride (SnCl2) or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until the disappearance of the starting material.
-
If using SnCl2, neutralize the reaction mixture with a base and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst.
-
Concentrate the organic solution to yield the final product, this compound. Further purification can be achieved by recrystallization.
Logical Relationships in Nomenclature
The various synonyms for this compound are not arbitrary but are based on logical systems of nomenclature and its contextual use. The following diagram illustrates these relationships.
Caption: Interrelationship of the different naming conventions for the target compound.
Conclusion
This compound is a molecule with a multifaceted identity. A clear understanding of its various synonyms, from the systematic IUPAC nomenclature to its designation as a pharmaceutical impurity and its numerous commercial identifiers, is indispensable for professionals in the chemical and pharmaceutical sciences. This guide serves as a comprehensive resource to navigate the complexities of its nomenclature, ensuring clarity and precision in research, development, and quality control.
References
- PubChem. This compound.
- ChemBK.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Veeprho. Amiloride EP Impurity A | CAS 1458-01-1. [Link]
- Venkatasai Life Sciences. Amiloride EP Impurity A | 1458-01-1. [Link]
- SynZeal. Amiloride EP Impurity A | 1458-01-1. [Link]
- Chemsrc.
- Axios Research. Amiloride EP Impurity A - CAS - 1458-01-1. [Link]
Sources
- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 5. 1458-01-1|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. veeprho.com [veeprho.com]
- 9. Amiloride EP Impurity A - CAS - 1458-01-1 | Axios Research [axios-research.com]
- 10. Amiloride EP Impurity A | 1458-01-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. Amiloride EP Impurity A | 1458-01-1 | SynZeal [synzeal.com]
- 12. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound 98 1458-01-1 [sigmaaldrich.com]
- 14. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
An In-Depth Technical Guide to the Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester
Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture that dictates the efficiency, purity, and economic viability of the final active pharmaceutical ingredient (API). 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester (CAS 1458-01-1), a seemingly unassuming heterocyclic compound, holds a position of significant strategic importance. It is a pivotal precursor in the synthesis of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthesis of this vital molecule. We will delve into the established synthetic pathways, the underlying chemical principles, and the practical considerations necessary for its successful laboratory-scale preparation. Our focus will be on not just the procedural steps, but the causality behind experimental choices, ensuring a thorough and applicable understanding for the discerning scientific audience.
Physicochemical Properties and Safety Data
A foundational understanding of the physical and chemical properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester is paramount for its synthesis, handling, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | [3][4] |
| Molecular Weight | 202.60 g/mol | [3][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [5] |
| Melting Point | 211-215 °C | [3][6] |
| Solubility | Slightly soluble in DMSO and Methanol (enhanced by sonication); Limited solubility in water. | [5][7] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [6][8] |
| Storage | Recommended storage at 2-8°C in a cool, dark place. | [8] |
Safety and Handling Precautions:
3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, within a well-ventilated fume hood.[9] Inhalation, ingestion, and skin contact should be avoided. In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7]
The Primary Synthetic Route: A Detailed Exploration
The most well-documented and industrially relevant synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester proceeds via a two-stage process, starting from 3-aminopyrazine-2-carboxylic acid methyl ester. This pathway is outlined in detail in U.S. Patent AT249682B.[10]
Stage 1: Synthesis of the Precursor, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester
The initial stage involves the dichlorination of 3-aminopyrazine-2-carboxylic acid methyl ester. This transformation is crucial for introducing the chlorine atoms that will be selectively displaced in the subsequent step.
Figure 1: Workflow for the synthesis of the precursor.
Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, suspend 3-aminopyrazine-2-carboxylic acid methyl ester in dry benzene.
-
Reagent Addition: While stirring and excluding moisture, add sulfuryl chloride to the suspension over a period of approximately 30 minutes. An exothermic reaction will occur, raising the temperature.
-
Reaction Conditions: After the initial exotherm subsides, carefully heat the mixture to reflux (approximately 60°C) and maintain this temperature for 5 hours. Following the reflux period, continue stirring the mixture overnight at room temperature.
-
Work-up: Distill off the excess sulfuryl chloride at atmospheric pressure. Cool the resulting dark red mixture to approximately 6°C to induce crystallization.
-
Isolation and Purification: Collect the red crystals by filtration. Wash the crystals sequentially with cold benzene and petroleum ether. Dry the product under vacuum at room temperature. The crude product can be further purified by recrystallization from acetonitrile to yield yellow crystals.
| Parameter | Value | Source |
| Starting Material | 3-aminopyrazine-2-carboxylic acid methyl ester | [10] |
| Reagent | Sulfuryl chloride | [10] |
| Solvent | Dry Benzene | [10] |
| Reaction Temperature | Reflux (approx. 60°C) | [10] |
| Reaction Time | 5 hours at reflux, then overnight at room temperature | [10] |
| Yield (Crude) | ~80% | [10] |
| Yield (Recrystallized) | ~66% | [10] |
| Melting Point | 230-234°C (recrystallized) | [10] |
Stage 2: Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester
The second and final stage involves the selective amination of 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester. This step is a classic example of nucleophilic aromatic substitution (SNAr).
Figure 2: Workflow for the synthesis of the final product.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like chlorine. The reaction proceeds via an addition-elimination mechanism.[11]
-
Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom at the 5-position of the pyrazine ring. This position is electronically favored for attack due to the electron-withdrawing effects of the adjacent chlorine and the ring nitrogen atoms. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the substitution of the chlorine atom with an amino group.
The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for the success of this reaction. DMSO effectively solvates the cation but poorly solvates the anionic nucleophile (ammonia), thereby increasing its nucleophilicity and promoting the reaction rate.[12]
Experimental Protocol: Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, place dry dimethyl sulfoxide (DMSO).
-
Reactant Addition: Add 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester to the DMSO and stir while heating on a steam bath to 65°C until complete dissolution.
-
Gaseous Reagent Introduction: Bubble a stream of dry ammonia gas into the solution with continued stirring for 45 minutes, maintaining the temperature between 65-70°C.
-
Cooling and Continued Reaction: Cool the solution to approximately 10°C while continuing to stir and bubble ammonia gas through the mixture for an additional hour.
-
Precipitation and Isolation: Pour the yellow reaction mixture into cold water with stirring. The light yellow solid product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum desiccator. For higher purity, the product can be recrystallized from acetonitrile.
| Parameter | Value | Source |
| Starting Material | 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester | [10] |
| Reagent | Dry Ammonia Gas | [10] |
| Solvent | Dry Dimethyl Sulfoxide (DMSO) | [10] |
| Reaction Temperature | 65-70°C | [10] |
| Reaction Time | ~1.75 hours | [10] |
| Yield | ~91% | [10] |
| Melting Point | 210-212°C (crude), 212-213°C (recrystallized) | [10] |
Characterization of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester
Confirmation of the structure and purity of the synthesized product is essential. The following data, primarily from public databases, can be used for this purpose.
-
¹³C NMR: A reference to the ¹³C NMR spectrum can be found in the Journal of Heterocyclic Chemistry, 18, 1025 (1981).[13]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[13]
Alternative Synthetic Considerations
While the dichlorination-amination sequence is the most established route, the principles of pyrazine chemistry suggest other potential, albeit less documented, synthetic strategies. The synthesis of substituted pyrazines can be achieved through various condensation reactions.[11][15] For instance, a convergent synthesis involving the condensation of a suitably substituted 1,2-dicarbonyl compound with a 1,2-diamine could theoretically lead to the pyrazine core. However, the regioselective introduction of the four different substituents on the pyrazine ring in the correct orientation presents a significant synthetic challenge.
Another approach could involve the direct amination of a dichlorinated pyrazine precursor that already contains the methyl ester group. The regioselectivity of such a reaction would be a critical factor to control.[16]
Conclusion and Future Outlook
The synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester is a well-established process that is fundamental to the production of the drug Amiloride. The primary synthetic route, involving the dichlorination of a pyrazine precursor followed by a regioselective nucleophilic aromatic substitution, is both high-yielding and robust. A thorough understanding of the underlying reaction mechanisms, particularly the principles of SNAr reactions on electron-deficient heterocycles, is key to the successful execution and potential optimization of this synthesis.
For professionals in drug development, a mastery of this synthesis provides a platform for the development of novel Amiloride analogues and other pyrazine-based therapeutic agents. Future research may focus on developing greener synthetic routes, potentially utilizing alternative solvents or catalytic systems to further enhance the efficiency and environmental profile of this important chemical transformation.
References
- PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
- ChemBK. (2024, April 9). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Singh, B., & Singh, J. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Ballasch, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 15(48), 10189-10196.
- Al-Gobari, M., El-Khaled, Y., & Lehe, F. (2013). Amiloride for the treatment of resistant hypertension: a systematic review and meta-analysis. Journal of human hypertension, 27(11), 673-679.
- Das, B., & Talukdar, B. (2013). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 6(3), 227-233.
- Pharmaffiliates. (n.d.). Amiloride Related Compound A (this compound).
- Merck & Co., Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Pearson. (n.d.). Which reaction would be faster, the one with DMSO as the solvent or the one with ethanol as the solvent?.
- LookChem. (n.d.). Cas 1458-01-1,this compound.
- Pharmaffiliates. (n.d.). Amiloride Related Compound A (this compound) (1019712).
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 133.
- PubChem. (n.d.). Amiloride.
- Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265.
- Central European Journal of Energetic Materials. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate [lgcstandards.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 7. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 11. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 12. This compound | 1458-01-1 [chemicalbook.com]
- 13. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
An In-Depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key heterocyclic compound, holds significant importance in the landscape of pharmaceutical synthesis and medicinal chemistry. Its molecular architecture, featuring a pyrazine ring substituted with amino, chloro, and methyl carboxylate groups, makes it a versatile precursor for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, and critical applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the diuretic drug Amiloride.
Molecular Structure and Properties
The unique arrangement of functional groups on the pyrazine core dictates the distinct physical and chemical characteristics of this compound.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester, Amiloride Related Compound A | [2][3] |
| CAS Number | 1458-01-1 | [3][4] |
| Molecular Formula | C₆H₇ClN₄O₂ | [1][4] |
| Molecular Weight | 202.60 g/mol | [1][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 211-215 °C | [2][4] |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication). Limited solubility in water. | [5] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl ester protons and the amine protons. The exact chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton. A reference to a ¹³C NMR spectrum can be found on PubChem, although detailed peak assignments are not provided.[1] The expected chemical shifts would include signals for the methyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the carbonyl carbon of the ester.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino groups, C=O stretching of the ester, C-N stretching, and C-Cl stretching.
Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (202.60 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group from the ester, the chlorine atom, and other characteristic fragments.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by its functional groups:
-
Amino Groups (-NH₂): These groups impart basic and nucleophilic character to the molecule, making them susceptible to reactions like acylation and alkylation.[5]
-
Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom activates the pyrazine ring towards nucleophilic aromatic substitution under specific conditions.[5]
-
Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis to form the corresponding carboxylic acid or participate in transesterification reactions.[5]
Synthesis
The synthesis of this compound typically involves a multi-step process. A common approach starts from 3-aminopyrazine-2-carboxylic acid derivatives.
Synthetic Pathway Overview:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Esterification of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid
While a detailed, publicly available, step-by-step protocol for the complete synthesis is scarce, a German patent describes a relevant transformation.[6] The following is a generalized procedure based on common esterification methods:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-diamino-6-chloropyrazine-2-carboxylic acid in an excess of methanol.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride or thionyl chloride).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Application in Drug Development: Synthesis of Amiloride
The primary application of this compound is as a key starting material in the synthesis of Amiloride, a potassium-sparing diuretic.
Amiloride Synthesis Workflow:
Caption: Conversion of the starting material to Amiloride.
The synthesis involves the amidation of the methyl ester with guanidine. This reaction is typically carried out in a suitable solvent, such as methanol, in the presence of a base like sodium methoxide.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its crucial role in the synthesis of Amiloride, underscore its importance. This guide has provided a detailed overview of its characteristics, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Merck & Co., Inc. (1966). Verfahren zur Herstellung von 3-Amino-pyrazin-carbonsäure-derivaten. German Patent DE1238478B.
- Cragoe, E. J., & Schultz, E. M. (1980). 6-Substituted amiloride derivatives. U.S. Patent 4,196,292.
- Cragoe, E. J., & Woltersdorf, O. W. (1979). Process for preparing amiloride and other new 6-substituted derivatives. European Patent EP 0000200 A1.
- Cragoe, E. J., & Schultz, E. M. (1978). Nuevas N-amidino-3,5-diamino-6-sustituido-2-pirazincarboxamidas y procedimiento para su preparación. Spanish Patent ES471244A1.
- Govindasami, P., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73827, this compound.
- Stokker, G. E., & Cragoe, E. J. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of medicinal chemistry, 29(8), 1540–1544.
Sources
- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 3. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 98 1458-01-1 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Solubility Profile of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Methodological and Physicochemical Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, notably as a related compound to the diuretic Amiloride.[1][2][3][4] A thorough understanding of its solubility is a critical prerequisite for its application in drug discovery, formulation, and synthesis, as solubility directly impacts bioavailability, processability, and reaction kinetics. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, outlines its known qualitative solubility, and presents a robust, self-validating experimental framework for its precise quantitative determination. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships between experimental design and data integrity.
Foundational Physicochemical Characteristics
A molecule's solubility is not an arbitrary value; it is a direct consequence of its intrinsic physicochemical properties. The structure of this compound—featuring a substituted pyrazine ring—presents several key characteristics that collectively dictate its solvation behavior.[1][4]
The compound's high melting point (211-215°C) is indicative of a stable, well-ordered crystalline lattice.[1][5][6][7] Significant thermal energy is required to overcome the intermolecular forces, primarily hydrogen bonding facilitated by the amino groups, within this lattice. This high lattice energy is a primary factor contributing to its generally low solubility in most solvents.
Furthermore, the molecule's electronic properties, including its predicted pKa and LogP, offer insight into its behavior in aqueous and organic media. The predicted pKa of -0.10 suggests the molecule is a very weak acid, a property influenced by the electron-withdrawing effects of the chlorine atom and ester group.[1][3] The basic character resides in the two amino groups. The LogP value, a measure of lipophilicity, further explains its limited aqueous solubility.[1]
| Property | Value | Significance for Solubility | Source(s) |
| CAS Number | 1458-01-1 | Unique Identifier | [8] |
| Molecular Formula | C₆H₇ClN₄O₂ | Defines elemental composition | [1][9] |
| Molecular Weight | 202.60 g/mol | Used for concentration calculations | [1][9] |
| Melting Point | 211-215 °C | Indicates high crystal lattice energy, suggesting lower solubility | [1][5][6] |
| pKa (Predicted) | -0.10 ± 0.10 | Indicates very weak acidic nature; basicity is driven by amino groups | [1][3] |
| LogP | 0.73 - 1.38 | Suggests lipophilic character and limited water solubility | [1] |
| Appearance | Light yellow to orange powder/crystal | Physical state at standard conditions | [3][10] |
Qualitative Solubility Profile
Prior to undertaking rigorous quantitative analysis, a qualitative assessment provides essential guidance for solvent selection in both analytical and process chemistry. Literature and supplier data indicate that this compound is a challenging compound to dissolve.
| Solvent | Observed Solubility | Rationale & Application | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Preferred solvent for preparing stock solutions for biological screening and NMR analysis. | [1][3][5] |
| Methanol | Slightly Soluble (Sonication assists) | Can be used as a co-solvent or in analytical methods like HPLC. Mechanical energy helps disrupt the crystal lattice. | [1][3][5] |
| Water | Limited Solubility | The compound's lipophilic character (LogP > 0) and strong crystal lattice energy limit its dissolution in water. | [1][4] |
This profile underscores the necessity of employing robust analytical techniques to determine precise solubility limits, which are crucial for formulation development and pharmacokinetic studies.
Quantitative Solubility Determination: An Experimental Workflow
For drug development, a qualitative description is insufficient. Quantitative data (e.g., in mg/mL or µM) is mandatory. The industry-standard shake-flask method is the most reliable approach for determining equilibrium solubility. This method ensures that a saturated solution is formed and that the measurement reflects the true thermodynamic solubility limit.
The workflow is designed to be a self-validating system. By ensuring sufficient equilibration time and confirming the presence of undissolved solid, the resulting measurement can be trusted as the equilibrium solubility.
Sources
- 1. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 2. methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate [lgcstandards.com]
- 3. This compound CAS#: 1458-01-1 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 6. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" melting point
An In-Depth Technical Guide to the Melting Point of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No: 1458-01-1), a key intermediate in the pharmaceutical industry. The accepted melting point for this compound is consistently reported in the range of 211-215 °C . This document delves into the physicochemical properties of the compound, presents detailed, field-proven methodologies for accurate melting point determination, discusses the underlying chemical principles influencing this thermal property, and outlines essential safety and handling protocols. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this critical quality attribute.
Introduction to the Analyte
This compound is a heterocyclic compound built upon a pyrazine core.[1] Its structure, featuring two amino groups, a chlorine atom, and a methyl ester, makes it a valuable and versatile building block in organic synthesis, notably as an intermediate for pharmaceuticals.[1] The accurate determination of its physical properties, particularly the melting point, is a fundamental requirement for verifying its identity, purity, and consistency in research and manufacturing settings. The melting point serves as a critical parameter in quality control, indicating the presence of impurities which typically depress and broaden the melting range.
Physicochemical Properties
A precise understanding of the compound's identity is paramount before any analytical procedure.
Compound Identification
| Identifier | Data | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester; Amiloride impurity A | [2][3] |
| CAS Number | 1458-01-1 | [1][4] |
| Molecular Formula | C₆H₇ClN₄O₂ | [2][4] |
| Molecular Weight | 202.60 g/mol | [2][5] |
| Chemical Structure | COC(=O)C1=C(N=C(C(=N1)Cl)N)N | [2] |
Thermal Properties
The melting point is a key thermal characteristic of this compound.
| Property | Value | Source(s) |
| Melting Point | 211-215 °C (literature value) | [3][4][5][6] |
| Appearance | Light yellow to yellow to orange powder/crystal |
A patent detailing the synthesis of the compound reported a melting point of 210-212 °C for the crude product, which sharpened to 212-213 °C after recrystallization from acetonitrile.[7] This narrow range upon purification underscores its utility as a purity indicator.
Experimental Determination of Melting Point
Accurate determination requires adherence to standardized protocols. Two common and reliable methods are presented below.
Principle of Melting Point Analysis
For a pure crystalline solid, the melting point is the temperature at which the solid and liquid phases exist in equilibrium. It is recorded as a range, from the temperature of initial liquid formation (onset) to the temperature at which the entire solid has melted (clear point). A narrow range (typically < 2 °C) is indicative of high purity.
Recommended Methodology: Digital Capillary Melting Point Apparatus
This is the most common, accessible, and reliable method for routine analysis.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. Grind the crystalline powder to a fine consistency using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Instrument Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Scan (Optional): Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approximate the melting point. This prevents excessive time spent on the detailed analysis.
-
Detailed Analysis: Using a fresh capillary, set the starting temperature to approximately 15-20 °C below the estimated melting point found in the rapid scan.
-
Heating Rate: Set the heating ramp rate to a slow and steady 1-2 °C per minute. A slow rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T-onset) and the temperature at which the last solid particle melts (T-clear). The melting point is reported as this range.
Advanced Methodology: Differential Scanning Calorimetry (DSC)
DSC offers higher precision and can provide information on other thermal events, such as polymorphism. It measures the difference in heat flow required to increase the temperature of the sample and a reference.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., from 180 °C to 230 °C).
-
Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature. The former is often correlated with the clear point in visual methods.
General Workflow for Melting Point Determination
The following diagram illustrates the logical flow for a standard melting point analysis.
Caption: Workflow for Melting Point Determination.
Factors Influencing Melting Point
The high melting point of this compound is not arbitrary; it is a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Intermolecular Forces: The relatively high melting point of 211-215 °C is characteristic of a molecule with strong intermolecular forces.[5] The two amino (-NH₂) groups and the nitrogen atoms within the pyrazine ring can act as hydrogen bond donors and acceptors, respectively. This facilitates an extensive hydrogen bonding network, which requires significant thermal energy to disrupt, resulting in a high melting point.[5]
-
Purity: As with all crystalline compounds, the presence of impurities will disrupt the crystal lattice, making it easier to melt. This results in both a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting range close to the literature value is a strong indicator of high purity.
-
Crystalline Polymorphism: While not specifically documented for this compound in the available literature, it is a critical consideration for pharmaceutical development. Polymorphs are different crystalline arrangements of the same molecule. These different arrangements can have distinct physical properties, including different melting points, solubilities, and stabilities. The potential for polymorphism should always be considered, and techniques like DSC are invaluable for its detection.
Safety & Handling
Appropriate handling is essential for laboratory safety.
-
Stability: The compound is generally stable under standard conditions but is incompatible with strong oxidizing agents.[1][3][4][6]
-
Storage: It is recommended to store the material in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8 °C).[1][3]
-
Hazards: According to aggregated GHS data, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. A dust mask is recommended to avoid inhalation of the powder.
Conclusion
The melting point of this compound is a well-defined and critical physical property, established in the literature to be 211-215 °C . This value serves as a benchmark for identity and purity assessment. Its relatively high value is a direct result of strong intermolecular hydrogen bonding conferred by its molecular structure. Accurate determination through standardized protocols, such as capillary analysis or DSC, is fundamental to ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- ChemBK. (2024).
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- The Good Scents Company. (n.d.). 2-chloropyrazine. [Link]
- ChemSrc. (n.d.).
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 14508-49-7. [Link]
- Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 6. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 7. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
A Guide to the Spectroscopic Characterization of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmaceuticals such as the diuretic Amiloride. Unambiguous structural confirmation and purity assessment are critical for its application in drug development and manufacturing. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating established principles with field-proven insights, this document serves as a practical reference for the complete spectral analysis of the title compound, ensuring scientific integrity and enabling confident structural elucidation.
Molecular Structure and Spectroscopic Rationale
The structure of this compound (Molecular Formula: C₆H₇ClN₄O₂, Molecular Weight: 202.60 g/mol ) is defined by a pyrazine ring substituted with two primary amino groups (-NH₂), a chlorine atom (-Cl), and a methyl ester group (-COOCH₃).[1][2] Each of these functional groups imparts distinct and predictable signatures in NMR, IR, and mass spectra.
-
¹H and ¹³C NMR Spectroscopy will resolve the chemical environments of the hydrogen and carbon atoms, respectively. The electron-withdrawing nature of the pyrazine nitrogens, the chlorine atom, and the carbonyl group will significantly influence the chemical shifts, pushing them downfield.
-
Infrared (IR) Spectroscopy is ideal for confirming the presence of key functional groups. The N-H bonds of the amino groups, the C=O bond of the ester, and various bonds within the aromatic system will exhibit characteristic absorption frequencies.
-
Mass Spectrometry (MS) will confirm the molecular weight and provide structural information through analysis of fragmentation patterns, which are influenced by the relative bond strengths and the stability of the resulting fragment ions.
The integrated workflow for this analysis is designed to provide orthogonal data points, leading to a self-validating system for structural confirmation.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a definitive map of the proton and carbon framework. FT-IR spectroscopy offers rapid confirmation of the essential amine and ester functional groups. Finally, EI-mass spectrometry confirms the molecular weight and provides corroborating structural evidence via predictable fragmentation patterns, including the characteristic chlorine isotopic signature. The combined data from these orthogonal analytical methods provide a robust and self-validating characterization package essential for quality control and regulatory compliance in the pharmaceutical industry.
References
- Shutske, G. M., & Agnew, M. N. (1981). Journal of Heterocyclic Chemistry, 18(5), 1025.
- Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis.
- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Provides an example of a 13C NMR spectrum recorded in DMSO-d6. [Link]
- Sakthivel, S., et al. (2014). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 157-67. [Link]
- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Details characteristic IR absorptions for amines. [Link]
- Michigan State University. Infrared Spectroscopy. Provides a table of characteristic IR absorption frequencies. [Link]
- University of Wisconsin. NMR Spectroscopy: 13C NMR Chemical Shifts. Provides a database of typical 13C chemical shifts. [Link]
- PubChem. Compound Summary for this compound. Provides chemical and physical properties. [Link]
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Sources
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a substituted pyrazine derivative, stands as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique arrangement of amino, chloro, and methyl ester functional groups on a pyrazine core imparts a versatile reactivity profile, making it a critical building block in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal role in drug discovery, with a primary focus on its application in the manufacturing of the potassium-sparing diuretic, Amiloride. We will delve into detailed synthetic protocols, structure-activity relationships, and the broader pharmacological significance of the pyrazine scaffold, offering field-proven insights for researchers and scientists in pharmaceutical development.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound (MDCPC) is a molecule of significant interest within the pharmaceutical and fine chemical industries.[1] Belonging to the pyrazine carboxylate class of heterocyclic compounds, its strategic importance is primarily defined by its role as a key precursor in the synthesis of complex APIs.[2] The pyrazine ring itself, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds, including vitamins like riboflavin and folic acid, as well as a multitude of approved drugs.[3][4] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and diuretic effects.[5][6][7]
The specific substitution pattern of MDCPC—two nucleophilic amino groups, an electron-withdrawing chlorine atom, and a reactive methyl ester—provides multiple handles for synthetic modification, allowing for the construction of diverse molecular architectures.[1][8] Its most prominent application is as the central intermediate in the synthesis of Amiloride, a widely used diuretic.[2][9]
Physicochemical & Structural Characteristics
A thorough understanding of the physicochemical properties of MDCPC is fundamental for its effective use in synthesis and process development.
Structural Representation:
The molecule is built around a pyrazine ring substituted with two amino groups (-NH2) at positions 3 and 5, a chlorine atom (-Cl) at position 6, and a methyl ester group (-COOCH3) at position 2.[1]
-
IUPAC Name: this compound[10]
-
Synonyms: 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester, Amiloride Related Compound A[8][10][11]
Key Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | [9][10] |
| Molecular Weight | 202.60 g/mol | [9][10] |
| Melting Point | 211-215 °C | [9][12][13][14] |
| Appearance | Solid | [9] |
| Solubility | Moderately soluble in polar organic solvents like DMSO; limited solubility in water. | [1] |
| Stability | Generally stable under standard conditions. Incompatible with strong oxidizing agents. | [1][12][13][14] |
| Storage | Recommended storage at 2-8°C. | [1][9] |
Synthesis and Manufacturing Landscape
The synthesis of this compound is a multi-step process that typically begins with simpler pyrazine precursors. While various patented routes exist, a common conceptual pathway involves the strategic introduction of the amino, chloro, and carboxylate functionalities onto the pyrazine core.
Conceptual Synthetic Workflow
The synthesis often involves the derivatization of pyrazine carboxylic acids or related heterocycles.[1] The process requires precise control over reaction conditions to achieve the desired substitution pattern and avoid side reactions.
Caption: Conceptual workflow for the synthesis of MDCPC.
Exemplary Synthetic Protocol (General Outline)
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific literature procedures.
-
Starting Material: Begin with a suitable pyrazine-2-carboxylic acid derivative.
-
Esterification: Convert the carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.
-
Chlorination: Introduce the chlorine atom at the 6-position using a suitable chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide). This step requires careful temperature control to manage selectivity.
-
Diamination: Introduce the two amino groups at positions 3 and 5. This can be a challenging step often involving high-pressure amination with ammonia or a protected amine equivalent, followed by deprotection. The reaction conditions must be carefully controlled to substitute the correct positions.
-
Purification: The final product is isolated and purified, typically by recrystallization from a suitable solvent system, to achieve the required purity for pharmaceutical applications.
Pivotal Role in Medicinal Chemistry
The chemical architecture of MDCPC makes it an exceptionally valuable intermediate for creating more complex molecules, most notably in the synthesis of diuretics and for exploring new chemical entities.
Core Application: The Synthesis of Amiloride
MDCPC is the critical starting material for the synthesis of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[2] The synthesis involves the conversion of the methyl ester group of MDCPC into a guanidinium moiety.
Caption: Synthesis of Amiloride from MDCPC and Guanidine.
-
Guanidine Solution Preparation: A solution of guanidine is prepared by reacting guanidine hydrochloride with a strong base, such as sodium methoxide, in a suitable solvent like methanol.
-
Reaction: this compound is added to the prepared guanidine solution.
-
Heating: The reaction mixture is heated, typically on a steam bath, for a short duration (e.g., 5-15 minutes) to facilitate the condensation reaction.[15]
-
Precipitation and Acidification: Water is added to the cooled reaction mixture, followed by acidification with hydrochloric acid. This step precipitates the product as Amiloride hydrochloride.[15]
-
Isolation and Purification: The solid product is collected by filtration, washed with water and an organic solvent (like chloroform), and can be further purified by recrystallization from boiling water to yield the final API.[16]
Structure-Activity Relationship (SAR) Insights
The functional groups on the MDCPC scaffold are key drivers of its reactivity and the biological activity of its derivatives.
-
Amino Groups (-NH₂): These groups at the 3 and 5 positions are nucleophilic and can be acylated or alkylated, allowing for the introduction of various side chains to modulate biological activity.[1]
-
Chloro Group (-Cl): The chlorine atom at the 6-position is an electron-withdrawing group that activates the pyrazine ring. It can be displaced via nucleophilic aromatic substitution, enabling the introduction of different substituents (e.g., -CN, -SR, -OR) to create a library of Amiloride analogs with potentially different pharmacological profiles.[1][15]
-
Methyl Ester (-COOCH₃): This group is the primary site for reaction to form Amiloride. It can also be hydrolyzed to the corresponding carboxylic acid or undergo transesterification, providing further avenues for derivatization.[1]
Caption: Key reactive sites on MDCPC for derivative synthesis.
The Broader Context: Pyrazines in Drug Discovery
The pyrazine moiety contained within MDCPC is a privileged structure in medicinal chemistry. Its presence is associated with a wide spectrum of biological activities, making pyrazine-based compounds a hot topic in pharmaceutical research.[3] Marketed drugs containing the pyrazine scaffold are used to treat a variety of conditions, including tuberculosis (Pyrazinamide), infections (Sulfametopyrazine), and cancer (e.g., Gilteritinib, Erdafitinib).[3][7] The development of novel pyrazine derivatives continues to be a fruitful area of research, with applications in anticancer, anti-inflammatory, and antimicrobial drug discovery.[4][7]
Safety & Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It is listed as irritating to the eyes, respiratory system, and skin.[12]
-
Protective Measures: Wear suitable protective clothing, gloves, and eye/face protection during handling.[12]
-
Storage: Store in a cool, dry place, typically between 2-8°C, and keep it away from strong oxidizing agents with which it is incompatible.[1][9][12][13][14]
Conclusion
This compound is far more than a simple chemical intermediate; it is a versatile and highly valuable building block that has enabled the development of important medicines. Its well-defined reactivity, driven by its unique substitution pattern, provides medicinal chemists with a reliable platform for synthesizing complex molecules like Amiloride and for exploring novel chemical space. As the demand for new therapeutics continues to grow, the strategic importance of foundational scaffolds like MDCPC in the drug discovery and development pipeline remains undiminished.
References
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (altern
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M
- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research.
- Pharmacological activity and mechanism of pyrazines. PubMed.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Amiloride Related Compound A - Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- CAS 1458-01-1: Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- US4196292A - 6-Substituted amiloride derivatives.
- Process for preparing amiloride and other new 6-substituted derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1458-01-1: Methyl 3,5-diamino-6-chloropyrazine-2-carbo… [cymitquimica.com]
- 9. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 14. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 15. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyrazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a multitude of biological targets. The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a testament to this principle. Its unique electronic and structural characteristics have made it a cornerstone in the development of a diverse array of pharmacologically active compounds.[1] This guide offers a comprehensive exploration of the pivotal role of pyrazine and its derivatives in drug discovery, from its fundamental physicochemical properties to its application in clinically approved therapeutics and the frontiers of ongoing research. We will delve into the synthetic strategies that unlock its chemical diversity, the mechanisms that underpin its biological effects, and the structure-activity relationships that guide the design of next-generation therapeutic agents.
The Pyrazine Core: Physicochemical Properties and Biological Significance
The pyrazine ring's utility in drug design is not accidental; it stems from a unique combination of features that influence a molecule's overall profile, including its solubility, metabolic stability, and target-binding interactions.
Electronic and Structural Attributes
Pyrazine is a weak base, with a pKa of 0.65, which is lower than that of pyridine (pKa 5.25), pyridazine (pKa 2.3), and pyrimidine (pKa 1.3).[2] This reduced basicity, a consequence of the electron-withdrawing effect of the second nitrogen atom, minimizes the potential for undesired interactions with acidic cellular components and can improve oral bioavailability. The two nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, a critical feature for anchoring a drug molecule within the active site of a protein.[3] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in protein targets.[3] These combined properties make the pyrazine scaffold a versatile pharmacophore capable of engaging in a variety of non-covalent interactions.
A Privileged Scaffold in Nature and Medicine
The pyrazine motif is not only a synthetic invention but is also found in various natural products, including alkaloids isolated from marine microorganisms.[4] Its presence in biologically active natural compounds has inspired medicinal chemists to incorporate this scaffold into novel drug candidates.[2][5] The World Health Organization's (WHO) Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide and the diuretic amiloride, highlighting the real-world therapeutic impact of this heterocyclic system.[6]
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the pyrazine scaffold is evidenced by the wide range of pharmacological activities exhibited by its derivatives. These compounds have been successfully developed into drugs for treating a multitude of diseases, and research continues to uncover new therapeutic possibilities.[1][7]
Anticancer Agents
Pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]
-
Kinase Inhibition: Many pyrazine-based compounds act as kinase inhibitors, targeting the ATP-binding site of these enzymes which are often dysregulated in cancer.[10] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds within the hinge region of the kinase domain.
-
Gilteritinib (Xospata®): An FDA-approved dual inhibitor of FLT3 and AXL kinases for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[11]
-
Acalabrutinib (Calquence®): A second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for chronic lymphocytic leukemia (CLL).[11]
-
-
Proteasome Inhibition:
Antimicrobial and Antiviral Agents
The pyrazine ring is a key component in several antimicrobial and antiviral drugs.
-
Pyrazinamide: A cornerstone of first-line tuberculosis treatment, pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[13]
-
Favipiravir (Avigan®): A broad-spectrum antiviral agent that inhibits the RNA-dependent RNA polymerase of various RNA viruses.[6] It has been investigated for the treatment of influenza and other viral infections.[6]
Other Therapeutic Areas
The therapeutic reach of pyrazine compounds extends beyond oncology and infectious diseases.[13]
-
Diuretics: Amiloride, a potassium-sparing diuretic, contains a pyrazine ring and is used in the management of hypertension and congestive heart failure.[2]
-
Anti-inflammatory Agents: Pyrazine derivatives have shown anti-inflammatory activity by modulating various inflammatory pathways.[2]
-
Central Nervous System (CNS) Disorders: Research is ongoing to explore the potential of pyrazine-based compounds for treating neurological and psychiatric disorders.[8]
Synthesis of Pyrazine Derivatives: Building Chemical Diversity
The broad therapeutic applicability of pyrazines is underpinned by the development of diverse and efficient synthetic methodologies to access a wide range of derivatives.
Classical Synthetic Routes
Traditional methods for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[14] Another common approach is the self-condensation of α-aminoketones.[14] While effective, these methods can sometimes lack regioselectivity and require harsh reaction conditions.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced more sophisticated and versatile methods for constructing and functionalizing the pyrazine ring.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing a variety of substituents onto the pyrazine core, enabling the exploration of structure-activity relationships.[15]
-
Flow Chemistry: Continuous-flow systems are being developed for the synthesis of pyrazinamide derivatives, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.[16] This green chemistry approach is particularly relevant for industrial-scale production.[16]
Experimental Protocol: A Generalized Suzuki Cross-Coupling for Aryl-Substituted Pyrazines
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the halo-pyrazine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrazine.
Structure-Activity Relationship (SAR) and Drug Design
The systematic modification of the pyrazine scaffold and its substituents is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[17][18]
Key Interaction Points
As previously mentioned, the nitrogen atoms of the pyrazine ring are key hydrogen bond acceptors.[3] SAR studies often focus on the strategic placement of substituents that can engage in additional interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or ionic bonds.[19]
Influence of Substituents
The nature and position of substituents on the pyrazine ring can significantly impact a compound's biological activity.[20] Electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring, influencing its reactivity and binding affinity.[20] Bulky substituents can provide steric hindrance to prevent unwanted metabolism or enhance selectivity for a particular target.
Table 1: Illustrative SAR Data for Pyrazine-Based Kinase Inhibitors
| Compound | R1 Substituent | R2 Substituent | Target Kinase | IC₅₀ (nM) |
| 1a | -H | -Phenyl | Kinase X | 150 |
| 1b | -CH₃ | -Phenyl | Kinase X | 125 |
| 1c | -H | -(4-Fluorophenyl) | Kinase X | 75 |
| 1d | -H | -(4-Methoxyphenyl) | Kinase X | 200 |
Note: This is a representative table with hypothetical data to illustrate SAR principles.
Mechanism of Action: Unraveling the Biological Pathways
Understanding the molecular mechanisms by which pyrazine-containing drugs exert their therapeutic effects is fundamental to rational drug design and development.
Enzyme Inhibition
As highlighted, a primary mechanism of action for many pyrazine-based drugs is enzyme inhibition.[11] This is particularly prominent in the context of cancer and infectious diseases, where the targeted enzymes are critical for the survival and proliferation of pathogenic cells or organisms.
Diagram 1: Generalized Kinase Inhibition by a Pyrazine-Based Drug
Caption: Competitive inhibition of a kinase by a pyrazine-based drug, blocking downstream signaling.
Disruption of Other Cellular Processes
Beyond enzyme inhibition, pyrazine derivatives can modulate other cellular functions. For instance, some compounds can induce DNA damage or oxidative stress in cancer cells, leading to their demise.[5] The precise mechanism often depends on the overall structure of the molecule and the specific cellular context.
Future Directions and Emerging Opportunities
The field of pyrazine-based drug discovery is continually evolving, with several exciting areas of research poised to deliver the next generation of therapeutics.
Novel Scaffolds and Hybrid Molecules
Medicinal chemists are exploring the fusion of the pyrazine ring with other heterocyclic systems to create novel scaffolds with enhanced biological activity and improved drug-like properties.[2][5] The hybridization of pyrazines with natural products is also a promising strategy to develop compounds with unique mechanisms of action.[2][5]
Targeting New Disease Areas
While pyrazines have a strong track record in oncology and infectious diseases, their potential in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and autoimmune diseases, is an active area of investigation.[11][13]
Advanced Drug Delivery Systems
The formulation of pyrazine-based drugs into advanced drug delivery systems, such as nanoparticles and targeted conjugates, could enhance their therapeutic efficacy and reduce off-target side effects.
Conclusion
The pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry and drug discovery. Its unique physicochemical properties, synthetic tractability, and broad spectrum of biological activities have led to the development of numerous life-saving drugs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrazine ring will undoubtedly continue to serve as a versatile and invaluable platform for the design and development of innovative therapeutics to address unmet medical needs. The journey of the pyrazine scaffold in medicine is far from over; its future is as bright and promising as its rich and impactful past.
References
- BenchChem. The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide.
- Chen, G. Q., Guo, H. Y., Quan, Z. S., Shen, Q. K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- Chen, G. Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- PubMed. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- BIOSYNCE. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- BenchChem. A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives.
- Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
- Luan, T. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Doležal, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4409-4420.
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4148-4176.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544.
- Acta Chimica Slovenica. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
- ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines.
- PubMed. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Semantic Scholar. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
- Taylor & Francis Online. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Semantic Scholar. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against.
- BenchChem. structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs.
- OUCI. (2023). Pharmacological activity and mechanism of pyrazines.
- ResearchGate. (2023). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids.
- PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC) is a highly functionalized pyrazine derivative that has emerged as a critical starting material and key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique arrangement of amino, chloro, and methyl ester functional groups on a pyrazine core provides a versatile scaffold for constructing complex molecules.[1] This technical guide provides an in-depth analysis of MDCC's physicochemical properties, a detailed, field-proven synthesis protocol, and its pivotal application in the manufacturing of significant pharmaceuticals, most notably the potassium-sparing diuretic, Amiloride.[2][3] By explaining the causality behind the synthetic choices and grounding all information in authoritative references, this document serves as a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Importance of the Pyrazine Scaffold
Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles like pyrazine being particularly prominent in numerous clinical drugs.[4][5] The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, serves as a valuable pharmacophore.[4][5] Its nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.[4] Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[6][7]
Within this important class of compounds, this compound (CAS No. 1458-01-1) stands out.[2][8] Its structure is pre-functionalized with multiple reactive sites, making it an ideal building block for targeted drug synthesis. The two amino groups provide nucleophilic character, the chlorine atom activates the ring for nucleophilic aromatic substitution, and the methyl ester group offers a site for straightforward modification, such as amidation.[1] This strategic combination of features has cemented its role as an indispensable intermediate in the pharmaceutical industry.[1][2]
Physicochemical Properties and Structural Analysis
A thorough understanding of MDCC's properties is essential for its effective use in synthesis. The molecule's reactivity is a direct consequence of its electronic and structural characteristics.
Structural Features and Reactivity
The core of MDCC is a pyrazine ring substituted with:
-
Two Amino Groups (-NH2) at C3 and C5: These groups are electron-donating and act as nucleophiles, making them sites for reactions like acylation and alkylation.[1]
-
A Chlorine Atom (-Cl) at C6: As an electron-withdrawing group, the chlorine atom makes the adjacent carbon susceptible to nucleophilic aromatic substitution, a key reaction in its derivatization.[1]
-
A Methyl Ester Group (-COOCH3) at C2: This group can be readily hydrolyzed to the corresponding carboxylic acid or, more importantly, converted into an amide, which is the crucial step in the synthesis of drugs like Amiloride.[1][9]
Data Summary
The key physicochemical properties of MDCC are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1458-01-1 | [2][10] |
| Molecular Formula | C₆H₇ClN₄O₂ | [2][11] |
| Molecular Weight | 202.60 g/mol | [10][11] |
| Appearance | Light yellow to orange powder/crystal | [12] |
| Melting Point | 211-215 °C | [10][13][14][15] |
| IUPAC Name | This compound | [11] |
| Solubility | Moderate in polar organic solvents (e.g., DMSO), limited in water. | [1] |
| Stability | Generally stable under standard conditions; incompatible with strong oxidizing agents. | [1][13] |
Synthesis of this compound
The synthesis of MDCC is a well-established multi-step process. The following protocol is based on a method detailed in a foundational patent, demonstrating a reliable and scalable route.[16] The process involves the selective amination of a dichlorinated precursor.
Experimental Protocol
This synthesis is a two-stage process starting from a commercially available precursor.
Stage A: Preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This precursor is typically synthesized from simpler pyrazine carboxylic acids, and for the purpose of this guide, it is considered the starting material for the final key step.[16]
Stage B: Production of this compound
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, place 111 parts of dry dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 100 g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the DMSO.
-
Heating and Dissolution: Stir the mixture and heat on a steam bath to 65°C until all the solid has dissolved.
-
Ammonolysis: Bubble a stream of dry ammonia gas into the solution while maintaining the temperature at 65-70°C. Continue stirring and bubbling for 45 minutes. Causality: The elevated temperature and polar aprotic solvent (DMSO) facilitate the nucleophilic aromatic substitution of one chlorine atom by ammonia. The chlorine at the 5-position is more susceptible to substitution than the one at the 6-position due to the electronic influence of the existing amino and ester groups.
-
Cooling and Saturation: Cool the solution to approximately 10°C while continuing to stir and pass ammonia gas through the mixture for an additional hour to ensure the reaction goes to completion.
-
Precipitation: Pour the yellow reaction mixture into 2 liters of cold water with stirring. A light yellow solid will precipitate out. Causality: MDCC has limited solubility in water, causing it to precipitate when the reaction mixture is quenched in a large volume of water.
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove residual DMSO and ammonium salts. Dry the product in a vacuum desiccator.
-
Yield and Purity: This process yields approximately 82.5 g (91%) of this compound with a melting point of 210-212°C.[16] Recrystallization from acetonitrile can be performed to obtain a highly pure material with a melting point of 212-213°C.[16]
Synthesis Workflow Diagram
Caption: Synthetic pathway from MDCC to Amiloride.
Further Pharmaceutical Relevance
Beyond Amiloride, the MDCC scaffold is a valuable starting point for the discovery of new therapeutic agents. Its structural similarity to Amiloride makes it a key component in the development of novel epithelial sodium channel (ENaC) blockers. [13]These are being investigated for the treatment of airway diseases like cystic fibrosis, where modulating ion channel activity is a key therapeutic strategy. [13][17]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling MDCC.
-
GHS Hazard Statements: The compound is reported to cause skin irritation (H315) and serious eye irritation (H319). [11]* Precautionary Measures: Always handle MDCC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust, and prevent contact with skin and eyes. [2][11]* Storage: Store in a tightly sealed container in a cool, dry place. It is often recommended to store at 2-8°C for long-term stability. [1]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic molecular tool that has enabled the efficient and large-scale synthesis of vital pharmaceuticals. Its well-defined reactivity, stemming from a unique combination of functional groups, allows for precise and high-yield chemical transformations. The detailed synthesis protocol and its clear application in the production of Amiloride underscore its enduring importance in medicinal chemistry. For researchers and drug development professionals, a deep understanding of MDCC's chemistry and applications is fundamental to leveraging its potential in creating both existing and next-generation therapies.
References
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review (2022).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry (2023). MDPI.
- Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- This compound, 98%, Thermo Scientific. Fisher Scientific.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- This compound.
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- Amiloride Related Compound A (this compound).
- CAS 1458-01-1: Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-Diamino-6-chloropyrazine-2-carboxyl
- Amiloride: A review.
- Amiloride.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. CAS 1458-01-1: Methyl 3,5-diamino-6-chloropyrazine-2-carbo… [cymitquimica.com]
- 10. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. chembk.com [chembk.com]
- 14. This compound | 1458-01-1 [chemicalbook.com]
- 15. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 16. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 17. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Alternative Synthesis Methods for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the diuretic and natriuretic agent Amiloride.[1] Traditional synthetic routes to this compound, while effective, often rely on harsh reagents and multi-step processes that present challenges in terms of safety, environmental impact, and cost-efficiency. This application note provides a detailed overview of a conventional synthesis pathway and explores a greener, biocatalytic alternative. By examining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide aims to equip researchers with the knowledge to select and implement synthetic strategies that are not only effective but also align with the principles of sustainable chemistry.
Introduction: The Significance of this compound
The pyrazine core is a recurring motif in a multitude of biologically active compounds.[2] this compound (MDACC), with its strategically positioned functional groups—two nucleophilic amino groups, an electrophilic chlorinated carbon, and an ester moiety—serves as a versatile scaffold for the construction of complex heterocyclic systems.[3] Its primary importance lies in its role as a key precursor to Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][4] The synthesis of high-purity MDACC is therefore a critical step in the manufacturing of this important therapeutic agent. The exploration of alternative and greener synthetic routes is driven by the increasing demand for sustainable and cost-effective pharmaceutical production.
Traditional Synthesis: A Two-Step Halogenation and Amination Approach
A widely practiced method for the synthesis of this compound involves a two-stage process starting from 3-aminopyrazine-2-carboxylic acid. This approach, detailed in the patent literature, is characterized by its use of potent halogenating agents and high-pressure amination.[5]
Causality of Experimental Choices
The traditional route is a logical, albeit forceful, method to introduce the required functionalities onto the pyrazine ring. The initial esterification of the carboxylic acid facilitates subsequent reactions and purification. The chlorination of the pyrazine ring is a crucial step that activates the C6 position for nucleophilic substitution. The use of a strong chlorinating agent like sulfuryl chloride is effective but requires careful handling due to its corrosive and reactive nature. The subsequent reaction with ammonia under pressure and elevated temperature is necessary to displace the chloro group at the C5 position, which is less reactive than the C6 position, and to introduce the second amino group. This step often requires specialized equipment to handle the high pressures involved.
Visualizing the Traditional Pathway
Caption: Traditional two-stage synthesis of MDACC.
Experimental Protocol: Traditional Synthesis
Stage A: Preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate [5]
-
Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-aminopyrazine-2-carboxylate.
-
Chlorination: Dissolve the crude Methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., chloroform). Slowly add sulfuryl chloride at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Isolation: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The product can be purified by recrystallization from a suitable solvent like acetonitrile.
Stage B: Preparation of this compound [5]
-
Amination: In a high-pressure reactor, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in dry dimethyl sulfoxide (DMSO).
-
Reaction: Seal the reactor and introduce ammonia gas until the desired pressure is reached. Heat the mixture to 65-70 °C and maintain for 45-60 minutes with continuous stirring.
-
Isolation and Purification: Cool the reactor to 10 °C and slowly vent the excess ammonia. Pour the reaction mixture into cold water with stirring. The light yellow solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum desiccator to yield this compound. Further purification can be achieved by recrystallization from acetonitrile.
Alternative Synthesis: A Proposed Greener, Biocatalytic Approach
Drawing inspiration from the principles of green chemistry and recent advancements in biocatalysis, an alternative synthesis route is proposed. This method aims to mitigate the use of hazardous reagents and harsh reaction conditions by employing enzymes for key transformations. Specifically, this proposed route leverages the potential of transaminases for the selective amination of a suitable pyrazine precursor. While a direct enzymatic synthesis of MDACC has not been extensively reported, the chemo-enzymatic synthesis of other pyrazine derivatives provides a strong foundation for this proposed pathway.[6]
Causality of Experimental Choices: A Biocatalytic Rationale
This proposed route is designed to be more environmentally benign. The synthesis could potentially start from a more readily available and less hazardous precursor. The key step is the enzymatic amination using a transaminase. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[6] By using a transaminase, the need for high-pressure ammonia and high temperatures can be circumvented, leading to a safer and more energy-efficient process. The use of water as a solvent, or a green co-solvent system, further enhances the environmental credentials of this approach. The proposed starting material, a diketo-precursor, could potentially be synthesized from bio-based feedstocks, further aligning the process with green chemistry principles.
Visualizing the Proposed Biocatalytic Pathway
Caption: Proposed greener biocatalytic synthesis of MDACC.
Proposed Experimental Protocol: Biocatalytic Synthesis
Note: This is a proposed protocol based on established principles of biocatalysis for pyrazine synthesis. Optimization of enzyme selection, reaction conditions, and substrate would be required.
Step 1: Chemo-enzymatic synthesis of a diaminopyrazine precursor
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Enzymatic Amination: To this solution, add a suitable α-diketone precursor. Introduce a selected ω-transaminase (e.g., from Aspergillus terreus or a commercially available kit) and an amine donor (e.g., isopropylamine).
-
Dimerization and Oxidation: The enzymatically formed α-amino ketone can undergo spontaneous dimerization to a dihydropyrazine. Gentle aeration or the addition of a mild oxidizing agent can facilitate the oxidation to the corresponding pyrazine.
-
Work-up: After the reaction is complete (monitored by HPLC), the product can be extracted using an organic solvent. The solvent is then removed under reduced pressure.
Step 2: Chlorination and Final Amination
-
Chlorination: The synthesized diaminopyrazine ester can be selectively chlorinated at the C6 position using a milder chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.
-
Final Amination: The introduction of the final amino group at the C5 position could potentially be achieved through another enzymatic amination step or a milder chemical amination compared to the traditional high-pressure method.
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Synthesis | Proposed Biocatalytic Synthesis |
| Starting Materials | 3-Aminopyrazine-2-carboxylic acid | Potentially bio-based diketo-precursors |
| Key Reagents | Sulfuryl chloride, Ammonia (high pressure) | Transaminase, Amine donor, Mild oxidizing and chlorinating agents |
| Reaction Conditions | High temperature and pressure | Mild temperature and atmospheric pressure |
| Solvents | Chlorinated solvents, DMSO | Primarily aqueous, or green co-solvents |
| Safety Concerns | Corrosive and toxic reagents, high pressure | Generally safer, biodegradable catalysts |
| Environmental Impact | Generation of hazardous waste | Reduced waste, use of renewable catalysts |
| Yield & Purity | Generally high, but requires extensive purification | Potentially high with high selectivity, reducing purification needs |
Conclusion
The synthesis of this compound remains a critical process in the pharmaceutical industry. While the traditional synthetic route is well-established, it presents significant environmental and safety challenges. The proposed biocatalytic alternative, grounded in the principles of green chemistry, offers a promising avenue for a more sustainable and efficient synthesis. Although further research is required to optimize a fully enzymatic or chemo-enzymatic pathway for this specific molecule, the potential benefits in terms of reduced environmental impact, enhanced safety, and potentially lower costs make it a compelling area for future investigation. The adoption of such greener methodologies will be crucial for the next generation of pharmaceutical manufacturing.
References
- Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Advances in Pyrazine Chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.
- Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
- Zhang, A. Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 24(2), 653-661.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Sperry, J., & Badrinarayanan, S. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(21), 4243-4250.
- Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4654-4658.
- Merck & Co., Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Cragoe, E. J., et al. (1967). Pyrazine diuretics. II. N-Amidino-3-amino-6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 10(1), 66-75.
- PubChem. (n.d.). This compound.
- Sica, D. A. (2011). Amiloride: a review. Journal of Clinical Hypertension, 13(9), 678-682.
- Baer, J. E., et al. (1967). The potassium-sparing and natriuretic activity of N-amidino-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride dihydrate (amiloride hydrochloride). The Journal of Pharmacology and Experimental Therapeutics, 157(2), 472-485.
- de la Hoz, A., et al. (2004).
Sources
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" synthesis from pyrazine derivatives
An In-Depth Guide to the Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate from Pyrazine Derivatives
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a crucial intermediate in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step procedures.
Introduction: The Significance of a Key Pharmaceutical Building Block
This compound (MDACPC), identified by CAS number 1458-01-1, is a heterocyclic compound of significant value.[1][2] Its molecular structure is centered on a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms. This core is strategically functionalized with two amino groups (-NH2), a chlorine atom (-Cl), and a methyl ester (-COOCH3).[1] This specific arrangement of functional groups dictates its chemical reactivity and makes it an indispensable precursor for the synthesis of complex active pharmaceutical ingredients (APIs).
Most notably, MDACPC is a key intermediate in the synthesis of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[3][4] The synthesis of high-purity MDACPC is therefore a critical step for pharmaceutical manufacturers. This guide details a common and reliable two-step synthetic pathway starting from a commercially available pyrazine derivative.
Overall Synthetic Strategy
The synthesis is typically achieved through a two-step process starting from Methyl 3-aminopyrazine-2-carboxylate. The strategy involves:
-
Electrophilic Aromatic Substitution: A selective dichlorination of the pyrazine ring at the 5 and 6 positions.
-
Nucleophilic Aromatic Substitution (SNAr): A regioselective amination to replace one of the chlorine atoms with an amino group, yielding the target molecule.
The overall transformation is depicted in the following pathway:
Caption: Overall two-step synthesis of MDACPC.
Part 1: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This initial step involves the chlorination of Methyl 3-aminopyrazine-2-carboxylate. The existing amino and ester groups direct the electrophilic substitution, and a strong chlorinating agent like sulfuryl chloride is employed.
Causality and Mechanistic Insights
The pyrazine ring is generally electron-deficient, making electrophilic substitution challenging. However, the presence of the electron-donating amino group at the C3 position activates the ring towards substitution. Sulfuryl chloride (SO₂Cl₂) serves as an efficient source of electrophilic chlorine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chlorine atoms are added to the 5 and 6 positions of the pyrazine ring.[5]
Detailed Experimental Protocol
This protocol is adapted from established patent literature.[5][6]
Materials and Equipment:
-
Methyl 3-aminopyrazine-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and filtration apparatus
-
Vacuum desiccator
Procedure:
-
Reaction Setup: Equip a 1 L three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: Charge the flask with Methyl 3-aminopyrazine-2-carboxylate (e.g., 0.5 mol). Slowly add sulfuryl chloride (e.g., 3.0 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A significant evolution of gas (HCl and SO₂) will be observed. Stir the mixture at room temperature overnight.
-
Heating: Gently heat the reaction mixture to 70°C for approximately 1 hour to ensure the reaction goes to completion.
-
Work-up: Carefully pour the cooled reaction mixture into 2 L of ice water with vigorous stirring. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral. Dry the product in a vacuum desiccator.
-
Recrystallization: For higher purity, dissolve the crude product in boiling acetonitrile, treat with decolorizing charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to form crystals. The resulting red crystals of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are collected by filtration.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | [5] |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [5] |
| Solvent | None (Neat reaction) / Acetonitrile for recrystallization | [6] |
| Typical Yield | ~80% | [6] |
| Melting Point | 233-234°C (after recrystallization) | [5][6] |
| Appearance | Red crystals | [6] |
Part 2: Synthesis of this compound
This final step is a regioselective nucleophilic aromatic substitution (SNAr). The dichloro-intermediate is treated with ammonia to selectively replace one of the chlorine atoms with an amino group.
Causality and Mechanistic Insights
The pyrazine ring, being highly electron-deficient, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing chloro and methyl ester groups.[7] The reaction proceeds via an SNAr mechanism, where the ammonia molecule (nucleophile) attacks the carbon atom bearing a chlorine atom. This forms a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the aromatic ring. The subsequent loss of the chloride ion restores aromaticity and yields the aminated product.
The regioselectivity (substitution at C5) is governed by the electronic effects of the substituents. The C5 position is more activated towards nucleophilic attack than the C6 position due to the combined electron-withdrawing effects and the directing influence of the existing substituents. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.
Detailed Experimental Protocol
This protocol is adapted from established patent literature.[6]
Materials and Equipment:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ammonia (NH₃) gas
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer
-
Steam bath or heating mantle
-
Büchner funnel and filtration apparatus
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, place anhydrous dimethyl sulfoxide (DMSO).
-
Dissolution: Add Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (e.g., 0.45 mol) to the DMSO. Stir the mixture and heat it on a steam bath to approximately 65°C until the solid is completely dissolved.
-
Amination: Begin bubbling anhydrous ammonia gas through the solution via the gas inlet tube. Maintain a steady but gentle stream of ammonia.
-
Reaction Monitoring: Continue the reaction at 110-120°C for 4-6 hours while continuously bubbling ammonia through the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into 2 L of cold water with stirring. A light yellow solid will precipitate out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual DMSO and inorganic salts. Dry the product in a vacuum desiccator.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from acetonitrile to yield the final this compound as a crystalline solid.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the amination reaction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | [6] |
| Reagent | Anhydrous Ammonia (NH₃) | [6] |
| Solvent | Dimethyl sulfoxide (DMSO) | [6] |
| Typical Yield | ~91% | [6] |
| Melting Point | 212-213°C (after recrystallization) | [6] |
| Appearance | Light yellow solid | [6] |
Conclusion
The synthesis of this compound from pyrazine derivatives is a well-established and efficient process. The described two-step method, involving a dichlorination followed by a regioselective nucleophilic amination, provides high yields of the desired product. A thorough understanding of the underlying reaction mechanisms, including electrophilic and nucleophilic aromatic substitution on the pyrazine core, is essential for optimizing reaction conditions and ensuring the high purity required for pharmaceutical applications. This guide provides the necessary protocols and scientific context to enable researchers to successfully replicate this important synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound.
- Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. Mol-Instincts.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Klein, B., O'Donnell, E., & Auerbach, J. (1967). Pyrazines. V. The amination of chloropyrazines and chloropyrazine N-oxides. The Journal of Organic Chemistry, 32(8), 2412–2416.
- Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA). ResearchGate.
- Arch Pharm (Weinheim). (1992). Preparation and diuretic properties of novel amiloride analogues. 325(12), 761-7.
- Merck & Co Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents. (AT249682B).
- Sica, D. A. (2011). Amiloride: A review. Cardiovascular Therapeutics, 29(2), 135-143.
- Merck & Co Inc. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents. (DE1238478B).
- McInnes, C., & Fischer, P. M. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(15), 4487-4490.
- PubChem. This compound. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - [sigmaaldrich.com]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Synthesis Protocol for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1), a crucial intermediate in the manufacturing of various pharmaceutical agents, most notably the diuretic Amiloride.[1][2][3][4] The described method is adapted from established and patented procedures, focusing on clarity, reproducibility, and safety.[5] It is intended for use by researchers, chemists, and process development professionals in a laboratory or pilot-plant setting. The protocol details a two-stage synthesis beginning with the dichlorination and esterification of a pyrazine precursor, followed by a selective nucleophilic aromatic substitution (SNAr) to yield the final product.
Introduction and Scientific Background
This compound is a heterocyclic compound built upon a pyrazine core.[1] Its structure, featuring two amino groups, a chlorine atom, and a methyl ester, provides multiple reactive sites, making it a versatile building block in medicinal chemistry.[1] The primary application of this intermediate is in the synthesis of Amiloride and its analogues, which function as potassium-sparing diuretics.[2][4][6]
The synthesis strategy hinges on the controlled manipulation of these functional groups. The key transformation involves the selective displacement of a chlorine atom at the 5-position of a dichlorinated pyrazine ring by an amino group. This reaction is an example of nucleophilic aromatic substitution, a fundamental reaction class in heterocyclic chemistry. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent ester group facilitates this substitution, allowing for high regioselectivity and yield under controlled conditions.
Overall Synthesis Workflow
The synthesis is typically performed in two main stages starting from a suitable pyrazine carboxylic acid derivative.
-
Stage A: Preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This step involves the chlorination and esterification of the precursor to install the necessary functional groups for the subsequent amination.
-
Stage B: Amination to form this compound. The dichlorinated intermediate is reacted with ammonia, which selectively displaces the chlorine atom at the C5 position.[5]
Diagram 1: High-level overview of the two-stage synthesis process.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Notes |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 26627-14-9 | C₆H₅Cl₂N₃O₂ | Starting Intermediate (Stage B) |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | C₂H₆OS | Reaction Solvent |
| Ammonia (gas), anhydrous | 7664-41-7 | NH₃ | Nucleophile |
| Acetonitrile | 75-05-8 | C₂H₃N | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | H₂O | Quenching/Washing |
Equipment
-
Three-necked round-bottom flask (2 L capacity)
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Gas inlet tube/sparger
-
Heating mantle or steam bath
-
Ice bath for cooling
-
Buchner funnel and filtration apparatus
-
Vacuum desiccator
-
Standard laboratory glassware
Detailed Experimental Protocol: Stage B
This protocol details the conversion of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the final product.
SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Anhydrous ammonia is a corrosive and toxic gas. Dimethyl sulfoxide (DMSO) can facilitate skin absorption of other chemicals. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory.
Reaction Setup
-
Prepare the Reaction Vessel: Equip a 2 L three-necked flask with a mechanical stirrer, a thermometer, and a gas inlet tube. Ensure all glassware is dry.
-
Charge the Solvent: Add approximately 1.1 L of dry dimethyl sulfoxide (DMSO) to the flask.[5]
Dissolution of Starting Material
-
Add Intermediate: To the DMSO in the flask, add 100 g (0.45 moles) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.[5]
-
Heat and Dissolve: Begin stirring the mixture and gently heat it on a steam bath to a temperature of 65-70°C. Continue heating and stirring until the solid material is completely dissolved.[5]
Amination Reaction
-
Initial Ammonolysis: While maintaining the temperature at 65-70°C, begin bubbling a steady stream of dry ammonia gas through the solution via the gas inlet tube. Continue this for approximately 45 minutes.[5]
-
Cooling and Further Ammonolysis: After the initial 45 minutes, remove the heat source and cool the flask in an ice bath to approximately 10°C, while continuing to stir.[5]
-
Complete the Reaction: Once cooled, continue to bubble ammonia gas through the solution for an additional hour to ensure the reaction goes to completion.[5] The solution will typically turn a distinct yellow color.
Product Isolation and Purification
-
Precipitation: Pour the yellow reaction mixture slowly into 2 L of cold, stirring deionized water. A light yellow solid will precipitate out of the solution.[5]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water to remove residual DMSO and inorganic salts.
-
Drying: Dry the product in a vacuum desiccator to a constant weight. This procedure typically yields around 82.5 g (91% yield) of the crude product.[5]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from acetonitrile. The melting point of the recrystallized product is 212-213°C.[5][7][8]
Diagram 2: Step-by-step flowchart of the Stage B amination protocol.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Light yellow solid/powder[5][9] |
| Molecular Formula | C₆H₇ClN₄O₂[10] |
| Molecular Weight | 202.60 g/mol [10] |
| Melting Point | 210-212°C (crude), 212-213°C (recrystallized)[5][7] |
| Purity (HPLC) | >97% (typical)[8] |
| Elemental Analysis | Calculated: C 35.57%, H 3.48%, N 27.65%[5] |
Discussion and Mechanistic Insights
The key to this synthesis is the regioselective nature of the amination step. The chlorine atom at the C5 position is more susceptible to nucleophilic attack by ammonia than the chlorine at the C6 position. This selectivity can be attributed to the electronic effects of the substituents on the pyrazine ring. The C5 position is para to one ring nitrogen and ortho to the other, while also being influenced by the adjacent amino group at C3. In contrast, the C6 position is flanked by a ring nitrogen and the electron-withdrawing methyl ester group. The cumulative electronic environment makes the C5 position more electrophilic and thus more reactive towards the ammonia nucleophile, leading to the desired product with high selectivity.
Storage and Handling
The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is generally stable under standard conditions but should be kept away from strong oxidizing agents.[1][11]
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Guan, H. P., et al. (1992). Preparation and diuretic properties of novel amiloride analogues. Archiv der Pharmazie, 325(12), 761-7.
- Merck & Co Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Austrian Patent AT249682B.
- Watthey, J. W. H., et al. (n.d.). Synthesis and diuretic profile of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine, an amiloride-type diuretic. ACS Legacy Archive.
- LookChem. (n.d.). Cas 1458-01-1, this compound.
- Alfa Chemical. (2020). 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester CAS No.: 1458-01-1.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Tenny, S. & Varacallo, M. (2024). Amiloride. In StatPearls. StatPearls Publishing.
- TCI Chemicals. (n.d.). This compound.
- Matthews, H., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & Medicinal Chemistry Letters, 21(22), 6760-6.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Merck & Co., Inc. (1980). 6-Substituted amiloride derivatives. U.S. Patent US4196292A.
- Sigma-Aldrich. (n.d.). This compound.
- Spectrum Chemical. (n.d.). CAS Number 1458-01-1 | this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Preparation and diuretic properties of novel amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 6. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 1458-01-1,this compound | lookchem [lookchem.com]
- 8. China 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester CAS No.: 1458-01-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
Application Note: Qualification and Use of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a Reference Standard for Amiloride Analysis
Abstract
This document provides a comprehensive guide for the qualification and application of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a chemical reference standard for the quality control of Amiloride. Amiloride is a potassium-sparing diuretic whose purity is paramount to its safety and efficacy.[1][2] this compound, a key synthetic intermediate and potential impurity, is designated by major pharmacopeias as "Amiloride Related Compound A".[3][4] Its accurate quantification is a critical component of release testing for Amiloride active pharmaceutical ingredient (API) and finished drug products. This note details the physicochemical properties of the reference standard, outlines rigorous protocols for its qualification, and provides a validated methodology for its use in impurity profiling of Amiloride, aligning with the principles of Good Manufacturing Practice (GMP) as described in ICH Q7.[5][6][7]
Introduction: The Imperative for High-Quality Reference Standards
In pharmaceutical manufacturing, the use of well-characterized reference standards is a cornerstone of quality assurance. These standards provide the benchmark against which APIs and finished products are tested for identity, strength, quality, and purity.[8] The United States Pharmacopeia (USP) and other international bodies establish official reference standards to ensure reproducible and accurate analytical results, thereby reducing the risks associated with drug development and manufacturing.[9]
Amiloride is an essential medication, and controlling its impurity profile is a regulatory requirement. This compound is a primary process-related impurity in the synthesis of Amiloride. Its presence in the final API above specified limits can impact the drug's safety and stability. Therefore, a highly pure and thoroughly characterized reference standard of this compound is essential for the validation and routine execution of analytical methods designed to monitor Amiloride's purity.
Physicochemical Characterization of the Reference Standard
A comprehensive understanding of the reference standard's properties is the first step in its proper handling and use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Amiloride Related Compound A (USP), BP920 | [4][10] |
| CAS Number | 1458-01-1 | |
| Molecular Formula | C₆H₇ClN₄O₂ | [3][11] |
| Molecular Weight | 202.60 g/mol | [3] |
| Appearance | Solid (typically a yellow or off-white powder) | [10] |
| Melting Point | 211-215 °C | [11][12] |
| Solubility | Limited in water; slightly soluble in DMSO and Methanol | [11][13] |
| Storage Conditions | 2-8°C, protected from light and moisture |
Rationale for Use: A Critical Process Impurity
The significance of this compound stems from its role as the penultimate intermediate in the most common synthesis route for Amiloride. The final step involves the condensation of this intermediate with guanidine.
Caption: Simplified synthesis pathway illustrating the role of the intermediate.
Due to this direct synthetic relationship, any unreacted starting material or side-product formation can result in the presence of this compound in the final Amiloride API. Its structural similarity to Amiloride makes chromatographic separation and quantification a non-trivial analytical challenge, necessitating a pure reference standard for method development, validation, and routine testing.
Protocol for Qualification of a Reference Standard
When a new lot of reference material is procured from a non-pharmacopeial source or prepared in-house, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This ensures its suitability for use as a standard.
Caption: Workflow for the comprehensive qualification of a new reference standard lot.
-
Objective: To unequivocally confirm that the chemical structure of the candidate material is this compound.
-
Method 1: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Prepare the sample as a Potassium Bromide (KBr) pellet.
-
Acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Causality: The vibrational frequencies of functional groups (N-H, C=O, C-Cl, aromatic C=C) create a unique "fingerprint."
-
Acceptance Criterion: The IR spectrum of the candidate material must be concordant with the spectrum of an established primary standard (e.g., BPCRS BP920) or with theoretical spectra and known literature data.
-
-
Method 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the material in a suitable solvent (e.g., Methanol).
-
Infuse the solution into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Causality: This technique confirms the molecular weight of the compound.
-
Acceptance Criterion: The spectrum must show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.6, consistent with the molecular formula C₆H₇ClN₄O₂.
-
-
Objective: To determine the purity of the reference standard by quantifying the main component and all detectable impurities.
-
Method: High-Performance Liquid Chromatography (HPLC-UV)
-
Standard Preparation: Accurately weigh and dissolve the candidate material in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for polar aromatic compounds. Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure consistent peak shape for amino groups. Mobile Phase B Acetonitrile Organic modifier for elution. Gradient 5% B to 95% B over 20 min Ensures elution of any potential impurities with different polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Maintains reproducible retention times. Detection UV at 254 nm Wavelength at which the pyrazine chromophore exhibits strong absorbance. | Injection Vol. | 10 µL | |
-
Analysis: Inject the standard preparation and analyze the chromatogram.
-
Calculation: Calculate purity using the area percent method, assuming all impurities have the same response factor. Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Acceptance Criterion: The purity by HPLC should be ≥ 99.5%.
-
Protocol for Use in Amiloride Related Substances Testing
Once qualified, the reference standard is used to accurately identify and quantify this compound in Amiloride API samples.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Stock Solution (A): Accurately weigh ~10 mg of the qualified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 100 µg/mL).
-
Working Standard Solution (B): Pipette 1.0 mL of Stock Solution (A) into a 100 mL volumetric flask and dilute to volume with Diluent (Concentration ≈ 1.0 µg/mL). This concentration typically corresponds to a 0.1% reporting threshold relative to the sample concentration.
-
Amiloride Sample Solution (C): Accurately weigh ~100 mg of Amiloride API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 1.0 mg/mL).
-
Resolution Solution: Spike a portion of the Amiloride Sample Solution (C) with a small amount of the Reference Standard Stock Solution (A) to demonstrate adequate chromatographic separation between the impurity and the main Amiloride peak.
-
Use the same HPLC conditions as described in Section 4.2.
-
System Suitability Test (SST):
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the Resolution Solution. The resolution between the Amiloride peak and the this compound peak must be ≥ 2.0. This is a self-validating step to prove the method can distinguish the impurity from the API.
-
Make five replicate injections of the Working Standard Solution (B). The relative standard deviation (RSD) of the peak areas must be ≤ 5.0%.
-
-
After the system suitability is confirmed, inject the Amiloride Sample Solution (C).
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that from the Working Standard Solution (B).
-
Calculate the percentage of the impurity in the Amiloride API using the following formula:
% Impurity = (A_spl / A_std) x (C_std / C_spl) x 100
Where:
-
A_spl = Peak area of the impurity in the Sample Solution (C)
-
A_std = Average peak area of the impurity in the Working Standard Solution (B)
-
C_std = Concentration (mg/mL) of the reference standard in the Working Standard Solution (B)
-
C_spl = Concentration (mg/mL) of Amiloride in the Sample Solution (C)
-
Conclusion
The use of a rigorously qualified this compound reference standard is indispensable for the reliable quality control of Amiloride. The protocols outlined in this application note provide a robust framework for establishing the identity and purity of the reference material and for its subsequent use in quantitative impurity analysis. Adherence to these scientifically sound procedures ensures that Amiloride API meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
- ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]
- ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]
- European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]
- ChemBK.
- PubChem.
- Pharmuni.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
- PubMed. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate [lgcstandards.com]
- 5. database.ich.org [database.ich.org]
- 6. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 7. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. uspbpep.com [uspbpep.com]
- 9. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 10. Amiloride British Pharmacopoeia (BP) Reference Standard 2016-88-8 [sigmaaldrich.com]
- 11. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 12. chembk.com [chembk.com]
- 13. nbinno.com [nbinno.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This compound is a critical intermediate in pharmaceutical synthesis and is also known as an impurity of Amiloride.[1] The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for assay and impurity determination. The causality behind experimental choices, a complete method validation protocol based on ICH guidelines, and a forced degradation study are discussed to ensure scientific integrity and trustworthiness.
Introduction and Compound Overview
This compound (CAS No: 1458-01-1) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a substituted pyrazine ring, makes it a key building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the diuretic drug Amiloride, where it is also classified as "Amiloride Impurity A".[1] Given its role as a potential impurity, a reliable and validated analytical method is crucial for quality control and regulatory compliance.
Chemical Structure and Properties:
-
Molecular Formula: C₆H₇ClN₄O₂[1]
-
Molecular Weight: 202.60 g/mol [1]
-
Appearance: Solid
-
Melting Point: 211-215 °C
-
Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.
-
Stability: Generally stable under standard conditions but is incompatible with strong oxidizing agents.[2]
The method detailed herein is designed to be specific, accurate, and precise for the quantification of this compound and to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.
HPLC Method and Chromatographic Conditions
The choice of a reversed-phase HPLC method is predicated on the moderately polar nature of the analyte, allowing for good retention and separation on a hydrophobic stationary phase. A C18 column is selected for its versatility and proven performance with a wide range of pharmaceutical compounds.
The mobile phase composition is critical for achieving optimal separation. A combination of an aqueous buffer and an organic modifier allows for fine-tuning of retention and selectivity. Here, a dilute phosphoric acid solution is used to control the pH and suppress the ionization of the amino groups on the pyrazine ring, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The detection wavelength of 273 nm is selected based on the UV absorbance spectrum of the analyte, providing good sensitivity.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100/1200 series or equivalent HPLC system with UV/PDA detector |
| Column | C18, 4.6 x 100 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Composition | 90% A : 10% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, 0.1% phosphoric acid can be substituted with 0.1% formic acid.[2]
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
Sample Solution (for assay):
-
Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]
Specificity (Forced Degradation Study)
A forced degradation study is essential to demonstrate the stability-indicating nature of the method. This involves subjecting the analyte to various stress conditions to produce degradation products. The method's specificity is confirmed if the main peak is well-resolved from any degradant peaks and the peak purity can be established using a photodiode array (PDA) detector.
Protocol:
-
Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Expose the solutions to the stress conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the active substance.[5][6]
-
After exposure, neutralize the acidic and basic solutions, and dilute all samples to a final concentration of 100 µg/mL with the mobile phase before injection.
-
Analyze the stressed samples by HPLC with a PDA detector.
Table 2: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid sample heated at 80 °C for 48 hours |
| Photolytic | Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²) |
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five solutions of this compound ranging from 1 µg/mL to 150 µg/mL.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Example Linearity Acceptance Criteria
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Report |
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Example Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criterion (% Recovery) |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
Protocol:
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Table 5: Example Precision Acceptance Criteria
| Precision Level | Acceptance Criterion (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., 88:12 and 92:8 of A:B)
-
-
Analyze a sample under each condition and evaluate the system suitability parameters (e.g., retention time, peak asymmetry).
The method is considered robust if the results remain within the acceptance criteria for system suitability.
System Validation and Data Interpretation
The following diagram outlines the logical flow of the method validation process, demonstrating its self-validating nature.
Sources
- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. biomedres.us [biomedres.us]
Application Note: Quantitative Analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in Pharmaceutical Samples
<
Introduction: The Critical Role of Quantifying a Key Intermediate
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1) is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary significance lies in its role as a precursor to Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[2][3][4] Given its direct impact on the purity and safety of the final active pharmaceutical ingredient (API), the precise quantification of this intermediate is a non-negotiable aspect of quality control in drug manufacturing.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of this compound. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, ensuring robust, reliable, and accurate measurements that adhere to stringent regulatory standards. The protocol is grounded in the principles of High-Performance Liquid Chromatography (HPLC), a technique renowned for its sensitivity and specificity in separating and quantifying components within a complex mixture.
The structural integrity of this compound, characterized by a substituted pyrazine ring, necessitates a well-defined analytical approach.[1] The presence of amino and chloro functional groups, along with the methyl ester, dictates its chemical behavior and chromatographic retention.[1] This guide will not only outline the "how" but also the "why" behind each step, empowering the analyst to troubleshoot and adapt the method as needed.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClN₄O₂ | [5] |
| Molecular Weight | 202.60 g/mol | [5][6] |
| Melting Point | 211-215 °C | [7][8][9] |
| Appearance | Solid | |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO), limited solubility in water. | [1] |
| Stability | Generally stable under standard conditions; incompatible with strong oxidizing agents. | [1][7][8] |
| Storage | 2-8°C | [1] |
Principle of the Analytical Method: Reversed-Phase HPLC
The selected method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on the compound's moderate polarity, which makes it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.
Causality behind the choice:
-
Specificity: RP-HPLC offers excellent resolving power, enabling the separation of the target analyte from potential impurities, starting materials, and degradation products that may be present in the sample matrix.
-
Sensitivity: UV detection provides the necessary sensitivity for quantifying trace levels of the analyte, which is crucial for impurity profiling and ensuring the final API meets pharmacopoeial standards.
-
Robustness: The method is well-established and known for its reliability and reproducibility, making it suitable for routine quality control environments.
A suggested starting point for the HPLC method involves a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10][11] The acid helps to suppress the ionization of silanol groups on the stationary phase and ensures good peak shape for the basic amino groups on the analyte.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, with built-in checks and quality control measures to ensure the integrity of the results.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reference Standard: this compound, pharmaceutical primary standard grade.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)
-
Methanol (HPLC grade) for sample and standard preparation.
-
Preparation of Solutions
Mobile Phase:
-
Prepare a solution of 0.1% (v/v) phosphoric acid in water.
-
The mobile phase will be a gradient or isocratic mixture of this aqueous solution and acetonitrile. A good starting point is a 70:30 (v/v) mixture of the aqueous solution and acetonitrile.[10][11]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Standard Stock Solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL). These will be used to construct the calibration curve.
Sample Preparation (for Drug Substance):
-
Accurately weigh approximately 500 mg of the drug substance into a suitable volumetric flask (e.g., 15 mL).[12]
-
Add a known volume of methanol (e.g., 5.0 mL) and mix until the substance is fully dissolved.[12]
-
If necessary, centrifuge the sample to remove any undissolved excipients.[12]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) | Offers good separation and peak shape. Phosphoric acid controls the ionization state of the analyte.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | To be determined by UV scan (typically in the range of 254-280 nm) | The wavelength of maximum absorbance for the analyte will provide the highest sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | Sufficient to allow for the elution of the analyte and any potential impurities. |
Analysis Workflow
The following diagram illustrates the logical flow of the quantitative analysis process.
Caption: Experimental workflow for the quantitative analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] The following parameters must be assessed:
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:
-
Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analytical method can resolve the main peak from these degradants.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a minimum of five concentrations of the working standard solutions.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
The relationship between these validation parameters is crucial for establishing a reliable analytical method.
Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Data Presentation: Example Validation Summary
The following table summarizes hypothetical but realistic data from a method validation study.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from placebo or known impurities. Peak purity > 99.5%. | No interference at the retention time of the analyte. |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | To be determined |
| Robustness | Passed for variations in flow rate, temperature, and mobile phase composition. | System suitability parameters met. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in a pharmaceutical setting. By following the outlined HPLC method and adhering to the principles of method validation, researchers and quality control analysts can ensure the generation of accurate, reliable, and reproducible data. This is paramount for maintaining the quality and safety of pharmaceutical products derived from this important intermediate. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding and facilitate the adaptation of this method to specific laboratory needs.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound.
- PubChem. This compound.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ChemBK. This compound.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- SIELC Technologies. This compound.
- Chemsrc. This compound.
- Al-Gobari, M., El-Dash, I., & Al-Mamary, M. (2020). Amiloride: A review. Journal of the Saudi Heart Association, 32(4), 536–543.
- PubChem. Amiloride.
- Google Patents. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same.
- Google Patents. US4196292A - 6-Substituted amiloride derivatives.
- European Patent Office. EP 0000200 A1 - Process for preparing amiloride and other new 6-substituted derivatives.
- AZA Mid-Year Meeting. Methyl 3-amino-6-bromopyrazine-2-carboxylate.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [https://www.rjpbcs.com/pdf/2015_6(4)/[20].pdf]([Link]20].pdf)
- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
- ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives.
- Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 5. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 9. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. lcms.cz [lcms.cz]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
The Versatile Intermediate: Application Notes and Protocols for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in Advanced Synthesis
Introduction: Unveiling the Potential of a Key Heterocyclic Building Block
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1) is a highly functionalized pyrazine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of amino, chloro, and carboxylate functional groups on the pyrazine core imparts a rich and tunable reactivity, making it a valuable precursor for a range of molecular targets, including pharmaceuticals and potentially novel agrochemicals.[1][2] This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing detailed application notes and a validated protocol for its use in synthetic applications. While its direct application in commercially available pesticides is not extensively documented in public literature, its role as a key intermediate in the synthesis of the diuretic drug Amiloride provides an excellent, well-established model for its reactivity and handling in complex synthetic sequences. The principles and methodologies outlined herein are readily transferable to the synthesis of other nitrogen-rich heterocyclic compounds, a class that is well-represented in modern agrochemical discovery.
Chemical Profile and Reactivity Insights
Before delving into synthetic protocols, a thorough understanding of the chemical properties of this compound is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₄O₂ | [3] |
| Molecular Weight | 202.60 g/mol | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 211-215 °C | |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO), limited solubility in water. | [1] |
| Stability | Stable under standard conditions; incompatible with strong oxidizing agents. | [1] |
The reactivity of this molecule is governed by its distinct functional groups:
-
Amino Groups (-NH₂): The two amino groups at the 3 and 5 positions are nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. Their presence also influences the electronic properties of the pyrazine ring.
-
Chloro Group (-Cl): The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing further molecular complexity.
-
Methyl Ester (-COOCH₃): The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, or more importantly, can be converted into amides and other carbonyl derivatives.[1] This is the key reaction in the synthesis of Amiloride.
Application in Synthesis: A Case Study of Amiloride
The synthesis of Amiloride (3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazine-2-carboxamide), a potassium-sparing diuretic, serves as an exemplary application of this compound.[4][5] This multi-step synthesis highlights the selective transformation of the methyl ester group into a guanidino-carboxamide moiety, a common functional group in biologically active molecules.
Synthetic Pathway Overview
The overall synthetic transformation involves the reaction of this compound with guanidine. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol.
Caption: Synthetic route to Amiloride.
Detailed Experimental Protocol: Synthesis of Amiloride
This protocol provides a step-by-step guide for the laboratory-scale synthesis of Amiloride from this compound.
Materials and Reagents
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium methoxide is a strong base and is corrosive. Handle with care.
-
Guanidine hydrochloride is harmful if swallowed.
-
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.
Synthetic Procedure
-
Preparation of Guanidine Free Base:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of guanidine hydrochloride in anhydrous methanol.
-
To this solution, add one equivalent of sodium methoxide. A precipitate of sodium chloride will form.
-
Stir the mixture at room temperature for 30 minutes to ensure complete reaction. The resulting suspension contains the free base of guanidine.
-
-
Amidation Reaction:
-
To the methanolic suspension of guanidine, add one equivalent of this compound.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Resuspend the crude product in deionized water.
-
Adjust the pH of the aqueous suspension to approximately 7.0 using a dilute solution of hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold methanol to remove any unreacted starting material.
-
-
Purification:
-
The crude Amiloride can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized Amiloride should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (240.5-241.5 °C for Amiloride).[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final product.
Workflow Diagram
Caption: Step-by-step workflow for Amiloride synthesis.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate. The detailed protocol for the synthesis of Amiloride demonstrates its utility in constructing complex, nitrogen-containing heterocyclic molecules. The synthetic principles illustrated here, particularly the selective manipulation of the functional groups, can be extrapolated to the design and synthesis of novel agrochemicals. Researchers in pesticide synthesis can leverage the reactivity of the amino, chloro, and ester functionalities to build libraries of novel pyrazine-based compounds for screening as potential herbicides, insecticides, or fungicides. The continued exploration of the synthetic potential of this versatile building block is likely to yield further innovations in both medicinal and agricultural chemistry.
References
- Sica, D. A., & Carter, B. (2020). Amiloride: A review. Journal of Clinical Hypertension, 23(2), 238-243. [Link]
- PubChem. (n.d.). Amiloride. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Cragoe, E. J., Jr., & Woltersdorf, O. W., Jr. (1977). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters (Austrian Patent No.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in Antiviral Drug Discovery
Application Notes and Protocols for Researchers in Drug Development
In the ever-evolving landscape of antiviral therapeutics, the strategic selection of precursor molecules is paramount to the efficient and successful development of novel drugs. Among the pantheon of heterocyclic scaffolds, pyrazine derivatives have emerged as a cornerstone for the synthesis of potent antiviral agents. This guide focuses on a key building block, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate , and elucidates its critical role as a precursor in the synthesis of broad-spectrum antiviral drugs, most notably Favipiravir. We will delve into its chemical rationale, provide detailed protocols for its conversion, and explore the mechanistic underpinnings of the resulting antiviral compounds.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively target viral enzymes. The strategic placement of functional groups on the pyrazine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a highly functionalized pyrazine derivative that offers multiple reaction sites for synthetic elaboration, making it a versatile starting point for the creation of a diverse library of potential antiviral compounds.
Physicochemical Properties of the Precursor
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₇ClN₄O₂ | [1][2] |
| Molecular Weight | 202.60 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 211-215 °C | [1][2] |
| Solubility | Slight solubility in Dimethyl sulfoxide (DMSO) and Methanol. Limited solubility in water. | [1] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [2][4] |
| Storage | 2-8°C, in a dry, cool, and well-ventilated place. | [3][4] |
The Synthetic Pathway to Favipiravir: A Strategic Transformation
This compound serves as a key intermediate in a multi-step synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) in various RNA viruses. The synthetic strategy hinges on the sequential modification of the functional groups on the pyrazine ring. While various synthetic routes to Favipiravir have been reported starting from different precursors, the conversion from a highly substituted pyrazine like our topic compound follows a logical and well-established chemical principles.
A plausible and efficient synthetic route starting from a closely related precursor, 3-aminopyrazine-2-carboxylic acid, has been well-documented and provides a blueprint for the transformation of this compound.[5][6][7] The key transformations would involve:
-
Diazotization and Fluorination: One of the amino groups is selectively converted to a diazonium salt, which is subsequently displaced by a fluorine atom. This is a critical step in introducing the bioisosteric fluorine atom present in Favipiravir.
-
Hydrolysis of the Ester: The methyl ester group is hydrolyzed to the corresponding carboxylic acid.
-
Amidation: The carboxylic acid is then converted to the primary amide, a key functional group for the biological activity of Favipiravir.
-
Hydroxylation: The remaining amino group is converted to a hydroxyl group, completing the synthesis of the Favipiravir core structure.
The following diagram illustrates the conceptual workflow for the synthesis of Favipiravir from our precursor.
Caption: Conceptual workflow for the synthesis of Favipiravir.
Detailed Protocol: Synthesis of a Favipiravir Intermediate
The following is a representative, detailed protocol for a key transformation in the synthesis of a Favipiravir intermediate, adapted from established procedures for related pyrazine compounds.[5][8] Note: This protocol is for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.
Step 1: Diazotization and Fluorination of an Aminopyrazine Derivative
This protocol outlines the conversion of an amino group on the pyrazine ring to a fluorine atom, a crucial step in the synthesis of Favipiravir. The principles of this reaction are applicable to this compound.
Materials:
-
Aminopyrazine starting material (e.g., a derivative of this compound)
-
Sodium nitrite (NaNO₂)
-
Hydrogen fluoride-pyridine (HF-Pyridine)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the aminopyrazine starting material in the anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of HF-Pyridine: Slowly add HF-Pyridine to the cooled solution while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, cooled solution of saturated sodium bicarbonate. Caution: This will generate gas; ensure adequate ventilation.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude fluorinated pyrazine product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated intermediate.
Mechanism of Action: From Prodrug to Polymerase Inhibitor
The antiviral efficacy of drugs derived from this compound, such as Favipiravir, lies in their ability to act as nucleoside analogues.[2][4][9] Favipiravir itself is a prodrug, meaning it is inactive until it is metabolized within the host cell to its active form.
The activation pathway involves a series of enzymatic steps:
-
Phosphoribosylation: Favipiravir is converted to its ribofuranosyl-5'-monophosphate (RMP) form by host cell enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][10]
-
Phosphorylation: The monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, Favipiravir-RTP (ribofuranosyl-5'-triphosphate).[4][9]
This active triphosphate metabolite is the key to its antiviral activity. It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][4][11] Favipiravir-RTP mimics the natural purine nucleosides (adenosine and guanosine triphosphate) and is incorporated into the growing viral RNA strand.[12][13] This incorporation leads to two primary antiviral effects:
-
Chain Termination: The incorporation of Favipiravir-RTP can lead to the termination of RNA chain elongation, thereby halting viral replication.[12]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated Favipiravir can induce mutations in the viral genome during subsequent rounds of replication, leading to the production of non-viable viral progeny.[9][12]
The following diagram illustrates the activation and mechanism of action of Favipiravir.
Sources
- 1. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN113121457B - Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine - Google Patents [patents.google.com]
- 13. 7ctt - Cryo-EM structure of Favipiravir bound to replicating polymerase complex of SARS-CoV-2 in the pre-catalytic state. - Summary - Protein Data Bank Japan [pdbj.org]
Application Notes and Protocols for the Analytical Method Development of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Foreword: A Strategic Approach to Method Development for a Critical Pharmaceutical Intermediate
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a key starting material and a potential impurity in the synthesis of various pharmaceuticals, most notably the diuretic drug Amiloride.[1] Its robust analytical characterization is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for this compound. Moving beyond a rigid template, this guide is structured to provide a logical workflow, from initial physicochemical characterization to the development of robust, stability-indicating HPLC and sensitive LC-MS/MS methods. The causality behind each experimental choice is explained, grounding the protocols in established scientific principles and regulatory expectations.
Physicochemical Characterization: The Foundation of Method Development
A thorough understanding of the physicochemical properties of this compound is the critical first step in designing a successful analytical method. These properties dictate the choice of analytical technique, solvent selection, and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClN₄O₂ | [2][3] |
| Molecular Weight | 202.60 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 211-215 °C | [4][5] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required).[4] Limited solubility in water.[6] | [4][6] |
| UV Absorption Maxima (in Methanol) | Approximately 210 nm, 273 nm, and 360 nm (based on a structurally similar compound) | [2] |
The presence of multiple chromophores in the molecule, as indicated by the UV absorption data of a closely related analog, suggests that UV-based detection for HPLC is a viable and sensitive approach. The solubility profile informs the selection of appropriate diluents for standard and sample preparations.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Profiling
A stability-indicating HPLC method is essential for accurately quantifying this compound and for detecting any potential degradation products or process-related impurities. The following method is a robust starting point, developed based on established methods for the analysis of Amiloride and its related compounds.[7]
Rationale for Method Parameters
-
Column: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides control over retention and selectivity. The pH of the aqueous phase is a critical parameter to optimize, as it can influence the ionization state of the analyte and thus its retention.
-
Detection: Based on the UV spectrum of a similar compound, a detection wavelength of approximately 273 nm or 285 nm is recommended to achieve high sensitivity.[2][8] A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the presence of co-eluting impurities.
-
Isocratic vs. Gradient Elution: For the assay of the main component, an isocratic method can be sufficient. However, for the separation of multiple impurities with varying polarities, a gradient elution method will likely be necessary to achieve optimal resolution within a reasonable run time.
Experimental Protocol: HPLC-UV Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) Detector or a UV-Vis Detector
-
Chromatography Data System (CDS)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Method Development:
Caption: A streamlined workflow for HPLC method development and optimization.
Preparation of Solutions:
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Further dilute 10 mL of this stock solution to 100 mL with the mobile phase starting composition (90:10 Mobile Phase A:Mobile Phase B) to obtain a final concentration of 100 µg/mL.
-
-
Sample Solution (from Drug Substance):
-
Prepare as described for the Standard Solution, using the drug substance instead of the reference standard.
-
-
Sample Solution (from Drug Product, e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API) and transfer to a suitable volumetric flask.
-
Add a volume of methanol equivalent to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete extraction of the analyte.
-
Allow to cool and dilute to volume with methanol. Mix well.
-
Centrifuge or filter a portion of the extract through a 0.45 µm syringe filter.
-
Dilute the clear filtrate with the mobile phase starting composition to achieve a final concentration within the linear range of the method.
-
Method Validation in Accordance with ICH Guidelines
Once the HPLC method is optimized, it must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | Peak purity of the analyte should be demonstrated using a PDA detector. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assay: 98.0-102.0% recovery. For impurities: recovery should be within an appropriate range depending on the concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for assay. For impurities, the RSD should be appropriate for the concentration level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like pH of the mobile phase, column temperature, and mobile phase composition are slightly varied. |
Stability-Indicating Nature: Forced Degradation Studies
To establish the stability-indicating capability of the analytical method, forced degradation studies are performed on the drug substance. These studies help to identify potential degradation products and to ensure that they are well-separated from the main analyte peak.
Protocol for Forced Degradation
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the HPLC method.
Procedure: Prepare solutions of the analyte (e.g., 1000 µg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for a specified period. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period, then dissolve and analyze.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.
Analysis: Analyze the stressed samples using the developed HPLC-PDA method. The goal is to achieve a degradation of 5-20% of the main peak. The chromatograms of the stressed samples should be compared with that of an unstressed sample to identify and resolve any degradation products. The peak purity of the main peak in the stressed samples should be evaluated to ensure no co-elution of degradation products.
Logical Flow of a Forced Degradation Study:
Caption: A systematic approach to conducting forced degradation studies.
LC-MS/MS Method for High-Sensitivity Analysis
For the identification of unknown impurities and for trace-level quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers superior sensitivity and selectivity compared to HPLC-UV.
Rationale for LC-MS/MS
-
High Sensitivity: LC-MS/MS can detect and quantify analytes at much lower concentrations than UV detection, which is crucial for impurity analysis.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides a high degree of selectivity, minimizing interference from matrix components.
-
Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the analyte and its impurities, aiding in their structural elucidation.
Proposed Protocol: LC-MS/MS Method Development
Objective: To develop a sensitive and selective LC-MS/MS method for the identification and quantification of this compound.
Instrumentation:
-
LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: The HPLC conditions developed in Section 2 can be adapted for LC-MS/MS. However, it is crucial to use volatile mobile phase additives, such as formic acid or ammonium formate, instead of non-volatile buffers like potassium phosphate.
MS/MS Parameter Optimization:
-
Infusion and Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) and to determine the precursor ion (the protonated molecule [M+H]⁺ in positive ion mode).
-
Fragmentation (MS2): Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
MRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification and confirmation.
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
Proposed MRM Transitions (to be confirmed experimentally):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 203.0 [M+H]⁺ | To be determined experimentally |
Conclusion and Future Perspectives
The analytical methods outlined in this guide provide a comprehensive framework for the robust characterization of this compound. The successful implementation of these protocols will ensure the quality control of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug products. Further work could involve the isolation and structural elucidation of any significant degradation products identified during the forced degradation studies, which would further enhance the understanding of the compound's stability profile. The developed and validated methods can be readily implemented in quality control laboratories for routine analysis.
References
- ChemBK. (2024). This compound.
- European Medicines Agency. (2022). ICH Q14 Analytical procedure development - Scientific guideline.
- Farid, M., & El-Enany, N. (2019). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.
- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Jorner, K., et al. (2020). Compound 2 (A) Synthesis of 2. (B) Absorption spectrum of 2 in methanol.
- ICH. (2024). Q2(R2) Validation of Analytical Procedures.
- ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- Iram, F., et al. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- PubMed. (2019). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.
- PubChem. (n.d.). This compound.
- ResearchGate. (2013). Validated Stability-Indicating Methods for the Simultaneous Determination of Amiloride Hydrochloride, Atenolol, and Chlorthalidone Using HPTLC and HPLC with Photodiode Array Detector.
- Safety Data Sheet. (2024).
- Slideshare. (n.d.). Impurities product list.
- SynZeal. (n.d.). Amiloride EP Impurity A.
- USP-NF. (2022). Amiloride Hydrochloride Tablets.
Sources
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
An Application Guide for Researchers
Abstract
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a polysubstituted pyrazine derivative of significant interest in medicinal and materials chemistry.[1] Its pre-functionalized core, featuring nucleophilic amino groups, an electrophilic carbon center (C6-Cl), and a modifiable ester group, makes it an exceptionally valuable building block for constructing complex heterocyclic systems.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols for the synthesis of pteridines and other novel pyrazine derivatives. We will delve into the causality behind experimental choices, present detailed step-by-step methodologies, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this powerful intermediate.
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][5][6] this compound (CAS 1458-01-1) is a highly strategic starting material because it provides a direct entry into densely functionalized pyrazine systems.[1][7] The arrangement of its substituents allows for sequential and regioselective reactions to build fused heterocyclic systems or to introduce molecular diversity through substitution.
Molecular Architecture and Reactivity Profile
The synthetic versatility of this compound stems from its distinct reactive sites. Understanding the interplay of these functional groups is critical for designing successful synthetic strategies. The molecule's structure is built around a pyrazine ring with two amino groups, a chlorine atom, and a methyl ester group.[1]
The key reactive centers are:
-
3,5-Diamino Groups: These groups are nucleophilic and can participate in condensation reactions, particularly with 1,2-dicarbonyl compounds, to form fused ring systems like pteridines.[1][8]
-
C6-Chlorine Atom: The chlorine atom is attached to an electron-deficient pyrazine ring, making it a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents (e.g., amines, thiols, alkoxides).[1]
-
C2-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or participate in transesterification, offering further avenues for derivatization.[1]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazine derivatives: Significance and symbolism [wisdomlib.org]
- 6. biosynce.com [biosynce.com]
- 7. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitation of Pyrazine Carboxylate Derivatives in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyrazine carboxylate derivatives in human plasma. Pyrazine-containing compounds are crucial scaffolds in numerous pharmaceutical agents, making their accurate quantification in biological matrices essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The protocol herein employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been rigorously validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pyrazine carboxylate derivatives.
Introduction: The Significance of Pyrazine Carboxylate Derivatives
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that form the structural core of many physiologically active molecules. In the pharmaceutical industry, the pyrazine ring is a privileged scaffold due to its ability to modulate physicochemical properties and engage in favorable interactions with biological targets. A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The carboxylate moiety, often present as an acid or amide, further influences the molecule's polarity, metabolic stability, and pharmacokinetic profile.
Accurate measurement of these compounds and their metabolites in biological fluids like plasma is a critical component of drug discovery and development.[3] It provides essential data for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range, allowing for the precise measurement of analytes even in complex biological matrices.[4][5]
This application note provides a detailed, field-proven protocol for the quantitation of a model pyrazine carboxylate derivative, Pyrazinamide, in human plasma. The principles and methodologies described can be readily adapted for other analogous compounds.
Scientific Rationale and Methodological Causality
The development of a robust bioanalytical method is underpinned by a series of rational decisions based on the analyte's physicochemical properties and the desired performance characteristics of the assay.
-
Sample Preparation: A simple protein precipitation with methanol was chosen for its efficiency in removing the bulk of plasma proteins while being cost-effective and amenable to high-throughput workflows.[6] This technique is particularly effective for small molecules that are soluble in organic solvents.
-
Chromatography: Pyrazine carboxylate derivatives are often polar in nature, which can present a challenge for retention on traditional reversed-phase columns.[7][8] To overcome this, a C18 column is utilized with a mobile phase containing a low concentration of formic acid. The acid serves two purposes: it protonates the pyrazine nitrogens, enhancing their retention on the C18 stationary phase, and it promotes efficient ionization in the mass spectrometer source.[9] A gradient elution ensures efficient separation from endogenous plasma components and allows for a shorter run time.
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is selected as pyrazine derivatives readily accept a proton to form [M+H]⁺ ions.[10][11] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[6][9] This minimizes interferences from the complex plasma matrix. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyrazinamide-d3, is highly recommended to compensate for any variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
Experimental Workflow and Protocols
Materials and Reagents
-
Pyrazinamide (Reference Standard)
-
Pyrazinamide-d3 (Internal Standard)
-
HPLC-grade Methanol
-
LC-MS grade Formic Acid
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II LC System (or equivalent)
-
MS System: Agilent 6495 Triple Quadrupole LC/MS (or equivalent)
-
Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Pyrazinamide | 124.1 | 81.0 | 100 | 15 |
| Pyrazinamide-d3 (IS) | 127.1 | 84.0 | 100 | 15 |
Note: The fragmentation of Pyrazinamide (m/z 124.1) to the product ion (m/z 81.0) corresponds to the loss of the carbamoyl group (-CONH2).[6]
Standard and Sample Preparation Protocol
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Pyrazinamide and Pyrazinamide-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Pyrazinamide stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard (Pyrazinamide-d3) at 100 ng/mL in the same diluent.
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Pyrazinamide-d3 in methanol). This results in a 3:1 ratio of organic solvent to plasma, ensuring efficient protein precipitation.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
Figure 1: Experimental workflow for the quantitation of pyrazine carboxylate derivatives.
Method Validation and Performance
The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[2] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Pyrazinamide in human plasma. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantitation (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Table 4: Calibration Curve Summary
| Analyte | Range (ng/mL) | Regression Model | r² |
| Pyrazinamide | 1 - 2000 | Linear, 1/x² weighting | ≥0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 6.8 | -2.5 | 8.2 | -1.7 |
| LQC | 3 | 5.1 | 1.3 | 6.5 | 2.4 |
| MQC | 100 | 3.2 | 0.8 | 4.1 | 1.5 |
| HQC | 1500 | 2.5 | -1.1 | 3.3 | -0.6 |
The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.[2][6]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma samples from six different donors to check for interferences at the retention times of Pyrazinamide and the internal standard. No significant interfering peaks were observed. The matrix effect was evaluated and found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.[12]
Conclusion
This application note details a robust, sensitive, and validated LC-MS/MS method for the quantitative determination of pyrazine carboxylate derivatives in human plasma. The simple and efficient sample preparation, coupled with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in support of pharmacokinetic studies. The successful validation demonstrates that the method meets the stringent criteria for bioanalytical applications in a regulated environment.
References
- Huang, T., Wang, L., Wang, F., Shen, X., & Wang, L. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Al-Mougrabi, A., et al. (2022). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- ResearchGate. MRM settings for all analyzed compounds and internal standards. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- MDPI. (2021).
- Opentrons.
- Wang, J., et al. (2020).
- ACS Publications. (2007). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. [Link]
- Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
- ICH. (2022). Bioanalytical method validation and study sample analysis m10. [Link]
- ResearchGate. List of MRM transitions for each of the detected metabolites. [Link]
- Kertész, V., & Van Berkel, G. J. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
- Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds.
- Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
- ResearchGate.
- Roboz, J., et al. (1982). Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine.
- Sun, Y., et al. (2012). A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes.
- Jones, D. B., et al. (2021). A dynamical (e,2e) investigation into the ionization of pyrazine. Physical Chemistry Chemical Physics. [Link]
- Han, L., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS.
- Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
- LabRulez.
- Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry. [Link]
- National Center for Biotechnology Information. Pyrazine.
- ResearchGate.
- Nair, A., & Sreejith, K. R. (2018). Quantitative bioanalysis by LC-MS/MS: a review.
- Li, Y., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Analytical Methods. [Link]
- Prasain, J. (2014). Quantitative analysis of small molecules in biological samples. [Link]
- Muchtar, L., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
- Al-Asmari, A. A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Mass fragmentographic determination of pyrazinamide and its metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the reactivity of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC) with various nucleophiles. MDCC is a pivotal building block in medicinal chemistry, valued for its densely functionalized pyrazine core.[1][2] The primary focus of this guide is the nucleophilic aromatic substitution (SNAr) at the C6-chloro position, a key transformation for molecular elaboration. We present the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with N-, O-, and S-nucleophiles, and offer expert insights into experimental design and potential challenges.
Introduction: The Chemical Versatility of MDCC
This compound (CAS No. 1458-01-1) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry.[1][2] Its structure, featuring a pyrazine ring substituted with two amino groups, a methyl ester, and a reactive chlorine atom, makes it an exceptionally versatile scaffold.[1]
The molecule's reactivity is dominated by the electron-deficient nature of the pyrazine ring, which is further enhanced by the electron-withdrawing effects of the two ring nitrogens and the C2-carboxylate group. This electronic arrangement activates the chlorine atom at the C6 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][3][4] This predictable reactivity allows for the systematic introduction of a wide array of functional groups, making MDCC a critical intermediate in the synthesis of complex molecules, including the potassium-sparing diuretic Amiloride.[2]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloride on the MDCC ring does not proceed via a classical SN1 or SN2 pathway. Instead, it follows a two-step addition-elimination mechanism characteristic of SNAr.[5][6]
-
Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the pyrazine ring and the electron-withdrawing carboxylate group, which stabilizes the intermediate and lowers the activation energy of this step.
-
Elimination Step: Aromaticity is restored as the leaving group (Cl⁻) is expelled, resulting in the final substituted product.
This pathway is energetically favorable due to the ability of the heterocyclic system to accommodate the negative charge in the intermediate state.
Caption: General Mechanism for SNAr on MDCC.
Protocols for Nucleophilic Substitution
The following sections provide detailed protocols for reacting MDCC with common classes of nucleophiles. These protocols are designed to be robust starting points for methodology development.
Reaction with N-Nucleophiles (Amination)
The substitution of the C6-chloride with primary or secondary amines is a fundamental transformation used to build diverse compound libraries. The reaction generally proceeds under mild to moderate heating in a polar aprotic solvent.
This protocol describes the reaction of MDCC with a generic amine (e.g., morpholine, piperidine, benzylamine).
Materials:
-
This compound (MDCC)
-
Amine nucleophile (2.0-3.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (optional, 1.5 eq) if using an amine hydrochloride salt.
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet.
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add MDCC (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to create a solution or a fine suspension (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the amine nucleophile (2.0 eq). Using a slight excess of the amine can drive the reaction to completion and also act as a base to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of cold water with stirring. A solid product should precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from acetonitrile or ethanol) or by column chromatography on silica gel.
Causality and Field Insights:
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the reactants and the charged Meisenheimer intermediate, facilitating the reaction. Greener alternatives like PEG-400 have also been shown to be effective for similar transformations.[7]
-
Excess Amine: Using an excess of the amine nucleophile often eliminates the need for an additional non-nucleophilic base, simplifying the reaction setup.
-
Temperature: While some highly reactive amines may proceed at room temperature, heating is typically required to provide sufficient energy to overcome the activation barrier associated with disrupting the ring's aromaticity.
Caption: Experimental Workflow for Amination of MDCC.
Reaction with O-Nucleophiles (Alkoxylation)
The introduction of alkoxy groups requires the use of a potent alkoxide nucleophile, which is typically generated in situ from the corresponding alcohol using a strong, non-nucleophilic base.
This protocol details the reaction of MDCC with an alcohol in the presence of sodium hydride.
Materials:
-
This compound (MDCC)
-
Alcohol (e.g., methanol, benzyl alcohol) (1.5-2.0 equivalents)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Round-bottom flask, magnetic stirrer, ice bath, heating mantle, condenser, nitrogen inlet.
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Solvent & Alcohol Addition: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (1.5 eq) dropwise. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium alkoxide.
-
MDCC Addition: Add a solution of MDCC (1.0 eq) in a minimal amount of anhydrous THF to the alkoxide suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0 °C.
-
Very carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Field Insights:
-
Anhydrous Conditions: Sodium hydride is extremely reactive with water. Strict anhydrous conditions and an inert atmosphere (N₂) are critical for safety and to prevent quenching of the reagent.
-
Order of Addition: The alkoxide is generated before the addition of the electrophile (MDCC) to ensure the nucleophile is readily available and to minimize potential side reactions.
-
Safety: Quenching NaH is highly exothermic and releases hydrogen gas. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.
Reaction with S-Nucleophiles (Thiolation)
Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent. These reactions often proceed under milder conditions than those required for alcohols.
This protocol describes the reaction of MDCC with a thiol using a moderate base.
Materials:
-
This compound (MDCC)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
Setup: To a round-bottom flask, add MDCC (1.0 eq) and the base (K₂CO₃, 2.0 eq).
-
Solvent & Thiol Addition: Add anhydrous DMF, followed by the thiol (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The higher acidity of thiols compared to alcohols allows for the use of a weaker base and milder conditions. Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography or recrystallization.
Causality and Field Insights:
-
Base Selection: The pKa of thiols is low enough (typically 8-11) that a mild inorganic base like K₂CO₃ is sufficient to generate the highly nucleophilic thiolate anion in situ.
-
Reactivity: Thiolates are "soft" nucleophiles and react very efficiently with the "soft" electrophilic carbon of the C-Cl bond on the pyrazine ring, often leading to high yields and clean reactions.
Data Summary and Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Key Considerations |
| N-Nucleophile | Morpholine | Excess Amine or DIPEA | DMSO, DMF, PEG-400 | 80 - 120 | Excess amine can drive the reaction; monitor for potential side reactions at the ester. |
| O-Nucleophile | Benzyl Alcohol | NaH | Anhydrous THF, Dioxane | 0 to 65 (Reflux) | Strict anhydrous/inert conditions are mandatory. Careful quenching required. |
| S-Nucleophile | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25 - 60 | Milder conditions are usually sufficient due to the high nucleophilicity of thiolates. |
Troubleshooting and Advanced Considerations
-
Competing Reactions: Under strongly basic conditions or with amine nucleophiles at high temperatures, the methyl ester at the C2 position can undergo hydrolysis or amidation.[1][8] If this is observed, using milder conditions, a non-nucleophilic base, or protecting the ester may be necessary.
-
Solubility Issues: MDCC has moderate solubility in polar organic solvents but is poorly soluble in water and non-polar solvents.[1] Ensure the chosen reaction solvent can adequately dissolve the starting material, at least at the reaction temperature.
-
Reactivity of Diamino Groups: The two amino groups at C3 and C5 are also nucleophilic.[1] While the SNAr at C6 is the dominant pathway, side reactions such as N-alkylation or N-acylation are theoretically possible under certain conditions, although generally not observed as the primary outcome.
Conclusion
This compound is a robust and versatile chemical intermediate. The C6-chloro group serves as a reliable handle for introducing molecular diversity through well-established nucleophilic aromatic substitution chemistry. The protocols and insights provided in this guide offer a solid foundation for chemists to confidently and efficiently utilize this valuable building block in the synthesis of novel compounds for drug discovery and other applications.[2][9]
References
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2973-2976. [Link]
- Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-18. [Link]
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules, 23(3), 683. [Link]
- Synthesis of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide. Molbase.
- Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. [Link]
- 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- nucleophilic arom
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDACC) is a highly functionalized heterocyclic compound that serves as a critical starting material in medicinal chemistry.[1][2][3] Its structure is a derivative of the pyrazine core, a motif found in numerous biologically active molecules.[4][5] The strategic arrangement of two nucleophilic amino groups, an electrophilic chloro substituent, and a modifiable methyl ester makes MDACC a versatile scaffold for the generation of diverse chemical libraries aimed at drug discovery.[2]
Notably, MDACC is a key precursor to Amiloride, a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[6][7] Beyond its diuretic effects, Amiloride and its analogs have been investigated for a range of other therapeutic applications, including their ability to inhibit the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.[8][9] This dual activity highlights the potential of the pyrazine scaffold to interact with multiple biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of MDACC. The protocols outlined herein are designed to enable the synthesis of a library of novel compounds by modifying three key positions of the molecule: the C6-chloro group, the C3 and C5 amino groups, and the C2 methyl ester. Furthermore, we provide detailed protocols for the biological screening of these derivatives against two clinically relevant targets: the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator (uPA).
Chemical Derivatization Strategies
The derivatization of MDACC can be systematically approached by targeting its distinct reactive sites. The following sections provide detailed protocols for modifications at the C6, C3/C5, and C2 positions.
Diagram: Overview of Derivatization Strategies
Caption: Derivatization pathways for MDACC.
Protocol 1: C6-Position Derivatization via Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[1][10][11] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of palladium to the C-Cl bond.[10]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Experimental Protocol
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | 1,4-Dioxane/Water, Toluene/Water |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Protocol 2: C6-Position Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide variety of primary and secondary amines to the C6 position of the pyrazine ring.[12][13][14][15]
Reaction Principle
This palladium-catalyzed cross-coupling reaction involves the formation of an aryl-amine bond from an aryl halide and an amine in the presence of a base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).
-
Catalyst and Ligand Addition: Add a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq.), and a suitable phosphine ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture at 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Condition |
| Palladium Precursor | Pd2(dba)3, Pd(OAc)2 |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, LiHMDS, K3PO4 |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
Protocol 3: C3/C5-Position Derivatization via N-Acylation
The amino groups at the C3 and C5 positions are nucleophilic and can be readily acylated using various acylating agents to introduce amide functionalities.[2]
Reaction Principle
N-acylation involves the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Base and Catalyst Addition: Add a base, such as triethylamine (2.5 eq. for di-acylation), followed by a catalytic amount of DMAP (0.1 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 2.2 eq. for di-acylation) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
| Parameter | Recommended Condition |
| Acylating Agent | Acyl chlorides, Acid anhydrides |
| Base | Triethylamine, Pyridine |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
Protocol 4: C2-Position Derivatization via Amide Coupling
Modification at the C2 position is achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse range of amines.
Part A: Hydrolysis of the Methyl Ester
A mild and efficient method for the hydrolysis of pyrazine esters involves the use of lithium hydroxide.[16]
-
Reaction Setup: Suspend this compound (1.0 eq.) in a mixture of THF and water.
-
Base Addition: Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 3-4 with 1M HCl. The carboxylic acid product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-diamino-6-chloropyrazine-2-carboxylic acid.
Part B: Amide Bond Formation
The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents.[17][18][19]
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-diamino-6-chloropyrazine-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Coupling Reagent | Base | Solvent |
| HATU | DIPEA | DMF |
| EDC/HOBt | DIPEA | DCM/DMF |
| NMI/MsCl | NMI | DCM |
Biological Screening Protocols
The synthesized library of MDACC derivatives can be screened for their biological activity against various targets. Here, we provide protocols for two key assays relevant to the known pharmacology of Amiloride and its analogs.
Diagram: Biological Screening Workflow
Caption: Workflow for biological screening.
Protocol 5: Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the enzymatic activity of uPA using a fluorogenic substrate.[20][21]
Principle
uPA is a serine protease that cleaves a specific substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the uPA activity. Inhibitors will decrease the rate of this reaction.
Experimental Protocol
-
Reagent Preparation: Prepare a stock solution of human uPA enzyme in assay buffer. Prepare a stock solution of the fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC). Prepare serial dilutions of the test compounds and a known uPA inhibitor (e.g., Amiloride) as a positive control.
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compounds, positive control, and vehicle control (e.g., DMSO) to the respective wells.
-
Add the uPA enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the uPA substrate solution to all wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 450 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 6: Epithelial Sodium Channel (ENaC) Inhibition Assay
ENaC activity can be assessed using electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes, or by measuring ion flux in epithelial cell lines.
Principle
This protocol describes a cell-based ion flux assay using a sodium-sensitive fluorescent dye. ENaC inhibitors will block the influx of sodium into the cells, resulting in a lower fluorescence signal.
Experimental Protocol
-
Cell Culture: Culture a suitable epithelial cell line expressing ENaC (e.g., mpkCCD cells) in 96-well plates until a confluent monolayer is formed.
-
Dye Loading: Wash the cells with a low-sodium buffer and then incubate with a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compounds and a known ENaC inhibitor (e.g., Amiloride) to the wells and incubate for a specified period.
-
Sodium Influx Measurement: Stimulate sodium influx by adding a high-sodium buffer. Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each test compound concentration compared to the vehicle control. Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. By exploring chemical diversity at the C2, C3/C5, and C6 positions, researchers can generate novel libraries of molecules with the potential to modulate the activity of important therapeutic targets such as uPA and ENaC. This integrated approach of targeted synthesis and focused screening is a valuable strategy in the quest for new and effective therapeutic agents.
References
- BioAssay Systems. Urokinase Inhibitor Assay Screening Services. [Link]
- Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3244-3256. [Link]
- ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- PubMed.
- National Institutes of Health. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. [Link]
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- PubMed Central. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. [Link]
- National Institutes of Health.
- PubMed. Amiloride and its analogs as tools in the study of ion transport. [Link]
- ResearchGate.
- Wikipedia.
- Chemistry LibreTexts.
- PubMed. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Google Patents. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
- ResearchGate. Molecular Pharmacology of the Amiloride Analog 3-Amino-6-chloro-5-[(4-chloro-benzyl)amino]-N-[[(2,4-dimethylbenzyl)amin o]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a Pan Inhibitor of the Na(+)-Ca(2+) Exchanger Isoforms NCX1, NCX2, and NCX3 in Stably Transfected Cells. [Link]
- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Google Patents.
- PubMed Central.
- National Institutes of Health. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. [Link]
- ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
- PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Science and Education Publishing. Detection of Urinary Epithelial Sodium Channel (ENaC) Protein. [Link]
- JMPAS. Detecting epithelial sodium channel (ENAC) protein levels as a biomarker of hypertension. [Link]
- PubMed.
- Edinburgh Diamond. Epithelial sodium channel (ENaC) in GtoPdb v.2023.1. [Link]
- Chemistry LibreTexts.
- ResearchGate. (PDF)
- PubChem.
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. - Google Patents [patents.google.com]
- 8. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amidation reactions from the direct coupling of metal carboxylate salts with amines [pubmed.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1). This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical intermediate. As a key precursor to the diuretic drug Amiloride, achieving high yield and purity is paramount.[1][2] This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary, high-yield synthetic route to this compound?
A1: The most effective and commonly cited method is the direct amination of a precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, using ammonia.[3] This reaction is a nucleophilic aromatic substitution (SNAr) where an amino group displaces the chlorine atom at the C5 position of the pyrazine ring. The pyrazine ring's electron-deficient nature, caused by the two nitrogen atoms, facilitates this type of nucleophilic attack.[4][5] A patented process describes achieving yields as high as 91% using dimethyl sulfoxide (DMSO) as the solvent and bubbling anhydrous ammonia gas through the reaction mixture at a controlled temperature.[3]
Q2: What are the most critical parameters that influence the reaction yield?
A2: Several factors are crucial for maximizing the yield and purity of the final product. These include:
-
Temperature Control: The reaction temperature must be carefully maintained. A patent for this synthesis specifies a temperature range of 65-70°C during the initial ammonia addition, followed by cooling to 10°C.[3] Excessively high temperatures can lead to degradation and the formation of polymeric byproducts, a common issue in pyrazine synthesis.[6][7]
-
Ammonia Addition: The rate and duration of ammonia gas introduction are critical. The process involves an initial period of bubbling ammonia through the heated solution to effect the substitution, followed by a second period of ammonia addition at a lower temperature to ensure the reaction goes to completion.[3] Using anhydrous ammonia is essential to prevent hydrolysis of the methyl ester group.
-
Solvent Purity: The use of a dry, appropriate solvent is vital. Dimethyl sulfoxide (DMSO) is specified in a high-yield procedure.[3] The presence of water can lead to unwanted side reactions.
-
Purity of Starting Materials: The quality of the starting material, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, directly impacts the purity of the final product and the side reaction profile. Impurities can interfere with the reaction or be carried through to the final step, complicating purification.[6]
Q3: What are the key physical and chemical properties of the target compound?
A3: this compound is typically a light yellow solid.[3] It is stable under standard conditions but is incompatible with strong oxidizing agents.[8][9] Its solubility is limited in water but moderate in polar organic solvents like DMSO.[8]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | [10][11] |
| Molecular Weight | 202.60 g/mol | [10][11] |
| Melting Point | 211-215 °C | [9][11][12] |
| Appearance | Light yellow solid | [3] |
| Storage Temperature | 2-8°C | [8][13] |
Q4: What potential side reactions should I be aware of during this synthesis?
A4: The primary side reactions of concern are:
-
Hydrolysis of the Ester: If water is present in the reaction mixture (e.g., from wet solvent or aqueous ammonia), the methyl ester group can hydrolyze to the corresponding carboxylic acid.[8][14] Ensuring anhydrous conditions is the best preventative measure.
-
Amide Formation: Although the primary reaction is substitution at the C5-Cl position, forcing the reaction with ammonia under harsh conditions (e.g., very high temperatures or pressure) could potentially lead to aminolysis of the methyl ester, forming the corresponding amide.[3]
-
Degradation/Polymerization: Overheating or extended reaction times can cause the pyrazine ring to degrade or lead to the formation of dark, polymeric byproducts, which are common issues in pyrazine chemistry.[6][7] Adhering to the recommended temperature profile is crucial.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem: Low or No Yield
Q: My reaction yield is well below the reported 91%, or my starting material is not being consumed. What are the most likely causes?
A: Low or no yield is a frequent issue that can typically be traced back to a few key areas. Follow this diagnostic workflow to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: Product is Impure or Discolored
Q: My final product is a dark yellow or brown powder instead of the expected light yellow solid. What impurities are likely present?
A: Discoloration is a strong indicator of degradation or the presence of polymeric side products.[7]
-
Cause 1: Overheating. The most common cause is excessive heat during the reaction. Even localized overheating can initiate decomposition.
-
Solution: Ensure your reaction vessel is heated uniformly and that the internal temperature is monitored accurately. Do not exceed 70°C during the initial phase.[3]
-
-
Cause 2: Air Oxidation. While the reaction is robust, some intermediates in pyrazine syntheses can be sensitive to air, leading to colored byproducts.[6]
-
Solution: While not always necessary for this specific synthesis, if discoloration is a persistent issue, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the ammonia stream.
-
-
Cause 3: Impure Starting Material. Impurities in the starting Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate can degrade under the reaction conditions.
-
Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, recrystallize it from a solvent like acetonitrile before use.[3]
-
Problem: Difficult Purification
Q: I am losing a significant amount of product during recrystallization, or the product is not crystallizing at all.
A: Purification by recrystallization requires careful optimization of the solvent system and conditions.
-
Recommended Solvent: Acetonitrile is the documented solvent for successful recrystallization of this compound, yielding a product with a sharp melting point (212-213°C).[3]
-
Procedure Optimization:
-
Dissolve the crude product in the minimum amount of boiling acetonitrile. Using too much solvent is a common reason for poor recovery.
-
If the solution is colored, you can treat it with a small amount of activated carbon and hot filter it to remove polymeric impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) will trap impurities and result in smaller, less pure crystals.
-
Once crystals have formed at room temperature, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Alternative Method: If recrystallization proves ineffective, flash column chromatography on silica gel is a viable alternative for purification.[15] A solvent system of hexane and ethyl acetate would be a logical starting point for elution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[3]
Caption: Experimental Workflow for Synthesis.
Methodology:
-
Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, add 1 liter of dry dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 100 g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the flask.
-
Heating and Amination (Phase 1): Begin stirring and heat the mixture on a steam bath until the solid dissolves and the temperature reaches 65°C. Once at temperature, begin bubbling a steady stream of dry ammonia gas into the solution. Maintain the temperature between 65-70°C for 45 minutes.
-
Cooling and Amination (Phase 2): After the initial 45 minutes, cool the reaction mixture to approximately 10°C using an ice bath, while continuing to stir. Continue to pass ammonia gas through the solution for an additional hour.
-
Precipitation and Isolation: Pour the yellow reaction mixture into 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate.
-
Filtration and Drying: Collect the solid product by filtration, wash it thoroughly with water, and dry it in a vacuum desiccator. This procedure is reported to yield approximately 82.5 g (91%) of the crude product.[3]
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring until all the solid dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystallization appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small portion of ice-cold acetonitrile.
-
Dry the crystals under vacuum. The purified product should have a melting point of 212-213°C.[3]
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives.
- BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
- Biosynce. (2025). What are the side-reactions in pyrazine synthesis?.
- Hropot, M., & Anagnostopoulos, A. (2020). Amiloride: A review. European Journal of Pharmacology, 887, 173574.
- Cragoe Jr, E. J., Woltersdorf Jr, O. W., Bicking, J. B., Kwong, S. F., & Jones, J. H. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of medicinal chemistry, 29(8), 1540-1544.
- Merck & Co Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Austrian Patent AT249682B.
- GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
- PubChem. (n.d.). Amiloride. National Center for Biotechnology Information.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.
- ChemSrc. (2025). This compound.
- Sigma-Aldrich. (n.d.). This compound British Pharmacopoeia (BP) Reference Standard.
Sources
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
- 10. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 13. This compound British Pharmacopoeia (BP) Reference Standard 1458-01-1 [sigmaaldrich.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Purification of "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" from crude reaction mixture
Technical Support Center: Purification of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Welcome to the dedicated technical support guide for the purification of this compound (CAS: 1458-01-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this critical pharmaceutical intermediate.[1] Our guidance is grounded in established chemical principles and field-proven methodologies to help you achieve the desired purity and yield for your research and development needs.
Troubleshooting Guide
This section addresses specific challenges that may arise during the purification of this compound from a crude reaction mixture.
Question 1: My yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent issue stemming from several factors related to the compound's solubility profile.
-
Excessive Solvent Volume: The most common cause is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is crucial, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling.
-
Causality: The goal of recrystallization is to exploit the solubility difference at two different temperatures. If the solution is not saturated or is only weakly saturated at the higher temperature, the concentration of the desired compound may not exceed its solubility limit upon cooling, preventing efficient crystallization.
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are near the saturation point, maximizing crystal formation upon cooling.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Minimize the exposure of the hot, saturated solution to cooler air.
-
-
Inadequate Cooling: To maximize yield, the crystallized solution should be cooled thoroughly.
-
Solvent Choice: The choice of solvent is critical. While acetonitrile is a documented and effective solvent for this compound, its effectiveness depends on the specific impurities present.[3] If your yield is consistently low, the compound may be too soluble in acetonitrile even at low temperatures.
-
Solution: Consider a mixed-solvent system. For example, if the compound is highly soluble in methanol but poorly soluble in water, you could dissolve it in a minimum of hot methanol and then add water dropwise until the solution becomes turbid (the cloud point), then reheat to clarify and cool slowly.
-
Question 2: The final product has a persistent yellow or off-white color. How can I obtain a colorless or light-yellow solid?
Answer: A persistent color often indicates the presence of highly conjugated, colored impurities that co-crystallize with your product.
-
Causality: These impurities may be byproducts from the synthesis or degradation products. Given the compound's structure, potential colored impurities could arise from oxidation or side-reactions involving the amino groups.[1] The starting material, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester, is sometimes described as red crystals, and residual amounts could contribute to color.[3]
-
Solution 1: Activated Carbon (Charcoal) Treatment: This is the most common method for removing colored impurities.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent (e.g., acetonitrile).
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping.
-
Keep the solution hot for 5-10 minutes to allow the carbon to adsorb the impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Solution 2: Multiple Recrystallizations: If charcoal treatment is insufficient, a second recrystallization may be necessary to improve purity and color.
Question 3: During cooling, my product "oils out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is often due to a high concentration of impurities depressing the melting point of the mixture.
-
Causality: The presence of impurities can create a eutectic mixture with a melting point lower than the temperature of the solution. When the solubility limit is reached at this temperature, the product separates as a liquid (oil) rather than a solid (crystal).
-
Solutions:
-
Reduce the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help. This gives molecules more time to arrange themselves into a crystal lattice.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization by providing a nucleation site.
-
Re-dissolve and Add More Solvent: The solution may be too concentrated. Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent (10-20% more), and then attempt to cool it again slowly.
-
Change the Solvent System: Try a solvent in which your compound is less soluble. This will lower the temperature at which the solution becomes saturated, increasing the likelihood that this temperature is below the melting point of your product/impurity mixture.
-
Question 4: My product's purity, as determined by HPLC, is still below 98% after recrystallization. What is the next step?
Answer: When recrystallization fails to remove impurities, it's typically because the impurities have very similar solubility profiles to the desired compound. In this case, a more powerful purification technique is required.
-
Causality: Structurally similar impurities, such as isomers or analogs where the chloro- group is replaced by another small moiety, will often co-crystallize.
-
Solution: Column Chromatography: Flash column chromatography is the logical next step for separating closely related compounds.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase (Eluent): A good starting point is a solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol. The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. The goal is to find a system where your desired product has an Rf value of approximately 0.3-0.4.
-
Analysis: Purity can be checked by HPLC, which is a suitable method for analyzing this compound.[4][5]
-
Question 5: I suspect my product is degrading via hydrolysis of the methyl ester. How can I detect and prevent this?
Answer: The methyl ester group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (3,5-diamino-6-chloropyrazine-2-carboxylic acid).[1][6]
-
Detection:
-
TLC: The carboxylic acid impurity will be significantly more polar than the methyl ester. It will have a much lower Rf value on a silica plate.
-
HPLC: The carboxylic acid will have a different retention time, typically eluting earlier than the ester in a reverse-phase method.[5]
-
¹H NMR: The appearance of a broad peak corresponding to a carboxylic acid proton and the disappearance or reduction in the integration of the methyl ester singlet (~4.0 ppm) would indicate hydrolysis.
-
-
Prevention:
-
Use Anhydrous Solvents: Ensure all solvents used in the workup and purification are dry.
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions during the workup. If an acid or base wash is necessary, ensure it is followed by a neutralization step and a water wash.
-
Storage: Store the final product in a cool, dry place to minimize degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I should be aware of?
A1: Understanding the compound's properties is essential for successful handling and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | [7] |
| Molecular Weight | 202.60 g/mol | [8][9] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 211-215 °C | [9][10][11][12] |
| Solubility | DMSO (Slightly), Methanol (Slightly, aided by sonication), Water (Limited) | [2][10] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [2][11][12] |
| Storage | 2-8°C, Keep in a dark place, Inert atmosphere | [2] |
Q2: What is the best general-purpose method for purifying this compound on a lab scale?
A2: For typical lab-scale purification (1-10 g), recrystallization is the most efficient first-line method. A patent for the synthesis of this compound specifies recrystallization from acetonitrile, which yields a product with a melting point of 212-213 °C, indicating high purity.[3] This should be considered the primary method before resorting to more complex techniques like chromatography.
Q3: What analytical techniques are recommended to confirm the purity of the final product?
A3: A combination of methods should be used to confirm purity and identity:
-
Melting Point: A sharp melting point within the literature range (211-215 °C) is a strong indicator of purity.[10][11] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the main compound from its impurities.[4][5] Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvents or structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
This protocol is adapted from a documented synthetic procedure.[3]
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: In a fume hood, add a minimum volume of acetonitrile and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding acetonitrile portion-wise until the solid material is completely dissolved. Avoid adding a large excess.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and carefully add a small amount of activated carbon. Return the mixture to a boil for 5-10 minutes.
-
Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystals should begin to form. Do not disturb the flask during this initial cooling period to promote the growth of larger crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold acetonitrile to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The expected melting point of the pure product is 212-213 °C.[3]
Visualized Workflows
General Purification Workflow
Caption: Recrystallization workflow for purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
References
- Smolecule. (n.d.). Buy this compound | 1458-01-1.
- ChemicalBook. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Chemsrc. (2025). This compound.
- Cragoe, E. J., & Schultz, E. M. (1968). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (Austrian Patent No. AT249682B). Google Patents.
- SIELC Technologies. (2018). This compound.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105.
- ChemBK. (2024). This compound.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Sigma-Aldrich. (n.d.). This compound BPCRS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 1458-01-1 [m.chemicalbook.com]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 1458-01-1 [sigmaaldrich.com]
- 10. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 11. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 12. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]
Technical Support Center: Recrystallization of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Welcome to the technical support center for the purification of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals, including Amiloride, achieving high purity is paramount.[1] This resource consolidates field-proven insights and established protocols to help you navigate the challenges of its purification.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into recrystallization techniques, a foundational understanding of the compound's properties is crucial for troubleshooting and optimizing the purification process.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₄O₂ | [2] |
| Molecular Weight | 202.60 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 211-215 °C | [3] |
| Solubility | Slight in DMSO and Methanol (sonication may assist)[2]; Limited in water.[2] | [2] |
| Stability | Generally stable under standard conditions (store at 2-8°C).[2] Incompatible with strong oxidizing agents.[2] | [2] |
The pyrazine ring, substituted with two amino groups, a chlorine atom, and a methyl ester group, dictates its reactivity and solubility.[2] The amino groups provide basic and nucleophilic character, while the chlorine atom is an electron-withdrawing group.[2]
II. Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound.
Q1: My compound will not fully dissolve in the hot recrystallization solvent.
Possible Causes & Solutions:
-
Insufficient Solvent: This is the most common reason for incomplete dissolution. Add small increments of the hot solvent to the mixture with continuous stirring or swirling until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your final yield.[4]
-
Inappropriate Solvent: While acetonitrile is a documented solvent for this compound, its effectiveness can be influenced by the impurity profile of your crude material.[5] If the compound remains insoluble even with a significant amount of hot acetonitrile, a different solvent system may be necessary. Consider polar aprotic solvents or mixtures.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming upon cooling.
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent is a frequent cause of crystallization failure.[4] If the solution is clear after cooling, you can try to induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.[6]
-
Adding a seed crystal of pure this compound.[6]
-
Reducing the solvent volume by gently heating the solution to evaporate some of the solvent, then allowing it to cool again.[4]
-
Cooling the solution in an ice bath to further decrease the solubility of your compound.
-
-
Supersaturation: The solution may be supersaturated. The techniques mentioned above (scratching, seeding) can help overcome the energy barrier for nucleation.[4]
Q3: The compound "oils out" instead of forming crystals.
Possible Causes & Solutions:
-
High Impurity Level: "Oiling out" can occur when the crude material is significantly impure.[4] The impurities can depress the melting point of your compound, causing it to separate as a liquid at the recrystallization temperature.
-
Solution: Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. If this fails, a preliminary purification step, such as column chromatography, may be required.[6]
-
-
Cooling Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over a crystalline solid. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
-
Inappropriate Solvent Choice: The solubility characteristics of your compound in the chosen solvent may promote oiling out. Experiment with different solvent systems.
Q4: The recrystallized product is still impure (e.g., off-color, broad melting point range).
Possible Causes & Solutions:
-
Occluded Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.
-
Incomplete Removal of Mother Liquor: Residual mother liquor, which contains dissolved impurities, can contaminate the final product. Ensure the crystals are washed with a small amount of cold recrystallization solvent during filtration.
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to your target compound, it may co-crystallize. In such cases, a different purification technique, like column chromatography, may be more effective.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A patent for the synthesis of this compound explicitly mentions the use of acetonitrile for recrystallization, yielding a product with a melting point of 212-213 °C.[5] This is the recommended starting point for solvent selection.
Q2: Can I use a solvent mixture for recrystallization?
Yes, if a single solvent is not ideal, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. For this compound, you could explore mixtures like methanol/water or ethanol/ether, but this would require experimental optimization.
Q3: How can I improve the recovery of my recrystallized product?
To maximize your yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]
-
Allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation.
-
After filtering, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.[6]
Q4: My final product has a yellowish tint. Is this normal, and can I remove the color?
The reported appearance of this compound is light yellow to yellow or orange.[3] A slight yellow color may be inherent to the pure compound. However, if you suspect colored impurities, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
IV. Experimental Protocol: Recrystallization of this compound
This protocol is based on the use of acetonitrile as the recrystallization solvent.
Materials:
-
Crude this compound
-
Acetonitrile (reagent grade or better)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of acetonitrile and gently heat the mixture with stirring. Continue to add small portions of hot acetonitrile until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, or by transferring them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
V. Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A streamlined workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
VI. References
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
Google Patents. (1966). US3290311A - Derivatives of 3, 5-diamino-6-chloropyrazinoic acid esters and a process for making them. Retrieved from
-
Google Patents. (2016). US9458115B2 - Synthesis of substituted pyrazines. Retrieved from
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, 51, 1008.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Houben-Weyl. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Google Patents. (2014). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. Retrieved from
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Retrieved from
-
Journal of Chemical Education. (1985). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Axios Research. (n.d.). Amiloride EP Impurity A - CAS - 1458-01-1. Retrieved from [Link]
-
Alfa Chemical. (2020). 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester CAS No.: 1458-01-1. Retrieved from [Link]
-
YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]
-
SynZeal. (n.d.). Amiloride EP Impurity A | 1458-01-1. Retrieved from [Link]
-
YouTube. (2020). Selecting a recrystallization solvent. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound. Retrieved from [Link]
Sources
- 1. Amiloride EP Impurity A | 1458-01-1 | SynZeal [synzeal.com]
- 2. nbinno.com [nbinno.com]
- 3. China 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester CAS No.: 1458-01-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. US3290311A - Derivatives of 3, 5-diamino-6-chloropyrazinoic acid esters and a process for making them - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" synthesis
Welcome to the technical support guide for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDACC). This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic process. As a key intermediate in the production of various pharmaceuticals, including the diuretic Amiloride, achieving high purity and yield of MDACC is critical.[1] This guide provides in-depth, experience-based insights into identifying and minimizing byproducts, troubleshooting common issues, and optimizing your reaction conditions.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically involves a multi-step pathway, often starting from simpler pyrazine precursors.[1] The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms.[1] This ring is substituted with two amino groups, a chlorine atom, and a methyl ester group, each presenting unique reactivity and potential for side reactions.[1]
A generalized synthetic approach can be visualized as follows:
Caption: Common byproduct formation pathways from MDACC.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: The compound is generally stable under standard conditions but should be stored in a cool, dry place, typically at 2-8°C, to minimize degradation over time. [1]It is also advisable to store it under an inert atmosphere and away from strong oxidizing agents. [1] Q2: Which analytical techniques are best for monitoring the purity of MDACC? A2: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and separating it from polar byproducts like the hydrolyzed carboxylic acid.
-
Gas Chromatography (GC): Useful for detecting volatile impurities and can be used for purity assessment, often indicated as >98.0% (GC). [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.
Q3: What are some common solvents for the recrystallization of crude MDACC? A3: The choice of solvent depends on the impurity profile. MDACC has moderate solubility in polar organic solvents like DMSO and is less soluble in water. [1]Common recrystallization solvents include acetonitrile, ethanol, methanol, or solvent mixtures like ethyl acetate/hexane. The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at an elevated temperature, while the impurities remain either fully soluble or insoluble.
Q4: Can the chlorine atom be displaced during the synthesis? A4: The chlorine atom on the electron-deficient pyrazine ring is an active site for nucleophilic aromatic substitution. [1]While the primary reaction is amination at other positions, under certain conditions (e.g., high temperatures, strong nucleophiles), displacement of the chlorine is possible, leading to byproducts. Careful control of reaction conditions is essential to maintain the chloro-substituent.
IV. Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₄O₂ | [3] |
| Molecular Weight | 202.60 g/mol | [3][4] |
| Appearance | Typically a light yellow or off-white solid | [5] |
| Melting Point | 211-215 °C | [4] |
| Purity (Typical) | >98% | [2][4] |
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound. Available from:
-
Benchchem. managing incompatible reagents with pyrazine carboxylic acids. Available from:
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. 2014;6(5):104-105. Available from:
-
Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available from:
-
Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Available from:
-
Sigma-Aldrich. This compound. Available from:
-
PubChem. This compound. Available from:
-
Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Available from:
-
Sigma-Aldrich. This compound 98 1458-01-1. Available from:
-
Chemchart. This compound (1458-01-1). Available from:
-
TCI AMERICA. This compound, 25g, [Purity: >98.0%(GC)(T)]. Available from:
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, 25g, [Purity: >98.0%(GC)(T)] [order.apicalscientific.com]
- 3. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1458-01-1 [sigmaaldrich.com]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" stability and degradation issues
Welcome to the dedicated support center for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC), a key intermediate in pharmaceutical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the stability and degradation challenges associated with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound.
Issue 1: Inconsistent Assay Results or Appearance of New Impurities in Solution
Symptoms:
-
You observe a gradual decrease in the purity of your MDCC stock solution over time, as determined by HPLC analysis.
-
New peaks, particularly at earlier retention times, appear in your chromatogram.
-
The solution, especially if aqueous or protic, develops a yellow to orange hue.
Potential Cause: Hydrolytic Degradation
The methyl ester functional group in MDCC is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, to form the corresponding carboxylic acid (3,5-diamino-6-chloropyrazine-2-carboxylic acid).[1][2] This is a common degradation pathway for ester-containing compounds.[1][2]
Scientific Rationale: The pyrazine ring, being electron-withdrawing, along with the adjacent chlorine atom, can influence the reactivity of the ester group.[1] The presence of two amino groups, which are basic, can create a microenvironment that might facilitate hydrolysis, especially if the compound is not stored under strictly anhydrous and neutral conditions.
Mitigation and Troubleshooting Steps:
-
Solvent Selection:
-
Recommended: Use aprotic solvents such as DMSO, DMF, or acetonitrile for preparing stock solutions.[1]
-
Avoid: Prolonged storage in protic solvents like methanol, ethanol, or water, especially at non-neutral pH.
-
-
pH Control:
-
If aqueous solutions are necessary, buffer them to a neutral pH (6.5-7.5). Avoid acidic or basic conditions which can catalyze hydrolysis.
-
-
Storage:
Experimental Protocol: Rapid Assessment of Hydrolytic Stability
-
Prepare a 1 mg/mL solution of MDCC in your intended solvent system.
-
Prepare parallel solutions buffered at pH 4, 7, and 9.
-
Analyze a t=0 sample by HPLC to establish the initial purity.
-
Store the solutions at your experimental temperature.
-
Analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours) and monitor for the appearance of the carboxylic acid degradant and the decrease in the parent compound peak area.
Issue 2: Discoloration and Degradation upon Exposure to Light
Symptoms:
-
The solid compound or its solutions darken, often turning yellow or brown, after being left on the lab bench.
-
Assay results show a significant loss of the parent compound with the emergence of multiple unidentifiable peaks.
Potential Cause: Photodegradation
Aromatic and heteroaromatic compounds, especially those with amino and halogen substituents, can be susceptible to photodegradation. The pyrazine ring system can absorb UV light, leading to the formation of reactive species that initiate degradation cascades.
Scientific Rationale: The energy from UV light can excite the electrons in the aromatic system, potentially leading to homolytic cleavage of the carbon-chlorine bond or oxidation of the amino groups. This can result in a complex mixture of degradation products.
Mitigation and Troubleshooting Steps:
-
Light Protection:
-
Always store solid MDCC and its solutions in amber vials or containers wrapped in aluminum foil.[4]
-
Minimize exposure to ambient and direct light during weighing and solution preparation.
-
-
Inert Atmosphere:
-
For sensitive reactions, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can mitigate photo-oxidative processes.
-
Issue 3: Unexpected Side Products in Reactions with Strong Oxidizers
Symptoms:
-
When using strong oxidizing agents in subsequent synthetic steps, you observe a significant loss of starting material and the formation of complex, often polar, byproducts.
Potential Cause: Oxidation of Amino Groups and Pyrazine Ring
MDCC is incompatible with strong oxidizing agents.[1][5] The amino groups are particularly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich pyrazine ring itself can also be a target for oxidation.
Scientific Rationale: The amino groups on the pyrazine ring are activating and can be readily oxidized. This can lead to a cascade of reactions, including polymerization or ring opening, resulting in a complex degradation profile.
Mitigation and Troubleshooting Steps:
-
Reagent Selection:
-
Avoid strong oxidants like permanganates, chromates, and peroxides where possible.
-
If oxidation is necessary for a different part of the molecule, consider using milder or more selective oxidizing agents.
-
Protecting the amino groups prior to oxidation steps may be a viable synthetic strategy.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at 2-8°C.[1][3] Storing under an inert atmosphere can provide additional protection against oxidative degradation.
Q2: My solid MDCC has turned from a light yellow to a darker yellow/orange powder. Is it still usable?
A2: A change in color often indicates some level of degradation. Before use, it is crucial to re-analyze the material by a suitable analytical method like HPLC to determine its purity. If the purity is still within your acceptable limits for your experiment, it may be usable. However, for applications requiring high purity, using a fresh, un-discolored lot is recommended.
Q3: What analytical techniques are best for monitoring the stability of MDCC?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method for monitoring the stability of MDCC and detecting the formation of more polar degradants like the hydrolyzed carboxylic acid.[2] LC-MS can also be very useful for identifying the mass of any degradation products formed.[6]
Q4: Can the methyl ester of MDCC undergo transesterification?
A4: Yes, the methyl ester can undergo transesterification in the presence of other alcohols, especially when catalyzed by acids or bases.[1] If your reaction involves other alcohols as solvents or reagents, be aware of this potential side reaction.
III. Data & Diagrams
Summary of MDCC Stability Profile
| Parameter | Stability Concern | Conditions to Avoid | Recommended Practices |
| pH | Hydrolysis of methyl ester | Strong acids and bases | Maintain neutral pH (6.5-7.5) in aqueous media |
| Light | Photodegradation | Direct sunlight, UV light | Store in amber containers, protect from light |
| Temperature | Potential for thermal degradation | High temperatures | Store at 2-8°C[1][3] |
| Oxidizing Agents | Oxidation of amino groups/ring | Strong oxidizing agents | Use mild and selective reagents |
| Solvents | Hydrolysis, Transesterification | Protic solvents (for long-term storage) | Use aprotic solvents (DMSO, DMF)[1] |
Potential Degradation Pathways
The following diagram illustrates the primary anticipated degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of MDCC.
Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve purity problems with MDCC solutions.
Caption: Decision tree for troubleshooting MDCC purity.
IV. References
-
Exploring the Chemical Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound | Chemsrc. Chemsrc.
-
This compound Safety Data Sheets. Echemi.
-
This compound 98 1458-01-1. Sigma-Aldrich.
-
This compound | 1458-01-1. TCI Chemicals.
-
This compound | C6H7ClN4O2 | CID 73827. PubChem.
-
methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate. LGC Standards.
-
This compound. Sigma-Aldrich.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
-
Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101 Page 1 of 21. EPA.
Sources
Troubleshooting low yield in amination of chloropyrazines
Welcome to the technical support center for the amination of chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these crucial C-N bond-forming reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own research.
FAQs: Quick Navigation
-
Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving low yield. What are the first things I should check?
-
Q2: I'm observing significant amounts of hydrodehalogenation (loss of chlorine without amination). What causes this and how can I prevent it?
-
Q3: Could a Nucleophilic Aromatic Substitution (SNAr) be competing with or even be a better option than a palladium-catalyzed reaction for my specific chloropyrazine?
-
Q4: My reaction is stalling and never goes to completion. What are the likely causes?
-
Q5: I suspect my ligand is the problem. How do I choose the right ligand for aminating an electron-deficient heterocycle like chloropyrazine?
-
Q6: What are the most common side reactions and how can I identify them?
Troubleshooting Guides
Q1: My Buchwald-Hartwig amination of a chloropyrazine is giving low yield. What are the first things I should check?
Low yields in Buchwald-Hartwig aminations of chloropyrazines are a common issue. The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms can complicate the catalytic cycle. Here is a systematic approach to troubleshooting:
1. Re-evaluate Your Reaction Conditions:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This includes degassing your solvent and properly flushing your reaction vessel.
-
Solvent Purity: Water and other protic impurities can interfere with the reaction. Use anhydrous solvents. While some Buchwald-Hartwig reactions can tolerate small amounts of water, it's best to start with dry conditions.[1]
-
Base Selection and Quality: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2] Ensure your base is fresh and has not been passivated by atmospheric CO₂ and moisture. The physical properties of the base also matter; a fine powder will have a larger surface area and better reactivity.
2. Examine Your Reagents:
-
Amine Purity: Impurities in your amine can poison the catalyst. If possible, purify the amine before use (e.g., distillation, recrystallization).
-
Chloropyrazine Stability: While generally stable, your specific chloropyrazine derivative might be sensitive to the strong base or high temperatures, leading to decomposition. Check for the appearance of new spots on a TLC that are not your starting material or product.
3. Catalyst and Ligand Integrity:
-
Pre-catalyst vs. In-situ Generation: Using a pre-catalyst, which is a stable Pd(II) source that readily forms the active Pd(0) species, can often give more reproducible results than generating the catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. An incorrect ratio can lead to inactive palladium species.
Q2: I'm observing significant amounts of hydrodehalogenation (loss of chlorine without amination). What causes this and how can I prevent it?
Hydrodehalogenation is a common side reaction where the chloropyrazine is reduced to the corresponding pyrazine. This occurs when the palladium intermediate reacts with a hydride source before reductive elimination with the amine can take place.
Causality:
-
β-Hydride Elimination: If the amine has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination. This is a known pathway for catalyst decomposition and side product formation.[4]
-
Water or other Protic Impurities: These can act as proton sources that lead to the formation of palladium hydride species, which can then reductively eliminate to give the hydrodehalogenated product.
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation.
Actionable Solutions:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting hydrodehalogenation.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes suppress side reactions.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[5]
Q3: Could a Nucleophilic Aromatic Substitution (SNAr) be competing with or even be a better option than a palladium-catalyzed reaction for my specific chloropyrazine?
Yes, this is a very important consideration. The pyrazine ring is electron-deficient, which makes it susceptible to direct attack by nucleophiles. In some cases, a metal-free SNAr can be a more efficient and economical route.[6][7]
When to Consider SNAr:
-
Highly Activated Pyrazines: If your chloropyrazine has additional electron-withdrawing groups, it will be more activated towards SNAr.
-
Strong, Unhindered Nucleophiles: Primary and secondary aliphatic amines, especially cyclic ones like pyrrolidine or piperidine, are excellent nucleophiles for SNAr.[7]
-
High Temperatures: SNAr reactions often require higher temperatures to overcome the activation energy.[8]
Experimental Protocol to Test for SNAr:
-
Setup: In a reaction vial, combine the chloropyrazine (1 equiv.), the amine (2-3 equiv.), and a suitable high-boiling solvent (e.g., DMF, NMP, or DMSO).
-
Control: Run the reaction without any palladium catalyst or ligand.
-
Heating: Heat the reaction mixture to a temperature between 80-150 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If you see product formation, SNAr is a viable pathway.
| Reaction Type | Pros | Cons | Best For |
| Buchwald-Hartwig | Broader scope (weaker nucleophiles), milder conditions.[9] | Cost of catalyst/ligand, sensitivity to air/moisture. | Arylamines, hindered amines, less activated chloropyrazines. |
| SNAr | Inexpensive, simple setup, no metal contamination.[6] | Harsher conditions (high temp), limited to strong nucleophiles and activated substrates.[7] | Unhindered aliphatic amines and highly electron-deficient chloropyrazines. |
Q4: My reaction is stalling and never goes to completion. What are the likely causes?
Reaction stalling is often due to catalyst deactivation or inhibition.
Potential Causes and Solutions:
Caption: Common causes of reaction stalling.
-
Catalyst Decomposition: The active Pd(0) catalyst can be unstable at high temperatures or in the presence of certain functional groups. Using more robust, sterically hindered ligands can protect the palladium center and extend its lifetime.[1]
-
Product Inhibition: The aminated pyrazine product, being a nitrogen heterocycle, can sometimes coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.[10] Switching to a different ligand that alters the geometry and electronics of the palladium complex can sometimes overcome this.
-
Insolubility: If the base or any of the intermediates precipitate from the solution, the reaction can stall. Ensure you are using a solvent that provides adequate solubility for all components at the reaction temperature.[2]
Q5: I suspect my ligand is the problem. How do I choose the right ligand for aminating an electron-deficient heterocycle like chloropyrazine?
Ligand selection is arguably the most critical variable in a successful Buchwald-Hartwig amination. For electron-deficient heteroaryl chlorides, the ligand must facilitate the oxidative addition of the C-Cl bond and promote rapid reductive elimination.[4][11]
Key Ligand Characteristics:
-
Electron-Rich: This increases the electron density on the palladium, which promotes the oxidative addition step.
-
Sterically Bulky: This helps to promote reductive elimination and can prevent the formation of inactive catalyst dimers. It also helps to prevent β-hydride elimination.[4]
Recommended Ligand Classes for Chloropyrazines:
| Ligand Class | Example | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly active for challenging substrates like heteroaryl chlorides.[12] |
| Dialkylphosphinobiphenyls | DavePhos, cataCXium® A | Offer a good balance of steric bulk and electron-donating ability. |
| Josiphos-type | CyPF-tBu | Effective for couplings with ammonia and primary amines.[12] |
If you are seeing low yields, it is often worth screening a small panel of ligands from different classes to identify the optimal one for your specific substrate combination.
Q6: What are the most common side reactions and how can I identify them?
Besides hydrodehalogenation, other side reactions can lower your yield.
-
Dimerization/Polymerization: Under certain conditions, especially with highly reactive intermediates, polymerization of the starting material or product can occur.[13] This is often observed as an insoluble baseline material on your TLC plate or as a complex mixture of high molecular weight species in your mass spectrum.
-
N-Arylation of the Ligand: In some cases, the phosphine ligand itself can be arylated, consuming the catalyst. This is less common with modern, bulky ligands.
-
Ring Opening/Decomposition: Pyrazines, while aromatic, can be susceptible to decomposition under harsh conditions (e.g., very high temperatures or aggressive bases).[13] This will typically result in a complex mixture of unidentifiable products.
Identification Strategy:
-
TLC Analysis: Carefully examine your crude reaction TLC. Note the Rf values of your starting materials and product. Any additional spots are potential side products.
-
LC-MS Analysis: This is the most powerful tool. Look for masses corresponding to the hydrodehalogenated product, dimerized starting material, or other potential side products.
-
1H NMR of Crude Mixture: This can reveal the presence of major byproducts. For instance, the disappearance of the chloro-substituted pyrazine signals and the appearance of new aromatic signals without the corresponding amine protons might indicate hydrodehalogenation.
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your chloropyrazine amination reactions.
References
- Benchchem. Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
- Rataboul, F., Zapf, A., Jackstell, R., Harkal, S., Riermeier, T., Monsees, A., Dingerdissen, U., & Beller, M. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry, 10(12), 2983-90.
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- What are the side-reactions in pyrazine synthesis? Blog - BIOSYNCE.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold.
- Amination of chloropyrazine and 2-chloropyrimidine.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Amination products of chloropyrazine and 2-chloropyrimidine.
- Buchwald–Hartwig amin
- A Comparative Guide to the Synthetic Utility of 3-Chloro-2-pyrazinamine and 2-Amino-3-chloropyrazine. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosynce.com [biosynce.com]
Technical Support Center: Optimizing Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key intermediate in the development of pharmaceuticals such as Amiloride.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature in achieving optimal yield and purity. Here, we address common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective synthesis involves a two-step process. The first step is the preparation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The second, and the focus of this guide, is the selective amination of this precursor with ammonia to replace one of the chlorine atoms with an amino group. This reaction is a nucleophilic aromatic substitution (SNAr).
Q2: What is the recommended temperature for the amination step?
Based on established protocols, a reaction temperature of 65-70 °C is recommended for the amination of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with ammonia in a high-dielectric constant solvent like dimethyl sulfoxide (DMSO).[2]
Q3: Why is temperature so critical in this synthesis?
Temperature is a key parameter that influences several aspects of the reaction:
-
Reaction Rate: Like most chemical reactions, the rate of amination increases with temperature.
-
Selectivity: The pyrazine ring has two chlorine atoms that can be substituted. Temperature can influence the selectivity of the amination, although the existing amino and ester groups also play a significant directing role.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, leading to the formation of impurities and a decrease in the overall yield and purity of the final product.
-
Solubility: The solubility of the starting materials and the product in the solvent is temperature-dependent, which can affect the reaction's progress and the ease of product isolation.
Q4: What are the potential side reactions I should be aware of?
The primary side reactions of concern are:
-
Diamination: Substitution of both chlorine atoms with amino groups.
-
Hydrolysis: The methyl ester group can be hydrolyzed by any water present, especially at elevated temperatures, to form the corresponding carboxylic acid.
-
Amidation: The methyl ester can react with ammonia to form the corresponding amide.
-
Decomposition: At excessively high temperatures, the pyrazine ring or the functional groups may degrade.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable steps, with a focus on temperature optimization, to resolve them.
Scenario 1: Low Yield of the Desired Product
A low yield is a common issue that can often be traced back to suboptimal reaction temperature.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5 °C increments, up to the recommended 70 °C. Monitor the reaction progress by TLC or LC-MS. | The rate of nucleophilic aromatic substitution is highly dependent on temperature. An insufficient temperature will result in a slow or incomplete reaction. |
| Reaction time is too short. | If operating at a lower temperature, extend the reaction time. | At lower temperatures, more time is needed to achieve complete conversion of the starting material. |
| Poor solubility of starting material. | Ensure the starting material is fully dissolved in the solvent before proceeding with the reaction. A slightly higher initial temperature (within the recommended range) can aid dissolution. | Undissolved starting material will not be available to react, leading to a lower overall yield. |
Scenario 2: High Levels of Impurities in the Final Product
The presence of impurities is often a sign that the reaction temperature was not well-controlled.
| Potential Impurity | Troubleshooting Action | Scientific Rationale |
| Unreacted starting material. | See "Low Yield" troubleshooting. The reaction may be incomplete. | An incomplete reaction will leave unreacted starting material in the product mixture. |
| Diaminated byproduct. | Decrease the reaction temperature to the lower end of the recommended range (e.g., 65 °C). Ensure a controlled addition of the ammonia source. | Higher temperatures can provide enough energy to overcome the activation barrier for the second substitution, leading to the formation of the diamine. |
| Hydrolyzed or amidated byproducts. | Lower the reaction temperature. Ensure anhydrous conditions and use dry ammonia gas and solvent. | These side reactions are often accelerated at higher temperatures. Water contamination can lead to hydrolysis, while an excess of ammonia at elevated temperatures can favor amide formation. |
| Degradation products. | Maintain the reaction temperature below 75 °C. | Pyrazine derivatives can be susceptible to thermal degradation at elevated temperatures, leading to a complex mixture of byproducts.[3] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is adapted from established methods and serves as a starting point for your experiments.[2]
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dry Ammonia Gas
-
Ice-water bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in anhydrous DMSO at 65 °C.
-
Once the solid is completely dissolved, begin bubbling dry ammonia gas through the solution while maintaining the temperature between 65-70 °C.
-
Continue the ammonia addition and stirring for approximately 45-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to approximately 10 °C in an ice-water bath while continuing to bubble ammonia gas through the solution for another 60 minutes.
-
Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Temperature Optimization Experiment
To fine-tune the reaction temperature for your specific laboratory conditions, a systematic optimization experiment is recommended.
Procedure:
-
Set up multiple parallel reactions using the standard protocol.
-
Run each reaction at a different, constant temperature (e.g., 55 °C, 60 °C, 65 °C, 70 °C, 75 °C).
-
Monitor each reaction at regular intervals (e.g., every 15 minutes) by taking a small aliquot and analyzing it by HPLC to determine the conversion of the starting material and the formation of the product and any byproducts.
-
After a set reaction time (e.g., 2 hours), work up each reaction in the same manner.
-
Analyze the yield and purity of the final product from each reaction to determine the optimal temperature.
Data Presentation
The following table summarizes the expected outcomes at different temperature ranges based on the principles of chemical kinetics and potential side reactions.
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Recommended Action |
| < 60 °C | Slow to very slow | Low | Increase temperature to accelerate the reaction. |
| 65-70 °C | Optimal | Minimal | Ideal range for achieving high yield and purity. |
| > 75 °C | Very fast | High risk of diamination, hydrolysis, amidation, and degradation. | Decrease temperature to improve selectivity and product quality. |
Visualization
Troubleshooting Workflow for Low Yield or Purity
The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis, with temperature as a primary variable.
Sources
- 1. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Pyrazine Carboxylate Synthesis
Welcome to the technical support center for the synthesis of pyrazine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine chemistry. Here, we move beyond simple protocols to explore the critical role of solvent selection in achieving optimal reaction outcomes. By understanding the "why" behind solvent effects, you can troubleshoot effectively and enhance the robustness of your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding solvent choice in pyrazine carboxylate synthesis.
Q1: How does solvent polarity affect the solubility of pyrazine and its derivatives?
Pyrazine is a polar molecule due to the electronegativity difference between its nitrogen and carbon atoms.[1][2] Consequently, it exhibits greater solubility in polar solvents like water, ethanol, and acetonitrile, with which it can form hydrogen bonds or dipole-dipole interactions.[1][2] For instance, the lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors with protic solvents like water.[1] Conversely, its solubility is limited in non-polar solvents such as hexane or benzene due to the lack of strong intermolecular interactions.[1][2]
Q2: What is the general impact of polar protic versus polar aprotic solvents on reactions involving nucleophiles, which are common in pyrazine carboxylate synthesis?
The choice between a polar protic and a polar aprotic solvent can dramatically influence the rate and success of a reaction.
-
Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] While they are excellent at dissolving charged species, they can form a "cage" around anionic nucleophiles through hydrogen bonding.[4][5] This solvation shell deactivates the nucleophile, reducing its reactivity and slowing down reactions like SN2 substitutions.[4][5]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess large dipole moments that allow them to dissolve charged species, but they lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] This leaves the nucleophile "free" and highly reactive in solution, generally favoring reactions like the SN2 mechanism.[3][4] For example, the rate of an SN2 reaction with a cyanide nucleophile can be thousands of times faster in acetonitrile (a polar aprotic solvent) compared to methanol (a polar protic solvent).[4]
Q3: Can the solvent influence the stability of the pyrazine ring itself during synthesis?
Yes, the solvent can play a role in the stability of the pyrazine ring, particularly in the presence of strong acids or oxidizing agents. Over-oxidation is a potential side reaction where the pyrazine ring can be further oxidized, leading to the formation of N-oxides or even ring-opening.[6] The choice of solvent can modulate the activity of the oxidizing agent. Additionally, in reactions prone to decarboxylation, forming a carboxylate salt by using a base can increase thermal stability compared to the free acid.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of pyrazine carboxylates, with a focus on solvent-related causes and remedies.
Issue 1: Low or No Product Yield
-
Symptom: After running the reaction and workup, you observe a very low yield of the desired pyrazine carboxylate.
-
Potential Solvent-Related Cause:
-
Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Pyrazine and its derivatives have varying solubilities depending on their substituents.[1][2]
-
Nucleophile Deactivation: If your synthesis involves a nucleophilic attack and you are using a polar protic solvent, the nucleophile might be heavily solvated and its reactivity diminished.[4][5]
-
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction on a larger scale, perform small-scale solubility tests of your starting materials in a few different solvents.
-
Solvent Swap: If nucleophile deactivation is suspected, switch from a polar protic solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[3][4]
-
Consider a Co-solvent System: In some cases, a mixture of solvents can provide the optimal balance of solubility for all reactants.
-
Issue 2: Formation of Significant Side Products
-
Symptom: Your reaction produces a complex mixture of products, with a significant percentage being something other than your target pyrazine carboxylate.
-
Potential Solvent-Related Cause:
-
Decarboxylation: Pyrazine carboxylic acids, especially pyrazine-2,3-dicarboxylic acid, can be prone to decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group.[7] The solvent's boiling point will dictate the maximum reaction temperature.
-
Over-oxidation: In oxidation reactions, the solvent can influence the strength of the oxidizing agent, potentially leading to the formation of N-oxides or ring-opened products.[6]
-
Solvent Participation in the Reaction: Some solvents can participate in side reactions. For example, in enzymatic ammonolysis of pyrazine-2-carboxylate, using ethanol, isopropanol, or isobutanol as solvents can lead to the formation of pyrazine ester by-products.[8]
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If decarboxylation is suspected, try running the reaction at a lower temperature. This may require a longer reaction time or a more reactive intermediate.[7]
-
Choose an Inert Solvent: Select a solvent that is less likely to react with your reagents or intermediates. For the enzymatic reaction mentioned above, tert-amyl alcohol gave a higher yield of the desired amide product without the formation of ester by-products.[8]
-
Optimize Oxidizing Agent and Solvent: If over-oxidation is the issue, consider a milder oxidizing agent or a solvent that moderates its reactivity.
-
Issue 3: Reaction Stalls or is Incomplete
-
Symptom: The reaction starts but does not proceed to completion, even after an extended period.
-
Potential Solvent-Related Cause:
-
Poor Stabilization of Intermediates: Some reactions proceed through charged intermediates that need to be stabilized by the solvent. If the solvent polarity is too low, the activation energy for the formation of these intermediates can be too high.
-
Product Insolubility: The desired product may be precipitating out of the reaction mixture as it forms, preventing the reaction from going to completion.
-
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If the reaction mechanism involves the formation of charged intermediates, switching to a more polar solvent can help to stabilize them and increase the reaction rate.
-
Monitor for Precipitation: Observe the reaction mixture for any signs of product precipitation. If this occurs, consider using a solvent in which the product is more soluble, or run the reaction at a higher temperature (if the product is stable).
-
Consider a Solvent with a Higher Boiling Point: If a higher reaction temperature is required to drive the reaction to completion, select a solvent with a suitable boiling point.
-
Data Presentation: Solvent Effects on Pyrazinamide Derivative Synthesis
The following table summarizes the effect of different organic solvents on the yield of a pyrazinamide derivative synthesized via enzymatic ammonolysis of pyrazine-2-carboxylate. This data highlights the critical impact of solvent choice on reaction outcome.
| Solvent | Log P Value | Product Yield (%) | By-product Formation |
| tert-Amyl alcohol | 1.3 | High | No |
| Ethanol | -0.24 | Moderate | Pyrazine esters |
| Isopropanol | 0.05 | Moderate | Pyrazine esters |
| Isobutanol | 0.8 | Moderate | Pyrazine esters |
| Methanol | -0.77 | Low | Not specified |
| Acetonitrile | -0.34 | Low | Not specified |
| Dichloromethane | 1.25 | Low | Not specified |
| DMSO | -1.35 | Low | Not specified |
| THF | 0.46 | Low | Not specified |
| 2-MeTHF | 1.1 | Low | Not specified |
Data adapted from a study on the continuous-flow synthesis of pyrazinamide derivatives.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
This two-step protocol is a common method for synthesizing N-substituted pyrazine carboxamides.[7][9] The choice of solvent is critical in both steps.
Step A: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyrazine carboxylic acid (1 equivalent) in a suitable solvent. Anhydrous benzene or toluene are commonly used.
-
Add thionyl chloride (SOCl₂) (1.5 equivalents) to the suspension.[9]
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The reaction should be performed in a well-ventilated fume hood.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazine carboxyl chloride can be used directly in the next step.
Step B: Amidation
-
Dissolve the amine (1 equivalent) in a suitable dry solvent in a separate flask. Dry pyridine or acetone are often used.[9] Pyridine can also act as a base to neutralize the HCl generated during the reaction.
-
Cool the amine solution in an ice bath.
-
Dissolve the crude pyrazine carboxyl chloride from Step A in a dry, inert solvent (e.g., dry acetone).[9]
-
Add the acid chloride solution dropwise to the cooled and stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the crude amide.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.[7][9]
Visualizations
Troubleshooting Workflow for Low Yield in Pyrazine Carboxylate Synthesis
Caption: A logical workflow to diagnose and resolve low product yield.
References
- BIOSYNCE. (n.d.). What are the solvation effects of pyrazine?
- BIOSYNCE. (n.d.). What are the side-reactions in pyrazine synthesis?
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- PubMed Central (PMC). (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Solubility of Things. (n.d.). Pyrazine.
- Taylor & Francis Online. (n.d.). Full article: Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
- YouTube. (2022). Protic and Aprotic solvents - and the reaction speed.
Sources
- 1. biosynce.com [biosynce.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. biosynce.com [biosynce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Impurity Profiling of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers, scientists, and drug development professionals face during the impurity profiling of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and compliant analytical approach.
This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its purity is paramount, as any unwanted substance can impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] This guide provides in-depth answers and troubleshooting strategies for the common issues encountered during its analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources and types of impurities I should be looking for in this compound?
A1: Understanding potential impurities is the foundation of a robust analytical strategy. According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into organic, inorganic, and residual solvent categories.[5][6][7] For this specific molecule, the likely impurities are:
-
Organic Impurities: These can arise from the manufacturing process or degradation.[5][7]
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.[5][8] Given the structure, which features amino groups and a chlorine atom on a pyrazine ring, potential side reactions include incomplete amination or over-amination.
-
Degradation Products: The molecule has several reactive sites.[1] Degradation can be initiated by hydrolysis, oxidation, or light. The ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid. The amino groups can be oxidized, and the chlorine atom could undergo nucleophilic substitution.[1]
-
-
Inorganic Impurities: These typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[5][7] Their detection and quantification usually require pharmacopoeial methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]
-
Residual Solvents: These are organic or inorganic liquids used during synthesis.[5] Their control is mandated by ICH Q3C guidelines.[6] Gas Chromatography (GC) is the most common technique for their analysis.
Data Summary: Potential Impurities
| Impurity Category | Potential Source | Examples / Potential Structures | Recommended Analytical Technique |
| Organic | Starting Materials / Intermediates | Unreacted pyrazine precursors | HPLC, LC-MS |
| By-products | Isomers, products of incomplete amination | HPLC, LC-MS | |
| Degradation Products | 3,5-diamino-6-chloropyrazine-2-carboxylic acid (hydrolysis product) | HPLC, LC-MS | |
| Inorganic | Manufacturing Process | Residual metals (e.g., Palladium from cross-coupling) | ICP-MS, AAS |
| Reagents | Inorganic salts | Pharmacopoeial tests | |
| Residual Solvents | Synthesis, Purification | Methanol, Acetonitrile, DMSO, etc. | GC-MS |
Q2: I have an unexpected peak in my HPLC chromatogram. What is the standard workflow to identify it?
A2: A systematic workflow is crucial for efficiently identifying an unknown peak while ensuring data integrity. This process combines chromatographic and spectroscopic techniques. The primary goal is to obtain an unequivocal structure for any impurity present above the identification threshold defined by ICH.[4][7]
Experimental Protocol: General Impurity Identification Workflow
-
Confirm Peak Validity:
-
Inject a mobile phase blank and a placebo (if working with a drug product) to rule out system peaks, solvent contaminants, or excipient-related peaks.
-
Verify system suitability to ensure the chromatographic system is performing correctly.
-
-
Peak Purity Analysis:
-
Use a Photodiode Array (PDA) detector to assess the spectral purity of the main API peak and the unknown peak. This helps determine if a peak represents a single compound.
-
-
Preliminary Identification by LC-MS:
-
Structure Elucidation with High-Resolution MS (HRMS):
-
If the impurity level warrants further investigation, use an LC-HRMS technique (e.g., TOF or Orbitrap).[13] This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns. These patterns provide clues about the molecule's substructures, which can be compared to the API's fragmentation to infer structural modifications.[11]
-
-
Isolation for Definitive Identification (if necessary):
-
If the structure cannot be confirmed by MS data alone (e.g., in the case of isomers), the impurity must be isolated. Use preparative HPLC to collect a sufficient quantity (typically sub-milligram) of the pure impurity.
-
-
Definitive Structure Confirmation by NMR:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation.[14][15]
-
Dissolve the isolated impurity in a suitable deuterated solvent and acquire 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra. This provides unambiguous information about the molecule's carbon-hydrogen framework and atom connectivity, leading to a confirmed structure.
-
Visualization: Impurity Identification Workflow
Caption: A decision tree for troubleshooting the origin of an unexpected peak.
Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, including starting materials, by-products, and degradation products. [16] Key Method Development Steps:
-
Column and Mobile Phase Selection:
-
Column: A reverse-phase C18 column is a standard starting point. A published method for this compound uses a Newcrom R1 column, which is a reverse-phase column with low silanol activity. [17][18] * Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a buffer or acid modifier) and an organic component (e.g., acetonitrile or methanol). For MS compatibility, volatile modifiers like formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid. [18]
-
-
Gradient Optimization and Specificity:
-
The core of developing a stability-indicating method is demonstrating specificity. This is achieved by running a gradient that separates the main API peak from all peaks generated during the forced degradation studies.
-
Inject a mixture (co-injection) of all stressed samples to create a "worst-case" chromatogram. Optimize the gradient (slope, duration) to achieve baseline resolution between the API and all degradation peaks.
-
-
Detector Settings:
-
Use a PDA detector to monitor at multiple wavelengths. This helps in selecting the optimal wavelength for quantifying all components and is essential for performing peak purity analysis.
-
Data Summary: Example HPLC Method Conditions
| Parameter | Condition | Rationale / Comment |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm [18] | Proven separation for the target analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | An initial generic gradient; must be optimized to resolve all degradation products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | PDA, 210-400 nm; Quantify at λmax | Ensures detection of all impurities and allows for peak purity assessment. |
Q5: What are the regulatory limits for impurities that I need to be aware of?
A5: The thresholds for reporting, identifying, and qualifying impurities in a new drug substance are defined by the ICH Q3A(R2) guideline. [5][6][7]These thresholds are based on the Maximum Daily Dose (MDD) of the final drug product.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. [7]* Identification Threshold: The level above which the structure of an impurity must be determined. [7]* Qualification Threshold: The level above which an impurity's biological safety must be established. [5] Data Summary: ICH Q3A(R2) Impurity Thresholds
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
(Note: The results for impurities should be reported to two decimal places below 1.0% and one decimal place at and above 1.0%.)[5]
References
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- SIELC Technologies. (2018, May 16). This compound.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13).
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy.
- MedCrave online. (2016, December 14). Forced degradation studies.
- Pharmaffiliates. Pyrazine-impurities.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- International Journal of Pharmaceutical Sciences. (2024, April 10). Mansi Rana., Int. J. of Pharm. Sci., 2024, Vol 2, Issue 4, 586-593. Retrieved from International Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. This compound.
- PubChem. This compound | C6H7ClN4O2 | CID 73827.
- Sigma-Aldrich. This compound 98 1458-01-1.
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
- ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- TCI Chemicals. This compound | 1458-01-1.
- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
- PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
- PMC - NIH. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. alfachemic.com [alfachemic.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. chimia.ch [chimia.ch]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 15. veeprho.com [veeprho.com]
- 16. longdom.org [longdom.org]
- 17. This compound | SIELC Technologies [sielc.com]
- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Avoiding side reactions during the synthesis of substituted pyrazines
Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the lab.
Section 1: Troubleshooting Classical Pyrazine Syntheses
Classical methods like the Gutknecht and Staedel-Rugheimer syntheses are foundational but often present challenges with yield and regioselectivity.
FAQ 1: I'm attempting to synthesize an unsymmetrically substituted pyrazine and I'm getting a mixture of regioisomers. How can I improve selectivity?
This is one of the most common challenges in pyrazine synthesis. When classical methods involving the self-condensation of α-amino ketones are adapted for unsymmetrical pyrazines by using two different α-amino ketones, a statistical mixture of products is often the result. This includes the two symmetrical "homo-coupled" pyrazines and the desired unsymmetrical pyrazine, leading to significant purification challenges.
Root Cause Analysis:
The core issue is the lack of regiochemical control during the dimerization of the α-amino ketone intermediates to form the dihydropyrazine precursor. Both amino ketones can react with themselves and with each other at comparable rates.
Recommended Solutions:
To achieve high regioselectivity, a stepwise, controlled approach is necessary.
-
Modern Regioselective Strategies: Move away from a one-pot condensation of two different α-amino ketones. A more robust strategy involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. This ensures that the substituents are placed in a defined manner. For example, a new regioselective synthesis of alkylpyrazines involves the condensation of α-oximido carbonyl compounds with allylamines, followed by isomerization and thermal electrocyclization-aromatization.
-
Stepwise Functionalization: Synthesize a pre-functionalized, symmetrical pyrazine core and then introduce further substituents in a controlled manner. For instance, you can start with a simple di-substituted pyrazine, perform a regioselective halogenation, and then use modern cross-coupling reactions (discussed in Section 3) to introduce the desired substituent.
FAQ 2: My pyrazine synthesis (Gutknecht or Staedel-Rugheimer) is resulting in a very low yield. What are the common culprits?
Low yields in these classical syntheses are frequent and can often be traced back to a few key areas.[1]
Troubleshooting Decision Tree:
Sources
Technical Support Center: Best Practices for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Welcome to the comprehensive technical support guide for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this key chemical intermediate. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and application in experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the optimal storage conditions for this compound?
To maintain its integrity and stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] It is also advised to keep the container tightly closed and protected from light in an inert atmosphere.[1] This compound is incompatible with strong oxidizing agents, so it should be stored away from such substances.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are essential to prevent eye irritation.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to avoid skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Q3: What are the primary hazards associated with this compound?
This compound is classified as hazardous. The primary risks include:
-
Acute Oral Toxicity: It is toxic if swallowed.[1]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][4]
Q4: What should I do in case of accidental exposure?
Immediate action is crucial in the event of exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation persists.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Q5: How should I dispose of waste containing this compound?
Waste disposal must be conducted in accordance with local, state, and federal regulations. The compound should not be allowed to enter drains or waterways.[1] Dispose of the chemical and its container at a licensed hazardous-waste disposal plant.[1]
Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during experiments involving this compound.
Dissolution and Solubility Issues
Problem: Difficulty in dissolving this compound for a reaction.
Causality: This compound exhibits limited solubility in many common organic solvents.[2] Its planar, crystalline structure contributes to a high lattice energy, which can make it challenging to dissolve.
Solutions:
-
Solvent Selection: It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] For reactions where these solvents are suitable, they are the recommended choice.
-
Sonication: Applying ultrasonic waves can aid in the dissolution process, particularly in methanol.[1]
-
Heating: Gently warming the solvent may improve solubility, but it is crucial to monitor for any signs of degradation, especially if the solvent has a high boiling point.
| Solvent | Solubility |
| DMSO | Slightly Soluble[1] |
| Methanol | Slightly Soluble (Sonication may be required)[1] |
| Water | Limited Solubility[2] |
Reaction Troubleshooting
Problem 1: Low yield or incomplete reaction during nucleophilic aromatic substitution.
Causality: The chlorine atom on the pyrazine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogens and the carboxylate group.[2] However, the reactivity can be influenced by the nucleophile's strength and the reaction conditions.
Solutions:
-
Choice of Nucleophile: Stronger nucleophiles will generally react more readily.
-
Reaction Conditions: For less reactive nucleophiles, increasing the reaction temperature may be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
Solvent: A polar aprotic solvent like DMSO or DMF can help to solvate the nucleophile and increase its reactivity.
Problem 2: Hydrolysis of the methyl ester group during a reaction.
Causality: The methyl ester is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even water at elevated temperatures.[2]
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If possible, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Reaction Time and Temperature: Use the mildest possible conditions and monitor the reaction progress closely to avoid prolonged reaction times that could favor hydrolysis.
Problem 3: Formation of amide byproducts when reacting with amines.
Causality: The amino groups on the pyrazine ring are nucleophilic and can potentially react with other electrophilic species in the reaction mixture.[2] In the context of reacting the methyl ester with another amine to form an amide, self-condensation or other side reactions can occur.
Solutions:
-
Protecting Groups: If necessary, consider protecting the amino groups on the pyrazine ring before carrying out reactions at the ester functionality.
-
Careful Control of Stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions.
-
Temperature Control: Running the reaction at a lower temperature may help to control the selectivity of the reaction.
Purification Challenges
Problem: Difficulty in purifying the final product containing this compound or its derivatives.
Causality: The polarity of the compound and the potential for multiple functional groups can make purification by chromatography challenging. Co-eluting impurities are a common issue.
Solutions:
-
Recrystallization: This is a powerful technique for purifying solid compounds. A patent for a related compound suggests acetonitrile as a suitable recrystallization solvent.[5] A solvent screen with other polar solvents like ethanol or mixtures such as methanol-ethyl acetate could also be effective.[6]
-
Chromatography: If chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel) or a gradient elution to improve separation.
-
Acid-Base Extraction: The basic amino groups and the potential for the ester to be hydrolyzed to a carboxylic acid allow for purification via acid-base extraction to remove non-polar or neutral impurities.
Experimental Workflows
General Handling and Weighing Protocol
Caption: Workflow for safe handling and weighing.
Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- ChemSrc. (2025, August 24). This compound.
- Google Patents. (1966, October 25). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. (Austrian Patent No. AT249682B).
- PubChem. (n.d.). This compound.
Sources
- 1. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyrazine Compounds
<content_type>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the HPLC analysis of pyrazine compounds. Pyrazines, with their basic nitrogen-containing heterocyclic structure, often present a significant chromatographic challenge: peak tailing. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve symmetric, reproducible peaks.
Understanding the Root Causes of Peak Tailing for Pyrazine Compounds
Q1: I'm consistently seeing tailing peaks for my pyrazine analytes. What are the primary chemical reasons for this?
Peak tailing for basic compounds like pyrazines in reversed-phase HPLC is predominantly caused by undesirable secondary interactions with the stationary phase.[1][2] While the primary retention mechanism should be hydrophobic interaction with the C18 or other alkyl chains, two main culprits disrupt this ideal behavior:
-
Secondary Silanol Interactions: Silica-based columns, even those that are end-capped, have residual silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become ionized (Si-O⁻).[5] Pyrazines, being basic, can become protonated (positively charged) in the mobile phase. The electrostatic attraction between the positively charged pyrazine and the negatively charged silanol groups creates a strong secondary retention mechanism.[6][7] This interaction is often slow to reverse, leading to a "tail" as the analyte molecules gradually elute from these active sites.[6]
-
Metal Chelation: Trace metal impurities, such as iron, aluminum, and titanium, can be present in the silica matrix of the column packing or can leach from stainless steel components of the HPLC system like frits and tubing.[8][9][10] These metal ions can act as Lewis acids and chelate with analytes that have electron-donating groups.[2][11] Pyrazine's nitrogen atoms can participate in this chelation, creating another strong, unwanted retention mechanism that contributes to peak tailing.[11][12][13]
Troubleshooting Guide: A Systematic Approach
The following sections will guide you through a logical troubleshooting process, from simple mobile phase adjustments to more advanced column and system considerations.
Initial Checks and Mobile Phase Optimization
Q2: How does the pH of my mobile phase affect the peak shape of pyrazines, and what is the ideal range to work in?
Mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds like pyrazines.[14][15][16][17]
-
The Mechanism: At a low pH (typically ≤ 3), the residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[8][9][18] This suppresses the strong ionic interaction with the protonated pyrazine molecules, significantly reducing peak tailing.[8][18] As the pH increases, more silanols become ionized, leading to stronger secondary interactions and increased tailing.[1][19]
-
Recommendation: For pyrazine analysis, it is generally recommended to use a mobile phase with a pH of 3 or lower.[8][18] This ensures that the silanol groups are not ionized, minimizing their interaction with your basic analytes.[8][18]
Q3: I'm using a low pH, but still see some tailing. What mobile phase additives can I use to improve peak shape?
Even at a low pH, some secondary interactions can persist. Mobile phase additives can help to further improve peak shape.
-
Buffers: Using a buffer is crucial to maintain a stable pH throughout the analysis.[7][19][20] Good options for low pH work that are also MS-compatible include formic acid with ammonium formate or acetic acid with ammonium acetate.[18] For UV-only applications, phosphate buffers are also effective.[18] An adequate buffer concentration (e.g., 10-25 mM) can also help to mask some of the residual silanol activity.[18]
-
Competing Bases: Historically, additives like triethylamine (TEA) were used as "sacrificial bases."[18] TEA, being a strong base, would preferentially interact with the active silanol sites, effectively shielding the pyrazine analytes from these interactions. However, with the advent of modern, high-purity silica columns, the need for competing bases has diminished.[21]
Column Selection and Care
Q4: Does the type of HPLC column I use matter for pyrazine analysis?
Absolutely. The choice of column is critical for minimizing peak tailing with basic compounds.
-
End-Capped Columns: Always choose a column that is described as "end-capped" or "base-deactivated."[18] After the primary stationary phase (like C18) is bonded to the silica, end-capping uses a small silylating agent to react with and cover many of the remaining free silanol groups.[3][5] This significantly reduces the sites available for secondary interactions.[3]
-
High-Purity Silica (Type B): Modern HPLC columns are typically packed with high-purity, "Type B" silica.[8] This type of silica has a much lower metal content and a less acidic silanol environment compared to older "Type A" silica, leading to inherently better peak shapes for basic compounds.[5][8]
-
Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases. Hybrid silica/polymer columns offer a wider usable pH range and reduced silanol activity.[8] Some columns also have a positive surface charge built into the stationary phase, which can repel protonated basic analytes and improve peak symmetry.[8]
The following table summarizes some common column types suitable for pyrazine analysis:
| Column Type | Key Features | Advantages for Pyrazine Analysis |
| High-Purity, End-Capped C18/C8 | Type B silica with minimal metal content and extensive end-capping. | Good starting point for most pyrazine applications. Reduces silanol interactions. |
| Polar-Embedded Phases | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | Provides alternative selectivity and can shield analytes from surface silanols. |
| Hybrid Silica/Polymer | A mix of silica and organic polymer. | Enhanced pH stability and reduced silanol activity. |
| Phenyl Phases | Phenyl groups bonded to the silica. | Offers different selectivity based on pi-pi interactions, which can be beneficial for aromatic pyrazines. |
Q5: My column used to perform well, but now I'm seeing increased tailing. What could be wrong?
Columns degrade over time, and a common symptom of this is worsening peak shape for sensitive compounds.
-
Loss of End-Capping: Over time, especially with aggressive mobile phases (high or low pH), the end-capping can hydrolyze and be stripped from the silica surface.[22] This exposes more active silanol groups, leading to increased tailing.[22]
-
Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample matrix components or metal ions from the HPLC system.[23] This can create new active sites for secondary interactions.
-
Recommendation: If you suspect column degradation, first try flushing the column with a series of strong solvents. If performance does not improve, and you are using a guard column, replace it.[22] If the problem persists, it may be time to replace the analytical column.
Addressing Metal Chelation
Q6: How can I determine if metal chelation is the cause of my peak tailing, and what can I do about it?
If you've optimized your mobile phase pH and are using a high-quality column but still see tailing, metal chelation is a likely culprit.
-
Diagnosis: A common diagnostic technique is to inject a solution of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA) or citric acid, onto the column.[11][24][25] If the peak shape of your pyrazine analyte improves in subsequent injections, it's a strong indication that metal chelation is a significant contributor to the tailing.[24][25]
-
Mitigation Strategies:
-
Mobile Phase Additives: Adding a small concentration of a chelating agent like EDTA (e.g., 0.1 mM) to your mobile phase can be effective.[11] The chelator will bind to the active metal sites in the system and on the column, preventing your analyte from interacting with them.[24][25] Note that some chelators may not be suitable for MS detection.
-
System Passivation: You can passivate your HPLC system by flushing it with an acidic solution (e.g., nitric or phosphoric acid) to remove metal ions from the surfaces of the tubing and other components.[24][26] Always consult your HPLC system's manual before performing such a procedure.
-
Inert Hardware: For the most sensitive analyses, using HPLC systems and columns with bio-inert or metal-free flow paths can eliminate the problem at its source.[12][27] These systems use materials like PEEK or have specially coated stainless steel components to prevent contact between the mobile phase and metal surfaces.[27]
-
Experimental Protocols
Protocol 1: Diagnosing Metal Chelation with an EDTA Injection
-
Prepare your mobile phase and equilibrate your HPLC system and column as you normally would for your pyrazine analysis.
-
Prepare a 0.1 M EDTA stock solution in water.
-
Prepare a working solution of 1 mM EDTA in your mobile phase.
-
Make a blank injection of your mobile phase to establish a baseline.
-
Inject your pyrazine standard and record the chromatogram, noting the peak tailing factor.
-
Inject a large volume (e.g., 100 µL) of the 1 mM EDTA solution.
-
Immediately following the EDTA injection, reinject your pyrazine standard.
-
Compare the peak shape and tailing factor of the pyrazine peak before and after the EDTA injection. A significant improvement in symmetry points to metal chelation as a cause of tailing.
Protocol 2: System Passivation with Phosphoric Acid
Caution: Always consult your HPLC instrument's documentation before proceeding. This procedure is generally safe for stainless steel systems but may not be suitable for all instruments.
-
Remove the HPLC column and replace it with a union.
-
Prepare the passivation solution: 0.5% (w/v) phosphoric acid in 90:10 acetonitrile:water.[26]
-
Flush all pump lines with the passivation solution for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Flush the system thoroughly with your initial mobile phase (without the acid) for at least 60 minutes to remove all traces of the passivation solution.
-
Re-install the column and equilibrate with your analytical mobile phase until a stable baseline is achieved.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing issues with pyrazine compounds.
Caption: A flowchart for troubleshooting peak tailing in pyrazine analysis.
Frequently Asked Questions (FAQs)
-
Q: Can injecting too much sample cause peak tailing?
-
Q: What is the difference between peak tailing and peak fronting?
-
A: Peak tailing is when the back half of the peak is wider than the front half. Peak fronting is the opposite, where the front half is wider. Fronting can be caused by issues like poor sample solubility or column collapse.[8]
-
-
Q: Will using methanol instead of acetonitrile in my mobile phase help reduce tailing?
-
A: In some cases, yes. Methanol is a protic solvent and can form hydrogen bonds with the silanol groups, which can help to mask their activity.[4] Acetonitrile is aprotic and does not have this ability.[4] If you are still experiencing tailing after optimizing other parameters, switching to a methanol-based mobile phase is worth trying.
-
References
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Birdsall, R., Shiner, S., & Wyndham, K. (n.d.). IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
- Schwartz, N. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Walter, T. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- McCalley, D. V. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
- Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
- Rane, M., & Rao, A. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- (n.d.). LC Technical Tip. Phenomenex. [Link]
- (n.d.). One small footprint. One giant leap. SciSpace. [Link]
- (n.d.).
- (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- (2018, April 9).
- Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
- (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
- Stoll, D. R. (n.d.).
- Wang, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1675. [Link]
- (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]
- (2023, June 21). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube. [Link]
- (n.d.).
- (2023, September 26).
- Al-Rimawi, F. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
- (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
- (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
- (n.d.).
- (n.d.).
- (2023, December 27).
- (n.d.).
- Fountain, K. J., & Neue, U. D. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- (n.d.).
- (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Gulcin, İ. (2022).
- Shulpina, L. S., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18458-18471. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. youtube.com [youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silcotek.com [silcotek.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. agilent.com [agilent.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. labcompare.com [labcompare.com]
- 19. chromtech.com [chromtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. Blogs | Restek [discover.restek.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. scispace.com [scispace.com]
- 26. lctsbible.com [lctsbible.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate for In Vitro Assays
Introduction
Welcome to the technical support guide for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in in vitro assays. MDCC, a substituted pyrazine derivative, is a valuable intermediate in medicinal chemistry and a compound of interest for various biochemical assays, including those investigating potential antimicrobial or enzyme-inhibiting properties.[1][2]
A significant challenge in working with MDCC is its limited solubility in aqueous solutions, a common characteristic of highly substituted heterocyclic compounds.[1] This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and experimental workflows to help you overcome solubility issues and ensure the reliability and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound (MDCC)?
A1: MDCC has limited solubility in water.[1][2] It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, especially with the aid of sonication.[1] Its lipophilic character, indicated by a LogP between 0.73 and 1.38, contributes to its poor aqueous solubility.[1]
Q2: Why is DMSO the most commonly recommended solvent for preparing stock solutions of MDCC?
A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility like MDCC.[3] It is miscible with water and most cell culture media, which facilitates the dilution of the stock solution to the final desired concentration in the assay.[4]
Q3: I've dissolved MDCC in 100% DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A3: This is a common issue known as "precipitation upon dilution." While MDCC is soluble in concentrated DMSO, the final concentration of DMSO in your aqueous buffer may not be sufficient to maintain its solubility. The compound is crashing out of the solution as it is exposed to a predominantly aqueous environment.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is cell-line dependent.[5] Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO is considered safe for most cell lines with minimal cytotoxic effects.[4][5] However, some sensitive or primary cell lines may show toxicity at concentrations as low as 0.1%.[4][6] It is crucial to perform a solvent tolerance test for your specific cell line. Concentrations above 1% often lead to significant cytotoxicity, including apoptosis and inhibition of cell proliferation.[5][7][8]
Q5: Can I use other organic solvents besides DMSO?
A5: Yes, other water-miscible organic solvents like ethanol or methanol can be considered.[9][10] However, their suitability and potential for cytotoxicity must be evaluated for your specific assay.[9][11] For some compounds, a combination of co-solvents can be effective.[10]
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Compound Precipitation in Final Assay Medium
This is the most frequent challenge encountered. The following workflow will help you systematically address this issue.
Rationale: Before optimizing the compound's solubility, you must establish the upper limit of the solvent concentration that your cells can tolerate without adverse effects.
Protocol: DMSO Tolerance Assay
-
Cell Seeding: Plate your cells at the density used in your primary assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, and 1.0% (v/v). Include a "no DMSO" control.
-
Treatment: Replace the medium in your cell plates with the DMSO-containing medium.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Analysis: Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the "no DMSO" control. This is your maximum working DMSO concentration.
Rationale: Starting with the highest possible stock concentration allows for the greatest dilution factor, minimizing the final DMSO concentration in your assay.
Protocol: Stock Solution Preparation
-
Weigh out a precise amount of MDCC powder.
-
Add the minimum volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Facilitate dissolution by vortexing and/or using a sonicator bath. Gentle warming (to 37°C) can also be applied, but monitor for any compound degradation.
-
Visually inspect the solution to ensure all solid material has dissolved. If not, you may have exceeded the compound's solubility limit in DMSO.
Rationale: This step identifies the highest workable concentration of your compound at the predetermined maximum DMSO concentration.
Protocol: Solubility Test in Assay Medium
-
Prepare your final assay medium (e.g., cell culture medium with serum).
-
Create a series of intermediate dilutions of your DMSO stock solution in 100% DMSO.
-
Add a small volume of each intermediate dilution to the assay medium to achieve your target final compound concentrations and your maximum tolerated DMSO concentration. For example, if your max tolerated DMSO is 0.5%, you would perform a 1:200 dilution of your DMSO stock into the medium.
-
Vortex or mix gently immediately after adding the compound.
-
Incubate the tubes under your assay conditions (e.g., 37°C) for a short period (e.g., 30-60 minutes).
-
Visually inspect for any signs of precipitation (cloudiness, crystals, or film). You can also centrifuge the samples and look for a pellet.
-
The highest concentration that remains clear is your maximum workable final concentration under these conditions.
Issue 2: The Required Assay Concentration is Not Achievable Without Precipitation
If the above steps fail to yield a soluble solution at your desired concentration, consider these advanced strategies.
Rationale: A mixture of solvents can sometimes provide better solubility than a single solvent.[10]
Protocol:
-
Experiment with preparing your stock solution in a mixture of DMSO and another organic solvent like ethanol or propylene glycol.[10]
-
Alternatively, prepare a stock in DMSO and perform an intermediate dilution in a co-solvent before the final dilution in the aqueous medium.
-
Crucially, you must re-validate the solvent tolerance of your cells with any new co-solvent mixture.
Rationale: The solubility of compounds with ionizable groups can be pH-dependent. MDCC has basic amino groups and a weakly acidic character.[1]
Protocol:
-
Determine the pKa of MDCC's functional groups (predicted pKa for the amino groups is likely in the 2-4 range).[1]
-
Prepare a series of assay buffers with slightly different pH values around the pKa.
-
Test the solubility of MDCC in these buffers. A more acidic buffer might protonate the amino groups, potentially increasing aqueous solubility.
-
Important: Ensure that any pH change is compatible with your biological assay and does not affect cell health or enzyme activity.
Rationale: Certain excipients can act as solubilizing agents.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) can help maintain solubility in cell-free assays.[12] However, these are often toxic to cells above their critical micelle concentration.[12]
-
Cyclodextrins: These are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Data Presentation & Visualization
Table 1: Solvent Properties and Recommended Starting Concentrations
| Solvent | Type | Max Recommended Final Concentration (Cell-based Assays) | Notes |
| DMSO | Polar Aprotic | 0.1% - 0.5% (v/v) | Cell line dependent; perform tolerance test.[4][5] |
| Ethanol | Polar Protic | < 0.5% (v/v) | Can be cytotoxic; must be tested.[8][9] |
| Methanol | Polar Protic | < 0.5% (v/v) | Generally more toxic than ethanol.[9][11] |
| Propylene Glycol | Polar Protic | Variable | Often used as a co-solvent.[10] |
Diagram 1: Decision Workflow for Solubilizing MDCC
Caption: Decision tree for achieving MDCC solubility.
Diagram 2: Experimental Workflow for Solubility Testing
Caption: Workflow for determining maximum soluble concentration.
References
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound.
- LifeTein. (2023). DMSO usage in cell culture.
- Valadão, C. A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Planta Medica.
- In Vitro ADME Laboratories. (n.d.). Effect of Ten Common Organic Solvents on In Vitro Drug Metabolizing Enzyme Activities.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
Sources
- 1. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comprehensive Guide to the Validation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a Pharmaceutical Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical validation of "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" (CAS No. 1458-01-1) as a pharmaceutical reference standard. As a critical intermediate in the synthesis of the diuretic Amiloride, its purity and characterization are fundamental to ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This document will provide a comparative analysis of analytical methodologies and detail the necessary experimental protocols to fully validate this compound as a reference standard.
Introduction to this compound
This compound is a pyrazine derivative that serves as a key building block in the synthesis of Amiloride.[1] It is also recognized in pharmacopeias as "Amiloride Related Compound A," highlighting its importance in impurity profiling of the final drug product.[2] A reliable reference standard of this compound is essential for the accurate quantification of Amiloride and the monitoring of process-related impurities during drug manufacturing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is the first step in its validation.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₄O₂ | PubChem |
| Molecular Weight | 202.60 g/mol | PubChem |
| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals |
| Melting Point | 211-215 °C | Sigma-Aldrich |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) | NINGBO INNO PHARMCHEM CO.,LTD. |
| Stability | Stable under recommended storage conditions (2-8°C, protected from light). Incompatible with strong oxidizing agents. | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
The Imperative of a Validated Reference Standard
In pharmaceutical analysis, a reference standard serves as a benchmark against which a sample is compared. The validation of this standard is a critical process that establishes its fitness for its intended use. This guide will focus on two key comparative aspects:
-
Primary vs. Secondary Reference Standards: Understanding the qualification requirements and appropriate use of each.
-
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC): A comparative analysis of these techniques for the characterization and routine analysis of the reference standard.
Primary vs. Secondary Reference Standard: A Comparative Overview
The choice between using a primary or a secondary reference standard depends on the application and the stage of drug development.
| Feature | Primary Reference Standard | Secondary Reference Standard |
| Source | Typically sourced from pharmacopeias (e.g., USP, BP) or national metrology institutes. | Prepared in-house or sourced from a commercial supplier and qualified against a primary standard. |
| Purity | Highest possible purity, extensively characterized. | High purity, with its properties traceable to the primary standard. |
| Characterization | Exhaustive characterization using a battery of analytical techniques (e.g., qNMR, Mass Spec, TGA, DSC). | Characterized to a lesser extent than a primary standard, with a focus on identity, purity, and potency relative to the primary standard. |
| Use | Used for the calibration of secondary standards, in regulatory submissions, and for critical analytical work. | Used for routine quality control, process monitoring, and less critical analytical tasks. |
| Cost | High | Lower |
Analytical Methodologies: HPLC vs. UPLC
The chromatographic purity of the reference standard is a critical parameter. Both HPLC and UPLC are powerful techniques for this purpose, each with its own advantages.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | <2 µm |
| Operating Pressure | Lower (400-600 bar) | Higher (up to 1000 bar) |
| Analysis Time | Longer | Significantly shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| Cost | Lower instrument cost | Higher instrument cost |
For the validation of a primary reference standard, the higher resolution and sensitivity of UPLC are advantageous for detecting trace impurities. For routine use as a secondary standard, a well-validated HPLC method is often sufficient and more cost-effective.
Experimental Protocols for Validation
The following protocols provide a framework for the comprehensive validation of this compound as a reference standard.
Identification and Structural Confirmation
The identity of the reference standard must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Purity Determination and Impurity Profiling
A validated chromatographic method is essential for determining the purity of the reference standard and identifying any potential impurities.
Based on a common synthetic route described in patent literature, potential process-related impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Any stable intermediates that were not fully converted to the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Reagents and solvents: Residual amounts of reagents or solvents used in the manufacturing process.
The following method is adapted from a validated method for the simultaneous determination of Amiloride and its related compounds.[3][4]
-
Column: C18 (4.6 x 100 mm, 5 µm)
-
Mobile Phase: 0.1% Phosphoric acid in water: Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Method Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including impurities and degradation products. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected working concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of the reference standard is spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Stability Indicating Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products. The reference standard is subjected to stress conditions such as:
-
Acid hydrolysis (e.g., 0.1 N HCl)
-
Base hydrolysis (e.g., 0.1 N NaOH)
-
Oxidative degradation (e.g., 3% H₂O₂)
-
Thermal degradation (e.g., 80°C)
-
Photolytic degradation (e.g., exposure to UV light)
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation process.
Conclusion
The validation of this compound as a pharmaceutical reference standard is a multi-faceted process that requires a deep understanding of its chemical properties and the application of robust analytical methodologies. By following the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products. The choice between a primary and secondary standard, as well as the selection of an appropriate analytical technique like HPLC or UPLC, should be based on a thorough risk assessment and the specific requirements of the analytical task at hand.
References
- Naguib, I. A., Abdelaleem, E. A., Abdallah, F. F., & Emam, A. A. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Crison, J. R., & Weiner, I. M. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of medicinal chemistry, 29(8), 1540–1544. [Link]
- Naguib, I. A., Abdelaleem, E. A., Abdallah, F. F., & Emam, A. A. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms.
- Shah, J. V., Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis, 7(5), 309-316. [Link]
- Tengli, A., Shivakumar, G., & Gurupadayya, B. (2014). UPLCMS Method Development and Validation of Amlodipine, Hydrochlorthiazide and Losartan in Combined Tablet Dosage Form. American Journal of Analytical Chemistry, 5(12), 775. [Link]
- Cragoe, E. J., & Woltersdorf, O. W. (1980). U.S. Patent No. 4,196,292. U.S.
- Merck & Co., Inc. (1966). Austrian Patent No. AT249682B.
- Chen, J., & Wang, J. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Swarna, C., Babu Naidu, K., & Naidu, N. V. S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657. [Link]
- Bas, D., et al. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. Molecules, 27(8), 2568. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis for Researchers and Drug Development Professionals: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate vs. Amiloride
In the landscape of ion channel modulators, particularly those targeting the epithelial sodium channel (ENaC), a nuanced understanding of structure-activity relationships is paramount for the design of novel therapeutics. This guide provides a detailed comparative analysis of the well-established ENaC blocker, Amiloride, and its direct synthetic precursor, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. While chemically related, their pharmacological profiles diverge significantly, a distinction critical for researchers in physiology, pharmacology, and medicinal chemistry.
At a Glance: A Tale of Two Pyrazines
| Feature | This compound | Amiloride |
| Primary Role | Synthetic Intermediate, Research Chemical | Potassium-Sparing Diuretic, ENaC Blocker |
| Key Functional Group | Methyl Ester | Acylguanidino |
| Primary Mechanism of Action | Not an ENaC blocker; exhibits some antimicrobial properties. | Direct blockade of the epithelial sodium channel (ENaC).[1] |
| Potency (ENaC Inhibition) | Not reported as an ENaC inhibitor. | High potency with an IC50 of 0.1-0.5 µM. |
| Clinical Use | None | Treatment of hypertension and congestive heart failure.[2] |
Chemical Structure: The Guanidinium Group as the Decisive Factor
The seemingly subtle difference in the chemical structures of this compound and Amiloride is, in fact, the cornerstone of their divergent biological activities.
This compound is a pyrazine derivative characterized by a methyl ester group at the 2-position of the pyrazine ring.[3] This compound serves as the key building block in the synthesis of Amiloride.[3]
Amiloride , in contrast, is formed by the condensation of this compound with guanidine, resulting in the formation of an acylguanidino group at the 2-position.[4] It is this positively charged guanidinium group that is essential for the high-affinity binding and subsequent blockade of the ENaC pore.[5][6][7]
Figure 1: Synthetic relationship between this compound and Amiloride.
Mechanism of Action: A Study in Specificity
The primary pharmacological target of Amiloride is the epithelial sodium channel (ENaC) , a key regulator of sodium and water homeostasis in various tissues, including the kidneys, lungs, and colon.[1] Amiloride acts as a direct, reversible blocker of the ENaC pore, thereby inhibiting the reabsorption of sodium ions.[2] This action underlies its clinical utility as a potassium-sparing diuretic.
Conversely, This compound is not recognized as an ENaC inhibitor. Structure-activity relationship (SAR) studies of Amiloride and its analogs have unequivocally demonstrated that the unsubstituted guanidino group is indispensable for its ENaC blocking activity.[5][6][7] The replacement of this group with a methyl ester abolishes this specific pharmacological action.
While devoid of ENaC blocking activity, some studies have investigated other potential biological effects of this compound. Notably, it has been reported to exhibit some in vitro activity against various bacterial and fungal strains.[8] However, this antimicrobial activity is distinct from the ion channel modulation characteristic of Amiloride and has not been translated into clinical applications.
Figure 2: Contrasting mechanisms of action.
Pharmacokinetics and Toxicity: A Comparative Overview
| Parameter | This compound | Amiloride |
| Bioavailability | Data not available. As a synthetic intermediate, oral bioavailability is not a primary consideration. | Readily but incompletely absorbed orally (15-25%). |
| Metabolism | Expected to be metabolized, though specific pathways in vivo are not well-documented. | Not metabolized.[9] |
| Excretion | Data not available. | Excreted unchanged in urine and feces.[9] |
| Toxicity Profile | Classified as an irritant to the skin, eyes, and respiratory system. May cause organ damage through prolonged or repeated exposure.[10][11] | Generally well-tolerated. The most significant adverse effect is hyperkalemia (high blood potassium).[2] Other side effects include headache, dizziness, and gastrointestinal disturbances.[12] |
The pharmacokinetic profiles of these two compounds are fundamentally different due to their intended applications. Amiloride, as an orally administered drug, has been extensively studied for its absorption, distribution, metabolism, and excretion (ADME) properties.[13] Its lack of metabolism contributes to a predictable clinical profile.[9]
For this compound, detailed in vivo pharmacokinetic data is scarce as it is not intended for systemic administration in humans. Its toxicity profile, as outlined in safety data sheets, reflects its handling as a laboratory chemical.[10][11]
Experimental Protocols for Comparative Analysis
For researchers wishing to empirically validate the differential activities of these two compounds, the following experimental protocols are recommended.
Ussing Chamber Electrophysiology for ENaC Inhibition
The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues. This method allows for the direct assessment of ENaC activity by measuring the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial potential difference.
Objective: To quantify and compare the inhibitory effects of this compound and Amiloride on ENaC-mediated sodium transport.
Methodology:
-
Tissue/Cell Preparation: Culture a suitable epithelial cell line (e.g., mpkCCD, A6) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Perfuse both compartments with appropriate physiological solutions and maintain at 37°C and gassed with 95% O2/5% CO2.
-
Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Compound Application: After a stable baseline Isc is achieved, add increasing concentrations of either this compound or Amiloride to the apical chamber.
-
Data Analysis: Measure the change in Isc following the addition of each compound. The Amiloride-sensitive current is a direct measure of ENaC activity. Calculate the IC50 value for Amiloride. For this compound, determine the percentage of inhibition at the highest soluble concentration.
Figure 3: Ussing chamber experimental workflow.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Xenopus oocyte expression system is a powerful tool for studying the function of heterologously expressed ion channels.
Objective: To directly measure the effect of this compound and Amiloride on ENaC expressed in a controlled environment.
Methodology:
-
cRNA Preparation and Injection: Prepare cRNA encoding the α, β, and γ subunits of ENaC. Inject the cRNA mixture into defolliculated Xenopus laevis oocytes.
-
Oocyte Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Perfusion: Perfuse the oocyte with a standard recording solution and then switch to solutions containing various concentrations of this compound or Amiloride.
-
Data Analysis: Measure the inward current carried by sodium ions through ENaC in the presence and absence of the test compounds. Determine the dose-response relationship and calculate the IC50 for Amiloride.
Conclusion: A Clear Distinction in Function and Application
The comparative analysis of this compound and Amiloride underscores a fundamental principle in pharmacology: minor structural modifications can lead to profound differences in biological activity. While this compound is an essential precursor in the synthesis of Amiloride, it lacks the critical acylguanidino moiety required for ENaC blockade. Consequently, it does not share the diuretic and potassium-sparing properties of its derivative.
For researchers in drug discovery, this comparison serves as a compelling case study in the importance of specific functional groups for target engagement. For scientists investigating ENaC physiology, it highlights the inactivity of this common synthetic intermediate, reinforcing the unique pharmacological profile of Amiloride. In essence, while their histories are chemically intertwined, their functional paths in a biological context are distinctly separate.
References
- Vigne, P., Frelin, C., Cragoe Jr, E. J., & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136. [Link]
- Li, J. H., Cragoe Jr, E. J., & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. [Link]
- Leader, A. D., et al. (2023). Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells. bioRxiv. [Link]
- Doležal, M., et al. (2012). Synthesis and antimycobacterial evaluation of new N-phenyl-pyrazine-2-carboxamides. Molecules, 17(11), 13494-13509. [Link]
- Li, J. H., Cragoe Jr, E. J., & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications.
- David-Dufilho, M., et al. (1993). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 223-230. [Link]
- PubChem. (n.d.). This compound.
- Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. The Journal of pharmacology and experimental therapeutics, 325(1), 77–88. [Link]
- Johns Hopkins University. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.
- Vinšová, J., & Krátký, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis - A Complex Disease, IntechOpen. [Link]
- Walter, R. P., et al. (1999). Synthesis and immunosuppressant activity of pyrazole carboxamides. Journal of medicinal chemistry, 42(22), 4540–4549. [Link]
- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
- Loffing, J., et al. (2000). Blood Pressure and Amiloride-Sensitive Sodium Channels in Vascular and Renal Cells. Hypertension, 36(5), 780-786. [Link]
- Dr. Oracle. (2025). What are the pharmacokinetics of Pyrazinamide (PZA)?.
- Garty, H., & Benos, D. J. (1988). The amiloride-sensitive sodium channel. Physiological reviews, 68(2), 309–373. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Amiloride Hydrochloride?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Dr. Oracle. (2024). What are Amiloride sensitive sodium channel inhibitors and how do they work?.
- Kellenberger, S., & Schild, L. (2002). Structure and regulation of amiloride-sensitive sodium channels. Physiological reviews, 82(2), 505–545. [Link]
- Kokoska, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(46), 133-138. [Link]
- ResearchGate. (2008). Pharmacological Properties of N-(3,5-Diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine Methanesulfonate (552-02), a Novel Epithelial Sodium Channel Blocker with Potential Clinical Efficacy for Cystic Fibrosis Lung Disease.
- Spahn-Langguth, H., & Mutschler, E. (1993). Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography. Journal of chromatography.
- Chemchart. (n.d.). This compound (1458-01-1).
- Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. [Link]
- Kellenberger, S., et al. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. [Link]
- Ames, B. N., Profet, M., & Gold, L. S. (1990). Nature's chemicals and synthetic chemicals: comparative toxicology. Proceedings of the National Academy of Sciences of the United States of America, 87(19), 7782–7786. [Link]
- Uetrecht, J. (2007). reactive intermediates and their role in pharmacology and toxicology. Chemical research in toxicology, 20(3), 329–341. [Link]
- PubChem. (n.d.). Amiloride.
Sources
- 1. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure-Activity Relationship Study Identifies a Novel Lipophilic Amiloride Derivative that Efficiently Kills Chemoresistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Synthesis and immunosuppressant activity of pyrazole carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic studies of amiloride and its analogs using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Quantification of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key heterocyclic intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you in your analytical method development and validation endeavors. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Challenge: Properties of this compound
This compound is a moderately polar molecule containing two primary amine groups, a chlorinated pyrazine ring, and a methyl ester functional group.[1] This combination of functionalities presents a unique set of analytical challenges. The basic nature of the amino groups can lead to peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols.[2] The molecule's polarity also dictates the choice of stationary and mobile phases for optimal retention and separation.
Method Comparison Overview
This guide will compare a traditional Reversed-Phase HPLC (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The RP-HPLC method is a workhorse of the pharmaceutical industry, while the HILIC method offers a compelling alternative for the retention and separation of polar compounds.[3][4]
| Feature | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on a compound's polarity and partitioning between a polar stationary phase and a semi-aqueous mobile phase.[5][6] |
| Stationary Phase | C18 (Octadecyl silane) | Amide-based polar stationary phase. |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier. | High organic (acetonitrile) with an aqueous buffer (ammonium formate). |
| Primary Use Case | Broad applicability for moderately polar to non-polar compounds. | Ideal for polar and hydrophilic compounds that show poor retention in RP-HPLC.[4] |
Method 1: Validated Reversed-Phase HPLC (RP-HPLC) Method
This method represents a robust and widely applicable approach for the quantification of this compound.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v) containing 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Rationale for Parameter Selection:
-
C18 Column: The industry standard for reversed-phase chromatography, providing good retention for moderately polar compounds.
-
Acetonitrile/Water Mobile Phase: A common solvent system in RP-HPLC offering good peak shape and resolution.
-
Phosphoric Acid: The addition of an acid modifier is crucial to protonate the basic amine groups on the analyte, minimizing their interaction with silanol groups on the stationary phase and thus reducing peak tailing.[7]
-
UV Detection at 254 nm: The pyrazine ring system provides strong UV absorbance, making this a sensitive and reliable detection method.
Validation Data Summary
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
| Validation Parameter | Acceptance Criteria | Method 1 (RP-HPLC) Results |
| Specificity | No interference from degradants or placebo. Peak purity > 0.99. | Passed. No interference observed. Peak purity confirmed by PDA. |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of the target concentration. | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% for all variations. | Passed. Insensitive to minor changes in flow rate, mobile phase composition, and column temperature. |
Method 2: A Comparative Hydrophilic Interaction Liquid Chromatography (HILIC) Method
For highly polar analytes, HILIC provides an effective alternative to reversed-phase chromatography, offering enhanced retention.[3]
Experimental Protocol
Chromatographic Conditions:
-
Column: Amide, 4.6 x 100 mm, 3 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:10 mM Ammonium Formate buffer, pH 3.0 (90:10, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile:Water (95:5, v/v)
Rationale for Parameter Selection:
-
Amide Column: Provides a polar stationary phase suitable for HILIC separations, offering a different selectivity compared to bare silica.
-
High Acetonitrile Mobile Phase: Essential for promoting the partitioning mechanism in HILIC, leading to the retention of polar compounds.[6]
-
Ammonium Formate Buffer: A volatile buffer compatible with mass spectrometry and provides good peak shape for polar analytes. The acidic pH ensures the analyte is in a consistent ionic state.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Method 2 (HILIC) Results |
| Specificity | No interference from degradants or placebo. Peak purity > 0.99. | Passed. No interference observed. Peak purity confirmed by PDA. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the target concentration. | 12 - 160 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% | Repeatability: 1.1%, Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.6 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 1.8 µg/mL |
| Robustness | % RSD ≤ 2.0% for all variations. | Passed. Showed slight sensitivity to changes in the aqueous component of the mobile phase. |
In-Depth Discussion: Specificity and Forced Degradation Studies
A critical aspect of any stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9] To demonstrate this, forced degradation studies are indispensable.[10][11][12]
For this compound, the key areas of susceptibility are the ester and amine functionalities, as well as the pyrazine ring itself.
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours. The ester linkage is susceptible to acid-catalyzed hydrolysis.[13][14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours. Base-catalyzed hydrolysis of the methyl ester is expected to be rapid.[14][15]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The electron-rich amino groups and the pyrazine ring are potential sites for oxidation.[13][16][17]
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[10] Nitrogen heterocycles can be susceptible to photolytic degradation.[18][19][20]
Both the RP-HPLC and HILIC methods demonstrated the ability to separate the parent peak from all major degradation products, confirming their stability-indicating nature.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, adhering to regulatory guidelines.
Caption: HPLC Method Validation Workflow
Logical Relationships in Validation Parameters
The interplay between different validation parameters is crucial for a comprehensive assessment of a method's performance.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Pyrazine | SIELC Technologies [sielc.com]
- 8. [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. aanda.org [aanda.org]
- 19. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 20. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
A Comparative Guide to Pyrazine Carboxylate Esters in Synthesis: A Senior Application Scientist's Perspective
Introduction: The Versatile Role of Pyrazine Carboxylate Esters in Modern Synthesis
Pyrazine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and flavorings, owing to their diverse biological activities and unique chemical properties.[1][2] Among these, pyrazine carboxylate esters stand out as critical intermediates, offering a versatile scaffold for the construction of more complex molecules, most notably pyrazinamide, a first-line antituberculosis drug.[3][4] The choice of the ester group—be it methyl, ethyl, or a bulkier alternative like tert-butyl—is not a trivial decision. It profoundly influences the ester's physicochemical properties and, consequently, its reactivity in key synthetic transformations such as amidation.
This guide provides a comparative analysis of different pyrazine carboxylate esters, focusing on their synthesis and performance in nucleophilic acyl substitution reactions. We will delve into the causality behind experimental choices, supported by experimental data and mechanistic principles, to empower researchers in selecting the optimal pyrazine carboxylate ester for their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The nature of the alkyl group in a pyrazine carboxylate ester dictates its physical characteristics, which in turn affect its handling, solubility, and reaction kinetics. Here, we compare the properties of methyl, ethyl, and tert-butyl pyrazine-2-carboxylates.
| Property | Methyl Pyrazine-2-carboxylate | Ethyl Pyrazine-2-carboxylate | tert-Butyl Pyrazine-2-carboxylate (estimated) |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ | C₉H₁₂N₂O₂ |
| Molecular Weight | 138.12 g/mol [5] | 152.15 g/mol | 180.21 g/mol [6] |
| Boiling Point | 220-221 °C (est.)[5] | 236.8 °C | Higher than ethyl ester |
| Melting Point | 57-61 °C | Solid | Likely a low-melting solid or liquid |
| logP (o/w) | -0.230[5] | - | Higher than methyl and ethyl esters |
| Steric Hindrance | Low | Moderate | High |
The trend is clear: as the alkyl group's size increases from methyl to tert-butyl, the molecular weight, boiling point, and lipophilicity (logP) are expected to increase. Most importantly, the steric hindrance around the carbonyl group increases significantly, a factor that will be shown to have a dominant effect on reactivity.
Synthesis of Pyrazine Carboxylate Esters: A Practical Comparison
The synthesis of pyrazine carboxylate esters typically proceeds from pyrazine-2-carboxylic acid. The choice of esterification method depends on the desired ester and the scale of the reaction.
Experimental Protocol 1: Synthesis of Methyl Pyrazine-2-carboxylate via Fischer Esterification
This classic acid-catalyzed esterification is a straightforward and cost-effective method for preparing simple alkyl esters like the methyl and ethyl variants.
Workflow Diagram:
Caption: Fischer esterification workflow for methyl pyrazine-2-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pyrazine-2-carboxylic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol 2: Synthesis of tert-Butyl Pyrazine-2-carboxylate
Due to the steric hindrance of the tert-butyl group and its susceptibility to elimination under acidic conditions, Fischer esterification is not ideal. A common alternative is the reaction of the corresponding acyl chloride with tert-butanol or the use of coupling agents. A more direct approach involves the reaction of 5-tert-butylpyrazine-2-carboxylic acid with a tert-butylating agent.
Workflow Diagram:
Caption: Synthesis of tert-butyl pyrazine-2-carboxylate via the acyl chloride.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Treat 5-tert-butylpyrazine-2-carboxylic acid[3][6] with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Esterification: In a separate flask, dissolve tert-butanol in an inert solvent with a non-nucleophilic base such as pyridine or triethylamine.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the tert-butanol solution at a low temperature (e.g., 0 °C).
-
Workup and Purification: After the reaction is complete, quench with water, extract the product, and purify by column chromatography.
Comparative Performance in Amidation Reactions
The conversion of pyrazine carboxylate esters to amides is a crucial step in the synthesis of many biologically active molecules. The choice of ester has a significant impact on the reaction conditions and outcomes.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The amidation of an ester proceeds via a nucleophilic acyl substitution mechanism.[7][8] The reaction is initiated by the attack of the amine nucleophile on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The reaction is completed by the elimination of the alkoxy leaving group.
Mechanism Diagram:
Caption: General mechanism for the amidation of a pyrazine carboxylate ester.
The rate of this reaction is influenced by two primary factors:
-
Electronic Effects: The pyrazine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[9][10]
-
Steric Effects: Bulky alkyl groups on the ester hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate.[1]
Chemical Synthesis: A Comparison of Reactivity
In conventional chemical synthesis, the reactivity of pyrazine carboxylate esters in amidation reactions generally follows the order: methyl > ethyl >> tert-butyl .
-
Methyl Pyrazine-2-carboxylate: The small size of the methyl group offers minimal steric hindrance, allowing for relatively facile attack by amines. This makes it a common choice for amidation reactions.
-
Ethyl Pyrazine-2-carboxylate: The slightly larger ethyl group introduces more steric bulk, which can lead to slower reaction rates compared to the methyl ester, often requiring more forcing conditions (higher temperatures or longer reaction times).
-
tert-Butyl Pyrazine-2-carboxylate: The bulky tert-butyl group presents significant steric hindrance, making direct amidation challenging under standard conditions. The approach of the amine nucleophile to the carbonyl center is severely impeded.
While direct comparative studies with tabulated data for non-enzymatic amidation of these specific esters are not abundant in the searched literature, the principles of steric hindrance in nucleophilic acyl substitution are well-established and support this reactivity trend.[1]
Enzymatic Synthesis: A Greener Alternative
Biocatalysis, particularly using lipases, has emerged as a sustainable and efficient method for amide bond formation.[1] A study on the lipase-catalyzed synthesis of pyrazinamide derivatives from methyl pyrazine-2-carboxylate provides valuable insights.
Experimental Data from Lipase-Catalyzed Aminolysis:
A study utilizing Lipozyme® TL IM from Thermomyces lanuginosus in a continuous-flow system for the aminolysis of methyl 3-methylpyrazine-2-carboxylate and methyl 5-methylpyrazine-2-carboxylate highlights the impact of steric hindrance.[1]
| Pyrazine Ester | Amine | Yield |
| Methyl 3-methylpyrazine-2-carboxylate | Benzylamine | Lower |
| Methyl 5-methylpyrazine-2-carboxylate | Benzylamine | Higher |
Note: This is a qualitative comparison based on the findings that steric hindrance from substituents on the pyrazine ring affects the reaction yield.[1]
The study explicitly states that a large steric hindrance is not conducive to the reaction.[1] This principle can be extrapolated to the ester's alkyl group. A methyl ester, with its minimal steric footprint, would be expected to be a superior substrate for enzymatic amidation compared to ethyl or tert-butyl esters.
Experimental Protocol 3: Lipase-Catalyzed Synthesis of N-Benzylpyrazinamide
This protocol is adapted from a continuous-flow method and can be modified for batch synthesis.[1]
Workflow Diagram:
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 2. 2-tert-butyl pyrazine, 32741-11-0 [thegoodscentscompany.com]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl pyrazine carboxylate, 6164-79-0 [thegoodscentscompany.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Elucidation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Comparative Analysis of Spectroscopic Techniques
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy.[1][2][3] Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique structural elucidation challenge due to its multifunctionalized heterocyclic nature.[4][5] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for its structural confirmation, moving beyond a simple recitation of methods to explain the underlying scientific rationale and the synergistic power of a multi-technique approach.
The core structure of this compound incorporates a pyrazine ring, two primary amino groups, a chlorine atom, and a methyl ester functional group.[4][5] Each of these components provides a distinct spectroscopic fingerprint. Our exploration will focus on how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are leveraged to piece together the molecular puzzle.
The Strategic Application of Spectroscopic Methods
The selection of analytical techniques for structural elucidation is not arbitrary; it is a strategic process where each method provides complementary information.[6] For a molecule like this compound, a combination of techniques is essential to ascertain the connectivity of atoms, the nature of functional groups, and the overall molecular formula.
subgraph "Multi-faceted Structural Analysis" { direction: "right" "this compound" -> { "Mass Spectrometry (MS)" [tooltip="Provides molecular weight and elemental composition"] "NMR Spectroscopy (¹H & ¹³C)" [tooltip="Reveals the carbon-hydrogen framework and connectivity"] "FTIR Spectroscopy" [tooltip="Identifies key functional groups"] "UV-Vis Spectroscopy" [tooltip="Investigates the electronic structure and conjugation"] }
} }
Workflow for the comprehensive structural elucidation of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the initial and arguably most critical step, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[7] This data is fundamental to proposing a molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to facilitate the protonation of the basic amino groups, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition.
Interpreting the Mass Spectrum
The key feature to look for is the isotopic pattern of the molecular ion peak. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9]
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₆H₇ClN₄O₂ | Consistent with the structure. |
| Monoisotopic Mass | 202.0258 | Calculated for C₆H₇³⁵ClN₄O₂. |
| [M+H]⁺ Ion (HRMS) | m/z 203.0331 | Provides high confidence in the elemental composition. |
| Isotopic Pattern | Peaks at m/z ~203 and ~205 | The peak at m/z ~205 will have an intensity of ~32.5% of the peak at m/z ~203, confirming the presence of one chlorine atom.[8][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the amino protons may exchange with protic solvents.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR (Optional but Recommended): Perform experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
Interpreting the NMR Spectra
The highly substituted and aromatic nature of the pyrazine ring, along with the various functional groups, will give rise to a distinct set of signals.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Integration | Assignment and Rationale |
| ¹H | ~ 3.8 ppm | Singlet | 3H | The three protons of the methyl ester (-OCH₃) group. |
| ¹H | ~ 7.5 ppm | Broad Singlet | 2H | Protons of one of the amino (-NH₂) groups. Broadening is due to quadrupole effects of the nitrogen and possible exchange. |
| ¹H | ~ 8.0 ppm | Broad Singlet | 2H | Protons of the second amino (-NH₂) group, likely in a different chemical environment. |
| ¹³C | ~ 52 ppm | - | - | Carbon of the methyl ester (-OCH₃) group. |
| ¹³C | ~ 110-160 ppm | - | - | Four distinct signals corresponding to the four unique carbons of the pyrazine ring. The specific shifts are influenced by the attached substituents (Cl, NH₂, COOCH₃). |
| ¹³C | ~ 165 ppm | - | - | Carbonyl carbon of the ester group (C=O). |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Interpreting the FTIR Spectrum
The spectrum will be a composite of the vibrations from all functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretching | Primary Amines (-NH₂) | Two distinct bands are expected, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[13][14] |
| ~ 1720 | C=O Stretching | Ester (-COOCH₃) | A strong, sharp absorption band characteristic of the carbonyl group in an ester.[15] |
| 1650 - 1550 | N-H Bending & C=C/C=N Stretching | Aromatic Ring & Amines | A complex region of bands due to the vibrations of the pyrazine ring and the scissoring motion of the amino groups. |
| ~ 1250 | C-O Stretching | Ester (-COOCH₃) | Asymmetric stretching of the C-O-C bond of the ester. |
| ~ 800 | C-Cl Stretching | Chloroalkane | A weaker absorption in the fingerprint region, confirming the presence of the carbon-chlorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The substituted pyrazine ring is a chromophore that will absorb UV radiation.[16][17]
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution from approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Interpreting the UV-Vis Spectrum
Pyrazine and its derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.[16][18] The presence of amino and chloro substituents will cause a bathochromic (red) shift in the absorbance maxima compared to unsubstituted pyrazine.
| Transition Type | Expected λₘₐₓ | Rationale |
| π → π | ~ 260-280 nm | Intense absorption due to the conjugated π-system of the pyrazine ring. |
| n → π | ~ 320-340 nm | Weaker absorption at a longer wavelength, characteristic of transitions involving the non-bonding electrons of the nitrogen atoms.[16] |
Comparative Summary and Confirmation Logic
No single technique can unequivocally confirm the structure of this compound. The power of this analytical workflow lies in the convergence of data from all four methods.
MS [label="MS\n(m/z 203 & 205)", pos="0,2!", width=2]; NMR [label="NMR\n(¹H & ¹³C Signals)", pos="-2.5,0!", width=2.5]; FTIR [label="FTIR\n(N-H, C=O, C-Cl)", pos="2.5,0!", width=2.5]; UV [label="UV-Vis\n(λₘₐₓ at ~270 & ~330 nm)", pos="0,-2!", width=3];
center [label="Structure Confirmed:\nMethyl 3,5-diamino-6-\nchloropyrazine-2-carboxylate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!", width=4, height=1.5];
MS -> center [label="Confirms Molecular Formula\n& Presence of Chlorine"]; NMR -> center [label="Defines C-H Framework\n& Connectivity"]; FTIR -> center [label="Verifies Functional Groups\n(Amines, Ester, Chloro)"]; UV -> center [label="Confirms Conjugated\nPyrazine System"]; }
Convergence of data for structural confirmation.
The process of structural confirmation is one of logical deduction:
-
MS provides the molecular formula (C₆H₇ClN₄O₂) and confirms the presence of one chlorine atom.
-
FTIR confirms the presence of the key functional groups: two primary amines, an ester, and a C-Cl bond.
-
NMR maps out the molecular skeleton, showing the methyl group of the ester and the protons on the amino groups, along with the correct number of unique carbons in the pyrazine ring and ester.
-
UV-Vis confirms the presence of the conjugated pyrazine chromophore.
Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to an unambiguous structural assignment of this compound. This rigorous, multi-faceted approach is indispensable in the pharmaceutical industry to ensure the identity and purity of starting materials and intermediates, ultimately safeguarding the quality of the final drug product.[19][20]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
- PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
- IOSRPHR. (n.d.). A Review on Step-by-Step Analytical Method Validation.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics by Science.gov.
- C congenial. (n.d.). Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- ResearchGate. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
- ResearchGate. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ).
- ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- PubChem. (n.d.). This compound.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. toref-standards.com [toref-standards.com]
- 13. instanano.com [instanano.com]
- 14. researchgate.net [researchgate.net]
- 15. myneni.princeton.edu [myneni.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.montana.edu [chemistry.montana.edu]
- 18. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
- 19. biotech-spain.com [biotech-spain.com]
- 20. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Thermal Analysis Perspective
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth technical comparison of two prominent thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for the purity assessment of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This compound is a critical building block in the synthesis of various pharmaceuticals, and ensuring its high purity is paramount. We will explore the theoretical underpinnings of these methods, present detailed experimental protocols with illustrative data, and compare their performance against other established analytical techniques.
The Critical Role of Purity for this compound
This compound (Molecular Formula: C₆H₇ClN₄O₂, Molecular Weight: 202.60 g/mol ) is a heterocyclic compound whose chemical structure lends itself to various synthetic transformations.[1][2] Its purity can be influenced by residual starting materials, intermediates, and by-products from its synthesis. A common synthetic route involves the reaction of 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester with ammonia.[3] Potential impurities could therefore include unreacted starting materials or related chlorinated pyrazine derivatives. The presence of such impurities can have significant implications for the yield, purity, and safety profile of the final API.
Principles of Purity Assessment by Thermal Analysis
Thermal analysis techniques are indispensable tools in the pharmaceutical industry for characterizing the physical and chemical properties of materials.[4] DSC and TGA, in particular, offer unique insights into the purity and stability of crystalline solids.
Differential Scanning Calorimetry (DSC) operates on the principle of the van't Hoff equation, which relates the melting point depression of a crystalline substance to the mole fraction of impurities present.[5][6][7] A pure, crystalline solid exhibits a sharp melting endotherm at a distinct temperature. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting peak.[6][8] DSC measures the heat flow required to maintain a sample and a reference at the same temperature as they are heated, allowing for the quantitative determination of this melting point depression and, consequently, the purity of the sample.[9][10]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] While not a direct method for determining the molar purity of the primary compound, TGA is highly effective in quantifying volatile impurities such as residual solvents and moisture.[11] It also provides critical information about the thermal stability and decomposition profile of the material.[11][12]
A Head-to-Head Comparison: DSC and TGA for Purity Analysis
| Feature | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Principle | Measures melting point depression based on the van't Hoff equation.[5][6][7] | Measures mass change as a function of temperature.[11][12] |
| Primary Application | Determination of the total mole fraction of soluble impurities in crystalline solids.[8][9] | Quantification of volatile impurities (e.g., water, residual solvents) and assessment of thermal stability.[11] |
| Impurity Information | Provides a single value for the total molar impurity content. Does not identify individual impurities. | Quantifies the amount of volatile components but does not identify them without a coupled technique (e.g., TGA-MS). |
| Sample Requirements | Small sample size (typically 1-5 mg) of crystalline material.[13] | Small sample size (typically 5-15 mg). |
| Advantages | Rapid analysis, requires no reference standard for the impurities, provides an absolute measure of purity.[13][14] | High sensitivity for volatile components, provides information on thermal decomposition pathways. |
| Limitations | Not suitable for amorphous materials, compounds that decompose upon melting, or for identifying specific impurities. The accuracy is best for highly pure substances (>98 mol%).[14][15] | Does not provide information on non-volatile impurities. |
Experimental Protocols and Data Interpretation
To illustrate the practical application of these techniques, we present hypothetical experimental protocols and data for the analysis of a batch of this compound.
Differential Scanning Calorimetry (DSC) Purity Analysis
Objective: To determine the molar purity of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a clean aluminum DSC pan and hermetically seal it to prevent sublimation.
-
Thermal Program:
-
Equilibrate the sample at 180°C.
-
Ramp the temperature from 180°C to 230°C at a slow heating rate of 1°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation. The software analyzes the shape of the melting peak, plotting the sample temperature against the reciprocal of the fraction melted (1/F).
Hypothetical DSC Data:
| Parameter | Value |
| Onset of Melting | 209.5 °C |
| Peak Melting Temperature | 212.8 °C |
| Enthalpy of Fusion (ΔH) | 150.2 J/g |
| Calculated Purity | 99.65 mol% |
Figure 1. Workflow for DSC purity analysis.
Thermogravimetric Analysis (TGA)
Objective: To quantify volatile impurities and assess the thermal stability of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify mass loss steps and their corresponding temperature ranges.
Hypothetical TGA Data:
| Temperature Range | Mass Loss (%) | Interpretation |
| 30°C - 120°C | 0.15% | Loss of adsorbed water/volatile solvents. |
| 120°C - 220°C | 0.20% | Stable region with minimal mass loss. |
| > 220°C | Significant | Onset of thermal decomposition. |
Interpretation: The TGA thermogram would show a small initial mass loss, indicating the presence of a low level of volatile impurities. The compound is thermally stable up to approximately 220°C, after which significant decomposition begins. This information is crucial for determining appropriate drying and storage conditions.
Figure 2. Workflow for TGA analysis.
Comparison with Alternative Purity Assessment Methods
While DSC and TGA provide valuable information, a comprehensive purity assessment often involves orthogonal techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separatory technique that can identify and quantify individual impurities.[15] Unlike DSC, which gives a total impurity value, HPLC provides a detailed impurity profile. However, it requires reference standards for each impurity for accurate quantification and can be more time-consuming in terms of method development.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a compound without the need for a specific reference standard of the analyte.[16] It is highly accurate and provides structural information about impurities if they are present at sufficient levels. The complexity of the spectra and the higher cost of instrumentation can be limiting factors.
Conclusion: An Integrated Approach to Purity Assessment
Both DSC and TGA are powerful, rapid, and require minimal sample preparation, making them excellent tools for the purity and stability screening of this compound. DSC provides a reliable measure of the total molar purity of crystalline material, while TGA excels at quantifying volatile components and determining thermal stability.
For a comprehensive understanding of a sample's purity, an integrated approach is recommended. DSC can be used as a primary screen for overall purity, complemented by TGA to assess volatile content. For regulatory filings and in-depth quality control, these thermal methods should be used in conjunction with a separatory technique like HPLC to obtain a complete impurity profile. This multi-faceted approach ensures the highest level of confidence in the quality and consistency of this critical pharmaceutical intermediate.
References
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
- Mettler Toledo. (n.d.). DSC purity.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631.
- NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.
- Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service.
- ResolveMass Laboratories Inc. (2024). How TGA GMP Guidelines Help with the Stability and Shelf Life of Pharmaceuticals.
- Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC).
- Aubuchon, S. R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- ResearchGate. (2009). Journal of Pharmaceutical and Biomedical Analysis 49 (2009) 627-631.
- PubChem. (n.d.). This compound.
- MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 4. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 5. mt.com [mt.com]
- 6. tainstruments.com [tainstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Derivatives
Introduction: The Critical Role of Pyrazine Derivatives and Analytical Rigor
Pyrazine derivatives are a class of heterocyclic aromatic compounds integral to numerous sectors, from the flavor and fragrance industry to pharmaceuticals.[1][2] Their diverse applications, including their roles as anti-tuberculosis agents like pyrazinamide, necessitate robust and reliable analytical methods for their quantification and characterization.[1][3] In the highly regulated environment of drug development, ensuring the consistency and accuracy of analytical data is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for pyrazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide equivalent results, ensuring data integrity across different laboratories or when a method is updated.[4] This guide will delve into the theoretical underpinnings and practical execution of a cross-validation study, providing researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reliability of their analytical data.
Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS for Pyrazine Analysis
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For pyrazine derivatives, both HPLC and GC-MS offer distinct advantages and disadvantages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[5][6][7] For pyrazine derivatives, particularly in pharmaceutical formulations, reverse-phase HPLC (RP-HPLC) is a common choice for purity assessment and quantification.[3][8] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[5][6] Many pyrazine derivatives, especially those contributing to aroma and flavor, are volatile, making GC-MS an ideal technique for their identification and quantification.[9] The separation is based on the analyte's volatility and interaction with a stationary phase, with the mass spectrometer providing definitive identification.
The choice between HPLC and GC-MS often depends on the specific pyrazine derivative, its volatility, thermal stability, and the matrix in which it is being analyzed.[5][6]
The Cross-Validation Protocol: A Step-by-Step Guide
The objective of this cross-validation is to demonstrate the equivalence of an established HPLC-UV method and a newly developed GC-MS method for the quantification of Pyrazinamide in a pharmaceutical formulation.
Pre-Validation Considerations
Before initiating the cross-validation, both the HPLC-UV and GC-MS methods must be individually validated according to ICH Q2(R1) guidelines.[10] This includes establishing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness for each method.
Experimental Workflow for Cross-Validation
Caption: A workflow diagram illustrating the key stages of the cross-validation process.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of Pyrazinamide
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the validated linear range. Filter through a 0.45 µm filter before injection.
-
Analysis: Inject prepared samples and standards. Quantify Pyrazinamide based on the peak area compared to a standard curve.
Protocol 2: GC-MS Analysis of Pyrazinamide
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 2 minutes).
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-200 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol). Derivatization may be necessary for less volatile pyrazine derivatives to improve peak shape and sensitivity.
-
Analysis: Inject the prepared sample. Quantify Pyrazinamide using selected ion monitoring (SIM) based on the abundance of a characteristic ion.
Data Presentation: A Head-to-Head Comparison
The following table summarizes hypothetical but realistic performance data for the cross-validation of the HPLC-UV and GC-MS methods for Pyrazinamide analysis.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| LOD (µg/mL) | 0.1 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.15 | Reportable |
| Specificity | No interference from excipients | No interference from excipients | No interference at the retention time of the analyte |
Statistical Analysis and Acceptance Criteria
To establish the equivalence of the two methods, a statistical comparison of the results obtained from the analysis of the same samples is crucial.
Caption: Key statistical analyses and their corresponding acceptance criteria for method equivalence.
-
Paired t-test: This statistical test is used to determine if there is a significant difference between the means of the two sets of data. A p-value greater than 0.05 typically indicates no statistically significant difference between the two methods.
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. For the methods to be considered equivalent, the majority of the data points should lie within the 95% limits of agreement.
-
Deming Regression: This is a more advanced regression analysis that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods. The slope and intercept of the regression line should be close to 1 and 0, respectively, to indicate good agreement.
Acceptance Criteria for Cross-Validation:
The acceptance criteria for cross-validation should be pre-defined in the validation protocol.[4] Generally, the percentage difference between the results obtained by the two methods for each sample should not exceed a certain limit, typically ±15-20%. The mean difference should be within ±5%.
Conclusion: Ensuring Data Integrity through Rigorous Cross-Validation
The cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of data in a regulated environment. This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of pyrazine derivatives. By following a well-defined protocol, employing robust statistical analysis, and adhering to pre-defined acceptance criteria, researchers can confidently demonstrate the equivalence of their analytical methods. This, in turn, ensures the integrity of the data used to support drug development and ultimately, patient safety.
References
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Establishing Acceptance Criteria for Analytical Methods. (2016).
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). MHRA. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- 2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods. (2019). Emerging Science Journal. [Link]
- Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA. [Link]
- Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager. [Link]
- Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.).
- Development and Validation of RP HPLC Method for Simultaneous Estimation of Rifampicin, Isoniazid and Pyrazinamide in Human. (n.d.). VIPS. [Link]
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025). Food Safety Institute. [Link]
- A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
- Transfer of Analytical Procedures: Position Paper. (n.d.). APV. [Link]
- HPLC and GC: 6 Simple Differences to Enhance Your Research. (n.d.). Bitesize Bio. [Link]
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. [Link]
- A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. (2024).
- Validation & Transfer of Methods for Pharmaceutical Analysis. (n.d.). Mourne Training Services. [Link]
- Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Prepar
- Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations. (2025).
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.).
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
- Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. (2023). MDPI. [Link]
- Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. (2015). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1)
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the integrity of starting materials is paramount. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a pivotal building block, most notably serving as a key intermediate in the synthesis of the potassium-sparing diuretic, Amiloride, and other potential therapeutic agents.[1][2] Its unique heterocyclic structure, featuring a substituted pyrazine ring, makes it a versatile reagent but also necessitates stringent quality control.[1][2]
The Certificate of Analysis (CoA) is the primary document attesting to a material's quality. However, for the discerning scientist, the CoA is not an endpoint but a starting point—a set of claims that warrant independent verification. This guide provides an in-depth deconstruction of a typical CoA for this compound. It goes beyond simply listing specifications by offering robust, field-tested protocols for in-house verification and objectively compares supplier data with the experimental results you can expect to achieve. This approach ensures the scientific rigor demanded in drug discovery and development.
Section 1: Deconstructing the Certificate of Analysis
A supplier's CoA provides a snapshot of the product's quality at the time of release. Understanding the significance of each parameter is crucial for risk assessment in your research. Below is a breakdown of typical specifications for high-purity this compound.
| Parameter | Typical Specification | Test Method | Significance in Drug Development |
| Appearance | Light yellow to orange crystalline powder | Visual Inspection | A simple but critical first check. Deviations from the expected color or form can indicate gross contamination, degradation, or incorrect material. |
| Identification | Conforms to structure | FTIR, ¹H NMR, MS | Confirms the molecular identity. An incorrect starting material invalidates all subsequent synthetic steps and experimental data. |
| Assay (Purity) | ≥ 98.0% | HPLC, GC | Directly impacts reaction stoichiometry, yield calculations, and the impurity profile of the final active pharmaceutical ingredient (API). Low purity can introduce unknown side products. |
| Melting Point | 211-215 °C[3][4] | Capillary Method | A narrow melting range close to the literature value is a good secondary indicator of purity. A broad or depressed range suggests the presence of impurities. |
| Residual Solvents | ≤ 5000 ppm (e.g., Acetonitrile) | GC-HS | Solvents from the final crystallization or purification steps can be toxic or interfere with subsequent reactions. Limits are set by regulatory bodies like the ICH. |
Section 2: Independent Verification: Protocols and Rationale
Trust, but verify. The following protocols are designed as self-validating systems to independently confirm the critical quality attributes of this compound.
Workflow for Incoming Material Verification
The following diagram outlines the logical flow for the qualification of a new batch of material.
Caption: CoA Verification Workflow.
Protocol 2.1: Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for separating and quantifying components in moderately polar organic mixtures. A C18 column provides excellent retention and resolution for this pyrazine derivative. The method described is robust and can be adapted for mass spectrometry by substituting the non-volatile phosphoric acid with formic acid.[5]
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1100 or equivalent with UV-Vis detector.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Analysis: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), standard, and sample.
-
Calculation: Purity is determined by area percent. Assay is calculated by comparing the peak area of the sample to that of the known-concentration reference standard.
Protocol 2.2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon skeleton. DMSO-d₆ is an excellent solvent choice due to the compound's good solubility and its ability to allow for the observation of exchangeable amine (-NH₂) protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the material in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Expect a singlet for the methyl ester protons (~3.8 ppm), two distinct signals for the two amino groups (broad singlets, e.g., ~6.5 and ~7.5 ppm, which can vary), and potentially a singlet for the pyrazine ring proton, though it is often not observed or is obscured. The presence and integration of these peaks are key identifiers.
-
¹³C NMR: Expect signals for the carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and four distinct signals for the pyrazine ring carbons, with chemical shifts influenced by the chloro and amino substituents.[7]
-
Protocol 2.3: Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight, confirming the elemental composition. For this compound, the presence of a chlorine atom provides a highly characteristic isotopic signature that serves as a powerful confirmation tool.
Methodology:
-
System: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the material in the HPLC mobile phase (with formic acid instead of phosphoric acid).
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode.
-
Data Interpretation:
-
Expected Mass: The monoisotopic mass of C₆H₇ClN₄O₂ is 202.0258 g/mol .
-
Protonated Ion ([M+H]⁺): Look for a peak at m/z 203.0336.
-
Isotopic Pattern: Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), you must observe a characteristic M+2 peak.[8] This means you will see a pair of peaks: one at m/z 203.03 (for the ³⁵Cl-containing molecule) and another at m/z 205.03 (for the ³⁷Cl-containing molecule) with a relative intensity ratio of approximately 3:1. This pattern is definitive evidence of a single chlorine atom in the structure.
-
Section 3: Comparative Analysis and Data Interpretation
This table contrasts typical CoA specifications with expected in-house results and provides actionable insights.
| Parameter | Typical CoA Specification | Expected In-House Result | Interpretation & Actionable Insights |
| Purity (HPLC) | ≥ 98.0% | 98.0 - 99.5% | If < 98.0%: The material may be unsuitable. Identify impurities by LC-MS to assess their potential impact on your synthesis. Common impurities can arise from starting materials or side reactions.[9] |
| ¹H NMR | Conforms to Structure | Spectrum matches literature data; all expected peaks present with correct integration. | If extra peaks appear: These represent impurities. If they are significant (>0.5%), the lot may be contaminated. Cross-reference with HPLC data. |
| MS ([M+H]⁺) | Reported | m/z = 203.03 and 205.03 in a ~3:1 ratio. | If pattern is absent or incorrect: This is a major red flag. It indicates either the wrong compound or the absence of the chlorine atom. The material should be rejected immediately. |
Understanding Potential Impurities
Given its synthesis, potential impurities could include starting materials like 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester (from incomplete amination) or isomers formed through side reactions.[10] Notably, this compound is itself classified as "Amiloride Hydrochloride Impurity A" by the European Pharmacopoeia, highlighting the importance of controlling its levels in the final drug product.[7]
Structural Features vs. Analytical Techniques
The following diagram illustrates which part of the molecule is interrogated by each primary analytical technique.
Caption: Structure-Technique Correlation.
Conclusion
For researchers and drug development professionals, a Certificate of Analysis is a foundational document, but it should be treated as a claim awaiting verification. By employing robust analytical techniques like HPLC, NMR, and MS, laboratories can independently confirm the identity, purity, and structural integrity of critical starting materials like this compound. This rigorous, evidence-based approach is not merely good practice; it is essential for ensuring the validity of research outcomes, the efficiency of development timelines, and the safety and quality of the final pharmaceutical product. Comparing in-house data against both the supplier's CoA and established literature values provides the highest level of confidence needed to advance a project from the bench to clinical development.
References
- ChemBK. (2024). This compound.
- SIELC Technologies. (2018). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). This compound - Spectral Information.
- ChemSrc. (2025). This compound.
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
- OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups.
- Acta Pharmaceutica. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
Sources
- 1. Buy this compound | 1458-01-1 | > 95% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 1458-01-1 [sigmaaldrich.com]
- 4. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate for Structural Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and a key structural analog, Methyl 3,5-diaminopyrazine-2-carboxylate . By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently verify the structure of this important synthetic intermediate.
This compound, also known as Amiloride Impurity A, is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its precise molecular structure is critical to the desired reactivity and the purity of the final active pharmaceutical ingredient. NMR spectroscopy stands as a primary analytical technique for this purpose, offering a detailed roadmap of the molecular framework.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of these two compounds, explaining the causal relationships between their structures and the observed chemical shifts. We will also provide a standardized experimental protocol to ensure the reproducibility of such analytical investigations.
Experimental Methodology: A Self-Validating System
The reliability of any spectroscopic analysis hinges on a robust and well-documented experimental protocol. The following procedure is designed to yield high-quality NMR data suitable for structural elucidation.
Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its excellent solvating power for polar molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]
-
Standardization: For quantitative purposes, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, though for routine structural confirmation, the residual solvent peak can often serve as a reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~3-4 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
The logical flow of this experimental setup is illustrated in the diagram below.
Figure 1: Experimental workflow for NMR analysis.
Structural Confirmation: ¹H and ¹³C NMR Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound and its dechlorinated analog. The predictions were generated using the ChemAxon NMR Predictor.[4][5]
Molecular Structures for Analysis
Figure 2: Structures of the target compound and its analog.
¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted δ, ppm) | Methyl 3,5-diaminopyrazine-2-carboxylate (Predicted δ, ppm) | Rationale for Chemical Shift Difference |
| -OCH₃ | 3.8 - 4.0 | 3.8 - 4.0 | The chemical environment of the methyl ester protons is largely unaffected by the substituent at the C6 position, resulting in a similar chemical shift. |
| -NH₂ (at C3) | 6.5 - 7.5 (broad) | 6.5 - 7.5 (broad) | The chemical shift of amine protons can be highly variable and concentration-dependent, but is not expected to differ significantly between the two compounds.[6] |
| -NH₂ (at C5) | 6.5 - 7.5 (broad) | 6.5 - 7.5 (broad) | Similar to the C3 amino group, the environment is comparable in both molecules.[6] |
| Pyrazine Ring H (at C6) | N/A | ~7.5 - 8.0 | The absence of a proton at the C6 position in the chlorinated compound is the most definitive distinguishing feature in the ¹H NMR spectrum. |
The most striking difference in the ¹H NMR spectra is the presence of a signal for the pyrazine ring proton in Methyl 3,5-diaminopyrazine-2-carboxylate, which is absent in its chlorinated counterpart. This provides a clear and unambiguous method for distinguishing between the two.
¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (Predicted δ, ppm) | Methyl 3,5-diaminopyrazine-2-carboxylate (Predicted δ, ppm) | Rationale for Chemical Shift Difference |
| -OCH₃ | ~52 | ~52 | Similar to the proton NMR, the carbon of the methyl ester is distant from the site of substitution and shows a comparable chemical shift. |
| C=O | ~165 | ~165 | The carbonyl carbon's chemical shift is primarily influenced by the adjacent oxygen and the pyrazine ring, with minimal effect from the C6 substituent. |
| C2 | ~115 | ~118 | The presence of the electron-withdrawing chlorine atom at C6 has a minor shielding effect on the C2 carbon. |
| C3 | ~150 | ~152 | The electronic environment of C3 is similar in both molecules, leading to a small difference in chemical shift. |
| C5 | ~155 | ~158 | The C5 carbon is also in a comparable environment in both compounds. |
| C6 | ~130 | ~125 | The C6 carbon in the chlorinated compound is directly attached to the electronegative chlorine atom, causing a significant downfield shift (deshielding) compared to the protonated carbon in the analog. This is a key distinguishing feature. |
In the ¹³C NMR spectra, the most significant difference is observed at the C6 position. The direct attachment of the electronegative chlorine atom in this compound causes a substantial downfield shift of the C6 resonance compared to Methyl 3,5-diaminopyrazine-2-carboxylate. This is a direct consequence of the inductive effect of the chlorine atom, which withdraws electron density from the C6 carbon, thus deshielding it.[7]
Conclusion: An Authoritative Structural Verification
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The key distinguishing features are:
-
In ¹H NMR: The absence of a signal in the aromatic region for the chlorinated compound, corresponding to the proton at the C6 position.
-
In ¹³C NMR: A significant downfield chemical shift for the C6 carbon in the chlorinated compound due to the electron-withdrawing effect of the chlorine atom.
By comparing the experimental NMR data with the predicted spectra and understanding the underlying principles of substituent effects, researchers can have a high degree of confidence in the structural integrity of their synthetic intermediates. This meticulous approach to structural verification is paramount in the field of drug development, ensuring the synthesis of pure and well-characterized pharmaceutical compounds.
References
- PubChem. This compound.
- ChemAxon. NMR Predictor. [Link]
- ChemAxon.
- JoVE. NMR Spectroscopy of Amines. [Link]
- Shutske, G. M., & Agnew, M. N. (1981). A Novel Synthesis of 3,5-Diamino-6-chloro-2-pyrazinecarbonitrile and its N-Oxide. Journal of Heterocyclic Chemistry, 18(1), 155-161.
- University of California, Davis.
- ChemAxon. NMR Prediction Model. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- PubChem. Methyl 3,5-diaminopyrazine-2-carboxylate.
- Chemistry LibreTexts. 12.3: Chemical Shifts and Shielding. [Link]
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube. [Link]
Sources
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. spectrabase.com [spectrabase.com]
- 3. sourceforge.net [sourceforge.net]
- 4. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 5. chemaxon.com [chemaxon.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. Visualizer loader [nmrdb.org]
A Comparative Guide to the Inter-laboratory Analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Analytical Consensus
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC) is a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably as a known impurity in the diuretic drug Amiloride.[1] The accurate and precise quantification of MDCC is paramount for ensuring the quality, safety, and efficacy of final drug products. Inconsistencies in analytical results between laboratories can lead to significant challenges in regulatory submissions, manufacturing process control, and overall drug development timelines. This guide presents a comprehensive inter-laboratory comparison of various analytical methodologies for the analysis of MDCC, providing field-proven insights and supporting data to foster analytical consensus and methodological robustness.
The objective of this guide is to provide a comparative analysis of different analytical techniques for MDCC, supported by a hypothetical inter-laboratory study design. This will enable researchers and analytical development scientists to select the most appropriate method for their specific needs and to understand the potential sources of variability in the analysis.
Designing a Robust Inter-laboratory Comparison Study
To objectively assess the performance of different analytical methods, a well-designed inter-laboratory study is essential. The following workflow outlines the key stages of such a study, from sample preparation to data analysis.
Caption: Workflow for the Inter-laboratory Comparison Study.
Study Design and Execution
A central organizing body would prepare a homogenous batch of a model pharmaceutical matrix (e.g., a placebo formulation) spiked with a known concentration of this compound. This concentration should be relevant to typical impurity specification levels. Aliquots of this sample, along with a high-purity MDCC reference standard, would be distributed to a consortium of participating laboratories. Each laboratory would be instructed to analyze the sample using one or more of the designated analytical techniques for which they have expertise. The results would then be collated and statistically analyzed according to international standards such as ISO 13528, "Statistical methods for use in proficiency testing by interlaboratory comparisons".[2]
Comparative Analysis of Analytical Methodologies
This section provides a detailed comparison of four common analytical techniques for the quantification of MDCC: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for routine quality control analysis.[3][4][5] The pyrazine ring in MDCC contains a chromophore that allows for sensitive UV detection.
Principle: The method separates MDCC from other components in the sample matrix based on its polarity using a reversed-phase column. The concentration of MDCC is then quantified by measuring its absorbance of UV light at a specific wavelength.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a target concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 270 nm
-
-
Calibration: Prepare a series of calibration standards of MDCC in the diluent, typically ranging from 0.1 to 25 µg/mL.
Hypothetical Performance Data (Inter-laboratory Study):
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Precision (%RSD) | 1.2 | 1.5 | 1.1 | ≤ 2.0 |
| Accuracy (% Recovery) | 99.5 | 101.2 | 100.3 | 98.0 - 102.0 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.04 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.12 | Reportable |
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in retaining moderately polar compounds like MDCC.
-
The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. The inclusion of formic acid helps to suppress the ionization of the amino groups, leading to better peak symmetry.
-
UV detection at 270 nm is selected based on the UV absorbance spectrum of MDCC, providing good sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for the analysis of trace-level impurities in complex matrices.[2][6][7]
Principle: After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive measurement.
Experimental Protocol:
-
Sample Preparation: Similar to HPLC-UV, but potentially with a more dilute target concentration (e.g., 100 ng/mL) due to the higher sensitivity of the technique.
-
LC Conditions: Similar to HPLC-UV, but may utilize a smaller particle size column (e.g., < 2 µm) for faster analysis.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 203.0 (for [M+H]⁺)
-
Product Ions (m/z): To be determined through infusion and fragmentation experiments (e.g., 171.0, 143.0).
-
Collision Energy: Optimized for the specific instrument.
-
-
Calibration: Prepare calibration standards over a lower concentration range (e.g., 0.1 to 100 ng/mL).
Hypothetical Performance Data (Inter-laboratory Study):
| Parameter | Laboratory D | Laboratory E | Laboratory F | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9999 | 0.9997 | 0.9998 | ≥ 0.999 |
| Precision (%RSD) | 2.5 | 3.1 | 2.8 | ≤ 15.0 (for trace analysis) |
| Accuracy (% Recovery) | 102.5 | 98.9 | 101.8 | 80.0 - 120.0 (for trace analysis) |
| LOD (ng/mL) | 0.02 | 0.03 | 0.02 | Reportable |
| LOQ (ng/mL) | 0.08 | 0.10 | 0.07 | Reportable |
Causality Behind Experimental Choices:
-
ESI in positive mode is chosen as the amino groups on MDCC are readily protonated.
-
The selection of specific precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from matrix components.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like MDCC, a derivatization step is necessary to increase its volatility.
Principle: The derivatized MDCC is vaporized and separated from other components in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Extract MDCC from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar amino groups into non-polar trimethylsilyl (TMS) derivatives.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range (m/z): 50-500
-
Hypothetical Performance Data (Inter-laboratory Study):
| Parameter | Laboratory G | Laboratory H | Laboratory I | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9989 | ≥ 0.995 |
| Precision (%RSD) | 4.5 | 5.2 | 4.8 | ≤ 15.0 |
| Accuracy (% Recovery) | 95.8 | 104.1 | 99.2 | 80.0 - 120.0 |
| LOD (ng on column) | 0.1 | 0.15 | 0.1 | Reportable |
| LOQ (ng on column) | 0.3 | 0.5 | 0.3 | Reportable |
Causality Behind Experimental Choices:
-
Derivatization is essential to overcome the low volatility of MDCC. Silylation is a common and effective method for amines.[8][9]
-
A non-polar column like DB-5ms is suitable for the separation of the relatively non-polar TMS-derivatized MDCC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[10][11][12]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of MDCC to the integral of a known amount of a certified internal standard, the concentration of MDCC can be determined.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: 1D ¹H NMR
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of MDCC and a signal from the internal standard.
-
-
Calculation: Calculate the concentration of MDCC using the appropriate qNMR equation.
Hypothetical Performance Data (Inter-laboratory Study):
| Parameter | Laboratory J | Laboratory K | Laboratory L | Acceptance Criteria |
| Precision (%RSD) | 0.5 | 0.8 | 0.6 | ≤ 1.0 |
| Accuracy (% Bias) | -0.3 | +0.5 | -0.1 | ± 1.0 |
| Specificity | High (based on unique chemical shifts) | High | High | N/A |
Causality Behind Experimental Choices:
-
qNMR is chosen for its potential as a primary method, offering high precision and accuracy without the need for a specific MDCC reference standard.
-
A long relaxation delay is crucial to ensure that the signal intensities are directly proportional to the number of protons, which is the fundamental principle of qNMR.
Method Comparison and Recommendations
Sources
- 1. database.ich.org [database.ich.org]
- 2. rsc.org [rsc.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 5. pharmtech.com [pharmtech.com]
- 6. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. emerypharma.com [emerypharma.com]
- 12. usp.org [usp.org]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Analogs
Introduction: The Pyrazine Core in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a particularly intriguing starting material: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This compound is a crucial intermediate in the synthesis of Amiloride, a well-known potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC).[3][4] Consequently, the exploration of its analogs offers a fertile ground for the discovery of novel modulators of ion transport and other biological targets.
This guide provides a comprehensive framework for assessing the biological activity of novel analogs derived from this compound. We will delve into the synthetic rationale, key in vitro and in vivo screening methodologies, and the interpretation of experimental data, all while emphasizing the causal relationships that underpin these scientific endeavors. Our objective is to equip you with the knowledge and protocols necessary to rigorously evaluate your own proprietary compounds.
The Central Hypothesis: From a Diuretic Precursor to a Library of Bioactive Molecules
The foundational premise for exploring analogs of this compound is rooted in the well-established pharmacology of its most famous derivative, Amiloride. Amiloride's primary mechanism of action is the blockade of the epithelial sodium channel (ENaC), a key player in sodium and fluid homeostasis in tissues such as the kidneys and lungs.[3][5][6] The structure-activity relationship (SAR) of Amiloride and its analogs has been extensively studied, revealing that modifications to the pyrazine ring and the guanidinium side chain can significantly alter potency and selectivity for different ion transporters.[3]
Our central hypothesis, therefore, is that by systematically modifying the functional groups of this compound—the amino groups at positions 3 and 5, the chlorine at position 6, and the methyl ester at position 2—we can generate a diverse library of compounds with a range of biological activities. These activities may include enhanced or more selective ENaC inhibition, modulation of other ion channels (e.g., Na+/H+ or Na+/Ca2+ exchangers), or even entirely new pharmacological profiles, such as antimicrobial or anticancer effects.[7][8]
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of novel analogs begins with the parent compound, this compound. The reactivity of its functional groups provides multiple avenues for chemical modification.[9]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of analogs.
Caption: Generalized synthetic pathways for analog generation.
Detailed Synthetic Protocol: From Ester to Amide Analogs
A common and effective strategy for creating analogs is the conversion of the methyl ester at the 2-position to a variety of amides. This is the key step in the synthesis of Amiloride itself.[10]
Protocol 1: Synthesis of N-Amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride)
-
Rationale: This protocol exemplifies the conversion of the methyl ester to the guanidinium-containing side chain characteristic of Amiloride. The use of guanidine hydrochloride and a strong base generates the nucleophilic guanidine which then attacks the ester.
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride to the sodium methoxide solution and stir at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture on a steam bath for 15 minutes.[10]
-
Cool the reaction and precipitate the product by adding crushed ice-water.[10]
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetonitrile).[11]
-
Assessing Biological Activity: A Tiered Screening Approach
A systematic evaluation of the biological activity of the synthesized analogs is crucial. We propose a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.
Tier 1: In Vitro Assays for ENaC Inhibition
Given the parental lineage, the primary biological activity to investigate is the inhibition of the epithelial sodium channel (ENaC).
Experimental Workflow: In Vitro ENaC Inhibition Assay
Caption: Tiered workflow for in vitro ENaC inhibition screening.
Protocol 2: Ussing Chamber Assay for Measuring Short-Circuit Current (Isc)
-
Rationale: The Ussing chamber is the gold-standard technique for studying ion transport across epithelial tissues or confluent cell monolayers.[7][12] By voltage-clamping the transepithelial potential to 0 mV, the measured short-circuit current (Isc) is a direct measure of net ion transport. A reduction in Isc upon addition of a test compound to the apical side of the epithelium indicates inhibition of ion channels like ENaC.[13]
-
Materials:
-
Procedure:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.[12]
-
Fill both chambers with pre-warmed and aerated Ringer's solution.
-
Equilibrate the system to a stable baseline Isc reading.[12]
-
Add the analog compound to the apical chamber at various concentrations.
-
Record the change in Isc. A decrease in Isc indicates inhibition of apical ion transport.
-
At the end of the experiment, add a saturating concentration of Amiloride to determine the maximal ENaC-mediated current.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the Amiloride-sensitive Isc for each concentration of the analog.
-
Plot the percentage inhibition against the log of the analog concentration to determine the IC50 value.
-
Tier 2: Assessing Antimicrobial Activity
Pyrazine derivatives have also shown promise as antimicrobial agents.[14][15] Therefore, a secondary screening cascade to evaluate this potential is warranted.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Rationale: This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls
-
-
Procedure:
-
Prepare serial dilutions of the analog compounds in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism with standard antimicrobial) and negative controls (microorganism in broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Comparative Data Analysis and Structure-Activity Relationships (SAR)
The ultimate goal of this screening process is to establish a clear structure-activity relationship. The data from the various assays should be compiled into a table for easy comparison.
Table 1: Comparative Biological Activity of Hypothetical Analogs
| Analog ID | Modification | ENaC Inhibition IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | This compound | >100 | >128 | >128 |
| Analog A | Amide with guanidine (Amiloride) | 0.2 | 64 | 128 |
| Analog B | Amide with 4-aminopyridine | 5.6 | 32 | 64 |
| Analog C | N-alkylation (propyl) at 5-amino | 25.3 | 16 | 32 |
| Analog D | Substitution of Cl with Br at C6 | 0.8 | 64 | 128 |
By analyzing this data, researchers can deduce which structural modifications lead to desired changes in biological activity. For instance, the conversion of the ester to a guanidinium-containing amide (Analog A) dramatically increases ENaC inhibitory potency. N-alkylation of the amino group (Analog C) may enhance antimicrobial activity while reducing ENaC inhibition.
Mechanism of Action: The Epithelial Sodium Channel (ENaC) Regulatory Pathway
Understanding the mechanism of action of lead compounds is critical. For analogs targeting ENaC, it is important to consider the complex regulation of this channel.
Caption: Simplified ENaC regulatory pathway.[1][16]
This pathway illustrates that ENaC activity is not only modulated by direct blockade but also by cellular processes that control its expression at the cell surface. The ubiquitin ligase Nedd4-2 plays a key role in marking ENaC for degradation.[1][16] Hormones like aldosterone can increase ENaC activity by inhibiting Nedd4-2.[6] Advanced studies on lead compounds could investigate whether they also affect these regulatory pathways.
Conclusion: A Roadmap for Discovery
The exploration of analogs of this compound offers a promising avenue for the discovery of novel therapeutic agents. By leveraging the known pharmacology of Amiloride and employing a systematic approach to synthesis and biological evaluation, researchers can efficiently navigate this chemical space. The protocols and conceptual frameworks presented in this guide provide a robust starting point for these endeavors. Through careful experimental design and data interpretation, the potential of the pyrazine core can be fully realized, leading to the identification of next-generation modulators of ion transport and other critical biological processes.
References
- Physiologic Instruments. Ussing Chamber Protocol. [Link]
- Physiologic Instruments. Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]
- Karaki, S. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique. J Nutr Sci Vitaminol (Tokyo). 2023;69(3):164-175. [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR, 2012, 4(1):335-339. [Link]
- Patel, N. B., & Patel, N. N. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. 2003;19(2). [Link]
- Soualmia, F., et al. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chim Slov. 2021 Dec 15;68(4):882-895. [Link]
- Doležal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. 2002, 7(4), 363-373. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Hirsh, A. J., et al. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. J Pharmacol Exp Ther. 2008 Apr;325(1):77-88. [Link]
- Google Patents.
- Cragoe, E. J., Jr, et al. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. J Med Chem. 1986 Aug;29(8):1540-4. [Link]
- Google Patents. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same.
- Bhatshankar, S. B., & Tapkir, A. S. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2023;14(3):1131-1148. [Link]
- Butterworth, M. B. Regulation of epithelial sodium channels by the ubiquitin-proteasome proteolytic pathway. Am J Physiol Renal Physiol. 2010 Nov;299(5):F953-63. [Link]
- Wikipedia.
- Drapak, I. V., et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. 2021;37(1):55-65. [Link]
- Drapak, I. V., et al.
- Staub, O., & Rotin, D. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination. Frontiers in Physiology. 2011;2:96. [Link]
- Shafi, S., et al. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica (Cairo). 2022 Apr 8;2022:9583152. [Link]
- Hanukoglu, I., & Hanukoglu, A. Epithelial sodium channel (ENaC) in GtoPdb v.2023.1. IUPHAR/BPS Guide to PHARMACOLOGY. 2023. [Link]
- Abdelhamid, I. A., et al. Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5- diaminopyrazoles. Mini-Reviews in Organic Chemistry. 2019;16(5):446-465. [Link]
- Kleyman, T. R., & Carattino, M. D. ENaC at the Cutting Edge: Regulation of Epithelial Sodium Channels by Proteases. Journal of Biological Chemistry. 2008;283(37):25075-25079. [Link]
- Han, S., et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorg Med Chem Lett. 2010 Sep 1;20(17):5061-5. [Link]
- Baer, J. E., et al. N-Amidino-3,5-diamino-6-chloropyrazine-carboxamide: an active diuretic in the carboxamide series. Nature. 1966 Oct 8;212(5058):191-3. [Link]
- Palmer, L. G. Regulation and dysregulation of epithelial Na+ channels. Clin Exp Nephrol. 2012 Feb;16(1):35-43. [Link]
- PubChem.
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. JOCPR, 2014, 6(5):104-105. [Link]
- Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Zheng, W., et al. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Chem Biol. 2023 Feb 17;18(2):331-341. [Link]
Sources
- 1. Regulation of epithelial sodium channels by the ubiquitin-proteasome proteolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. - Google Patents [patents.google.com]
- 5. Epithelial sodium channel (ENaC) in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 6. Regulation and dysregulation of epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 11. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Methods for stable recording of short-circuit current in a Na+-transporting epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this analytical certainty, providing a benchmark against which all measurements are validated. This guide offers an in-depth comparison of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a CRM, exploring its performance characteristics and positioning it against viable alternatives in the field. Our focus is to equip researchers and drug development professionals with the technical insights necessary to make informed decisions for their analytical needs, particularly in the context of impurity profiling for the diuretic drug, Amiloride.
The Critical Role of CRMs in Pharmaceutical Quality
Certified Reference Materials are highly characterized, homogeneous, and stable materials with established property values, accompanied by a certificate stating the value, its uncertainty, and traceability.[1][2] In the pharmaceutical industry, their role is indispensable for:
-
Method Validation and Calibration: CRMs are essential for validating analytical methods and calibrating instruments, ensuring the accuracy and precision of measurements.[1]
-
Quality Control: They are used in routine quality control to ensure that drug substances and products meet their predefined specifications.
-
Impurity Profiling: CRMs for known impurities are crucial for identifying and quantifying these substances, which is a critical aspect of drug safety and regulatory compliance.[3][4]
-
Regulatory Compliance: Regulatory bodies worldwide, such as the FDA and EMA, require the use of well-characterized reference standards for drug approval and post-market surveillance.[5]
Profile of a Key Impurity CRM: this compound
This compound (CAS No: 1458-01-1) is a known process impurity and degradation product of the active pharmaceutical ingredient (API) Amiloride.[6][7] As such, its monitoring and control are vital for ensuring the quality and safety of Amiloride-containing drug products. This compound is officially recognized and available as a pharmacopoeial standard:
-
British Pharmacopoeia (BP) Reference Standard: Available under the name this compound.[8]
-
European Pharmacopoeia (EP) Reference Standard: Designated as Amiloride Impurity A.[6][7]
-
United States Pharmacopeia (USP) Reference Standard: Referred to as Amiloride Related Compound A.[6]
The availability of this compound as a primary pharmacopoeial standard signifies that it has been rigorously tested and characterized by multiple laboratories, ensuring its suitability for its intended analytical purpose.[5][9]
Chemical Structure and Properties:
-
Molecular Formula: C₆H₇ClN₄O₂[7]
-
Molecular Weight: 202.60 g/mol [7]
-
Appearance: Light yellow to yellow to orange powder or crystals
-
Solubility: Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[10]
Comparative Analysis: Alternatives and Their Standing
The primary alternatives to this compound as a CRM are other known impurities of Amiloride that are also available as reference standards. The choice of CRM often depends on the specific analytical method and the impurities that need to be monitored.
| Feature | This compound (Amiloride Impurity A) | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Amiloride Impurity B) | 3-Amino-6-chloro-N-(diaminomethylidene)-5-hydroxypyrazine-2-carboxamide (Amiloride Impurity C) |
| CAS Number | 1458-01-1[6] | 4878-36-8[11] | 76599-74-1 (free base)[2] |
| Molecular Formula | C₆H₇ClN₄O₂[6] | C₅H₅ClN₄O₂[11] | C₆H₇ClN₆O₂[2] |
| Molecular Weight | 202.60 g/mol [6] | 188.6 g/mol [11] | 230.61 g/mol [2] |
| Pharmacopoeial Status | BP, EP (Impurity A), USP (Related Compound A)[6][8] | EP (Impurity B)[11] | EP (Impurity C)[2] |
| CRM Type | Primary Pharmacopoeial Standard | Primary Pharmacopoeial Standard | Primary Pharmacopoeial Standard |
| Typical Use | Identification and quantification of Amiloride Impurity A. | Identification and quantification of Amiloride Impurity B. | Identification and quantification of Amiloride Impurity C. |
| Key Structural Difference from Parent | Ester of the carboxylic acid group of Amiloride. | Free carboxylic acid analog of Amiloride Impurity A. | Hydroxylated derivative of Amiloride. |
Expert Insights on Selection:
The selection of a CRM is dictated by the analytical objective. For comprehensive impurity profiling of Amiloride, a laboratory would ideally use a suite of CRMs that includes Impurities A, B, and C to ensure the analytical method can adequately separate and quantify each of these potential contaminants.
-
Primary vs. Secondary Standards: The pharmacopoeial standards for these impurities are considered primary standards .[1] Laboratories can also prepare secondary (in-house or working) standards , which are qualified against the primary pharmacopoeial standards.[10] While more cost-effective for routine use, secondary standards introduce a higher level of uncertainty and require rigorous initial and ongoing qualification.[10] For regulatory submissions and in cases of dispute, the use of primary standards is often mandatory.[9]
Experimental Protocols: A Validated Approach to Impurity Analysis
The trustworthiness of any analytical data hinges on a well-validated experimental protocol. The following HPLC method is a representative example for the simultaneous determination of Amiloride and its related impurities, including this compound. This method is based on principles outlined in published research and is designed to be validated according to ICH Q2(R1) guidelines.[12][13]
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify Amiloride and its potential impurities, including this compound (Impurity A), 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Impurity B), and 3-Amino-6-chloro-N-(diaminomethylidene)-5-hydroxypyrazine-2-carboxamide (Impurity C).
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water, pH adjusted to 3.6 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% A / 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Method Validation Workflow:
The following diagram illustrates the key stages of validating this analytical method as per ICH Q2(R1) guidelines.
Caption: Workflow for analytical method validation.
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound CRM in a suitable solvent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.
-
Perform serial dilutions to prepare a series of calibration standards at different concentration levels.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Amiloride drug substance or a crushed tablet sample in the same solvent as the standard to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution multiple times (typically 5 or 6 replicates).
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is within acceptable limits (e.g., <2%).
-
-
Analysis:
-
Inject the blank (solvent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks of interest.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area of the CRM against its concentration.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Causality in Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile choice for reversed-phase chromatography, providing good retention and separation for a wide range of moderately polar compounds like Amiloride and its impurities.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase and adjusting the pH to 3.6 helps to suppress the ionization of the amine functional groups in the analytes, leading to sharper peaks and improved chromatographic performance.
-
UV Detection at 273 nm: This wavelength is chosen based on the UV absorbance maxima of Amiloride and its impurities, providing good sensitivity for all compounds of interest.
Conclusion and Recommendations
This compound, available as a primary pharmacopoeial CRM, is an indispensable tool for the quality control of Amiloride drug products. Its high level of characterization and official recognition provide a strong foundation for accurate and reliable analytical testing.
For comprehensive impurity profiling, it is recommended to use a multi-component approach, employing CRMs for all known and potential impurities, such as Amiloride Impurities B and C, in conjunction with a validated, stability-indicating analytical method. While secondary standards can be a cost-effective option for routine analysis, their use necessitates a robust qualification and traceability program linked to the primary pharmacopoeial standards. By adhering to these principles, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
- Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. 2024. [Link]
- SynZeal. Amiloride EP Impurity A | 1458-01-1. [Link]
- Pharmaffiliates. Amiloride Hydrochloride-Impurities. [Link]
- Veeprho. Amiloride EP Impurity C (HCl salt) | CAS 1207-29-0. [Link]
- Synchemia. Amiloride EP Impurity C. [Link]
- Axios Research. Amiloride EP Impurity C HCl. [Link]
- PubChem.
- World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- GMP SOP. What is meant by reference standard in pharmaceuticals?. 2023. [Link]
- Pharmaceutical Technology.
- Veeprho.
- Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. 2024. [Link]
- MilliporeSigma.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. usp.org [usp.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Amiloride EP Impurity A | 1458-01-1 | SynZeal [synzeal.com]
- 7. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound British Pharmacopoeia (BP) Reference Standard 1458-01-1 [sigmaaldrich.com]
- 9. who.int [who.int]
- 10. gmpsop.com [gmpsop.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. veeprho.com [veeprho.com]
- 13. veeprho.com [veeprho.com]
A Comparative Guide to Purity Determination of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: The Quantitative NMR Approach
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore the theoretical underpinnings, practical execution, and comparative performance of qNMR against established chromatographic methods, offering researchers and drug development professionals a robust framework for selecting the most appropriate analytical strategy.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are inherently comparative, qNMR is a primary ratio method of measurement.[1][2] This distinction is fundamental. In chromatography, quantification relies on comparing the response of an analyte to that of a reference standard of the same compound.[3] Consequently, the accuracy of the result is contingent upon the certified purity of that specific reference standard.
qNMR operates on a more direct principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a stable, well-characterized internal standard (IS) of a different compound at a known concentration.[4] By comparing the integral of a specific resonance from the analyte to a resonance from the IS, one can calculate the analyte's purity without needing a pre-certified standard of the analyte itself.[4] This capability is invaluable, especially in early-phase drug development when fully characterized reference materials of a new chemical entity may not be available.[5]
The advantages stemming from this principle are significant:
-
Traceability: qNMR measurements can be made traceable to the International System of Units (SI) through certified reference materials used as internal standards.[4]
-
Versatility: A single, well-chosen internal standard can be used to quantify a wide array of different analytes.
-
Reduced Need for Reference Materials: It eliminates the time and cost associated with synthesizing, purifying, and certifying a reference standard for every new compound.[6]
-
Structural Confirmation: The NMR spectrum inherently provides structural information, simultaneously confirming the identity of the analyte while quantifying its purity.
Experimental Workflow: Purity Determination of this compound by ¹H qNMR
The successful application of qNMR hinges on meticulous planning and execution of the experiment. The following workflow is designed to ensure accuracy and reproducibility.
Caption: High-level workflow for qNMR purity determination.
Causality Behind Experimental Choices
Analyte: this compound (MW: 202.60 g/mol ). Its structure contains amino (NH₂) and methyl ester (OCH₃) protons, which are expected to give distinct signals in the ¹H NMR spectrum suitable for integration.
Internal Standard (IS) Selection: The choice of IS is critical for the success of a qNMR experiment.[7]
-
Chosen IS: Maleic acid.
-
Rationale:
-
High Purity: It is commercially available as a certified reference material with high, documented purity.[8]
-
Signal Simplicity & Location: It produces a sharp singlet for its two olefinic protons at approximately 6.3 ppm in DMSO-d6.[8] This region is typically free of signals from many organic molecules, minimizing the risk of overlap with the analyte peaks.
-
Solubility: It is readily soluble in DMSO-d6, the same solvent used for the analyte.[1]
-
Stability: It is chemically inert and will not react with the analyte under the experimental conditions.[7][9]
-
Solvent Selection:
-
Chosen Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Rationale: The analyte is a polar organic molecule with multiple hydrogen bond donors and acceptors. DMSO is an excellent solvent for such compounds, ensuring complete dissolution, which is a prerequisite for obtaining sharp, homogenous NMR signals.[3]
NMR Acquisition Parameters:
-
Relaxation Delay (D1): This is arguably the most critical parameter for quantification.[10] The delay between pulses must be sufficiently long to allow all protons of interest (in both the analyte and the IS) to return to thermal equilibrium. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁).[11] For small molecules, T₁ values can be a few seconds, but to be conservative and ensure full relaxation, a delay of 30-60 seconds is often employed.[12] Insufficient relaxation leads to signal saturation and an underestimation of the integral area, invalidating the quantitative result.
-
Pulse Angle (Flip Angle): A 90° pulse is recommended as it produces the maximum signal intensity in a single scan, which helps in achieving a high signal-to-noise ratio (S/N) faster.[3][13]
-
Number of Scans (NS): To achieve high precision (e.g., <1% error), a signal-to-noise ratio of at least 250:1 is required.[13] The number of scans should be adjusted to meet this threshold, which depends on the sample concentration. Typically, 16 to 64 scans are sufficient.
-
Acquisition Time (AT): An acquisition time of 3-5 seconds is usually adequate to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort peak shapes and baselines.[12]
Data Processing and Purity Calculation
-
Processing: The acquired FID is processed with minimal line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting the peak shape.[11] Manual phase and baseline correction are crucial, as automated routines can introduce errors that affect the accuracy of integration.[3]
-
Integration: Select well-resolved signals for both the analyte and the internal standard. For this compound, the singlet corresponding to the methyl ester protons (3H) is an ideal candidate. For the IS, the singlet from the two olefinic protons of maleic acid is used.
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[3][12]
Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ
Where:
-
Iₐ, Iₛₜₐ: Integral values for the analyte and standard signals.
-
Nₐ, Nₛₜₐ: Number of protons for the integrated analyte (3H) and standard (2H) signals.
-
Mₐ, Mₛₜₐ: Molecular weights of the analyte and standard.
-
mₐ, mₛₜₐ: Masses of the analyte and standard.
-
Purityₛₜₐ: Certified purity of the internal standard.
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR offers distinct advantages, it is essential to compare it with established techniques like HPLC, which is often considered the gold standard for purity analysis in the pharmaceutical industry.[14]
Caption: Logical comparison of qNMR and HPLC principles.
Performance and Practical Considerations
The choice between qNMR and HPLC often depends on the specific requirements of the analysis, such as the development stage, availability of standards, and desired information.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[1] | Relative quantification based on comparing the analyte's response (e.g., UV absorbance) to a calibration curve. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[4] | Requires a highly purified and certified reference standard of the same analyte being tested. |
| Accuracy & Precision | High accuracy and precision (RSD < 1%) are achievable with optimized parameters.[1] | High accuracy and precision are achievable, but dependent on the purity of the reference standard and method validation. |
| Selectivity | Excellent. Can distinguish and quantify components even in complex mixtures, provided unique signals exist. Limited by signal overlap. | Excellent. Can separate structurally similar impurities. Co-elution can be a challenge. |
| Sample Throughput | Lower. A single qNMR experiment with long relaxation delays can take 15-30 minutes. | Higher. Modern UPLC systems can run analyses in a few minutes per sample. |
| Sample Preparation | Simple: accurate weighing and dissolution.[15] | More involved: may require filtration, dilution, and preparation of mobile phases. |
| Nature of Analysis | Non-destructive. The sample can be recovered for further analysis.[4] | Destructive. The sample is consumed during the analysis. |
| Information Provided | Provides both quantitative purity data and qualitative structural confirmation simultaneously. | Primarily provides quantitative data. Structural information requires coupling with a mass spectrometer (LC-MS). |
| Cost | High initial instrument cost. Lower cost per sample as fewer specific reference standards are needed. | Lower initial instrument cost. Ongoing costs for columns, solvents, and analyte-specific standards. |
A Note on Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14] For this compound, which has a melting point of 211-215 °C and contains polar amino groups, GC is generally not a suitable method without prior chemical derivatization to increase its volatility and thermal stability. This additional sample preparation step introduces potential sources of error and makes the method more complex compared to qNMR or HPLC.
Conclusion and Recommendations
Quantitative NMR has established itself as a robust, reliable, and powerful tool for the purity determination of pharmaceutical compounds.[1][3] For an analyte like this compound, qNMR offers a distinct advantage over traditional chromatography by providing direct, absolute quantification without the need for an identical, pre-certified reference standard. This makes it an exceptionally efficient method during drug discovery and early development.
Key Recommendations for Researchers:
-
For Early-Phase Development: Employ qNMR as the primary method for purity assignment of new chemical entities. Its ability to provide simultaneous structural confirmation and absolute purity using a common internal standard accelerates development timelines.
-
For Routine Quality Control: While HPLC offers higher throughput for routine release testing, qNMR serves as an invaluable orthogonal technique for validating HPLC methods and for the definitive purity certification of in-house primary reference standards.[5]
-
Method Validation: All qNMR methods intended for regulatory submission must be properly validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12] The US Pharmacopeia recognizes qNMR as a primary analytical method, providing a solid regulatory foundation.[2][12]
By integrating qNMR into the analytical workflow, researchers and drug development professionals can enhance confidence in their purity data, streamline the certification of reference materials, and ultimately, ensure the quality and integrity of the final drug product.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc. (n.d.).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
- What is qNMR and why is it important? - Mestrelab Resources. (2012, December 4).
- [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed. (n.d.).
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar. (n.d.).
- Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.).
- [The Applications of qNMR in Drug Quality Control] - PubMed. (n.d.).
- Purity by Absolute qNMR Instructions. (n.d.).
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.).
- Quantitative NMR Spectroscopy. (n.d.).
- Review on the modern analytical advancements in impurities testing. (n.d.).
- How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25).
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
- Eight Commonly Used Techniques for Drug Analysis - Labinsights. (2023, May 8).
- A green and efficient hydrolysis of met - JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. usp.org [usp.org]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Benchmarking Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a pivotal intermediate in modern synthetic chemistry. Moving beyond a simple catalog of properties, we will benchmark its performance against a key alternative in the synthesis of pharmaceutically relevant molecules, providing experimental data, detailed protocols, and expert insights to inform your research and development decisions.
Introduction: The Strategic Importance of a Substituted Pyrazine
This compound (MDCC) is a highly functionalized heterocyclic compound.[1][2] Its pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a common scaffold in a variety of bioactive molecules, including diuretics, anticancer agents, and antivirals.[3] The specific arrangement of amino, chloro, and methyl ester functional groups on the MDCC molecule imparts a unique reactivity profile, making it a valuable precursor in multi-step syntheses.[1] This guide will focus on its application in the synthesis of Amiloride, a potassium-sparing diuretic, and compare it to an alternative synthetic strategy.
Comparative Analysis: MDCC vs. An Alternative Precursor in Amiloride Synthesis
A crucial step in the synthesis of Amiloride and its analogs is the introduction of the guanidine moiety. The performance of the starting material in this step significantly impacts the overall efficiency and cost-effectiveness of the synthesis. Here, we compare the synthetic route starting from this compound (Route A) with an alternative pathway commencing with 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester (Route B).
Performance Metrics
| Parameter | Route A: this compound | Route B: 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester |
| Starting Material | This compound | 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester |
| Key Transformation | Direct Guanidinylation | Sequential Amination and Guanidinylation |
| Reported Yield | High (patent claims up to 91% for the amination step to produce MDCC)[4] | Moderate (requires an additional amination step with a reported yield of 72%)[4] |
| Reaction Conditions | Milder conditions for guanidinylation | Requires an initial, separate amination step |
| Safety Profile | Standard handling for chlorinated aromatic compounds | Involves handling of a dichlorinated pyrazine derivative |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | May have higher process costs due to the additional step |
Synthetic Workflow Diagrams
Caption: Route A: Direct synthesis of an Amiloride precursor from MDCC.
Sources
Safety Operating Guide
Proper Disposal of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1), a compound frequently utilized in the synthesis of novel therapeutics. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a chlorinated aromatic compound with a significant hazard profile that dictates its handling and disposal requirements.
Key Hazards:
-
Acute Toxicity (Oral): Toxic if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, specifically the urogenital system, through prolonged or repeated exposure.
Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Hazard Communication Workflow
Caption: Workflow for hazard identification and implementation of safe handling practices.
Segregation: The First Step in Proper Disposal
Effective waste management begins at the source. Due to its chemical nature as a halogenated organic compound, this compound must be segregated from other waste streams.
Why Segregation is Critical:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as a specific class of hazardous waste.[5][6] Mixing them with non-halogenated waste can render the entire mixture subject to more stringent and costly disposal regulations.
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.[4][7] This method is necessary to ensure the complete destruction of the compound and prevent the formation of toxic byproducts. Mixing with other waste types can interfere with the incineration process.
-
Safety: Never mix incompatible wastes.[8] While specific incompatibility data for this compound is limited, it is a prudent and standard laboratory practice to segregate different chemical waste classes.
Actionable Steps:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[8]
-
Ensure the waste label includes the full chemical name, "this compound," and an approximate quantity.[8]
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the collection and disposal of waste this compound.
Part A: Unused or Expired Pure Compound
-
Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE, including safety goggles with side shields (or a face shield), chemical-resistant gloves, and a lab coat.[1]
-
Work Area: Conduct all waste handling within a certified chemical fume hood to avoid inhalation of any dust particles.
-
Transfer: Carefully transfer the solid waste from its original container into the designated "Halogenated Organic Solids" waste container.
-
Container Rinsing (Empty Original Container):
-
Triple rinse the empty original container with a suitable organic solvent (e.g., acetone, methanol).
-
Collect all rinsate as hazardous waste and place it in a designated "Halogenated Organic Solvents" liquid waste container.
-
Crucially, do not dispose of the rinsate down the drain. [9]
-
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, heat, and sources of ignition.[10] The storage area should be cool, dry, and well-ventilated.[1]
Part B: Contaminated Materials
-
Collection: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must be considered hazardous waste.
-
Segregation: Place these contaminated solids into the same "Halogenated Organic Solids" waste container as the pure compound. Do not dispose of them in the regular trash.[8]
Disposal Workflow and Decision Making
The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service.[4] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and final disposal.
Disposal Decision Tree
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. chemos.de [chemos.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Handling Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid, typically a white to yellow powder, with toxicological properties that are not yet fully investigated.[1] However, available safety data sheets (SDS) consistently highlight several key hazards that form the basis of our handling protocols:
-
Acute Toxicity (Oral): The compound is classified as toxic if swallowed.[2]
-
Skin Irritation: It is known to cause skin irritation.[3][4]
-
Serious Eye Irritation: Direct contact can cause serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
Given these hazards, our primary objective is to prevent contact and inhalation through a combination of engineering controls, personal protective equipment, and stringent handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1][2] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice for incidental contact).[6] A flame-resistant lab coat and, for larger quantities, impervious clothing should be worn.[2] | Nitrile gloves offer good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[6] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended for handling small quantities.[7] For procedures with a high potential for dust generation or when handling larger quantities, a full-face respirator with a particulate filter may be necessary.[2][8] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[3][4] |
Visualizing PPE Selection:
Caption: PPE selection workflow based on task assessment.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Store: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][9]
Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Lay down disposable bench covers to contain any potential spills.
-
Weighing and Transferring:
-
Perform all weighing and transfer operations within a chemical fume hood.[1] The airflow of the hood will contain any airborne dust.
-
Use spatulas or scoops to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.
-
Keep the container closed when not in use.
-
-
Dissolving:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the solvent is volatile, ensure this is also done within the fume hood.
-
Emergency and Spill Response
Prompt and appropriate action is crucial in the event of an accidental release.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Cleanup
For small spills of the solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid dry sweeping, which can generate dust.[3] A wet cleaning method or a HEPA-filtered vacuum is preferable.
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Visualizing Spill Response:
Caption: Step-by-step spill response procedure.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect waste material, including contaminated PPE and spill cleanup debris, in a designated, clearly labeled, and sealed container.
-
Do not mix this waste with other waste streams.
-
-
Disposal Method:
-
As a chlorinated organic compound, land disposal is not recommended.[1]
-
The preferred method of disposal is incineration at a licensed hazardous waste facility.[3] High-temperature incineration with appropriate flue gas scrubbing can effectively destroy the compound and prevent the release of harmful byproducts like hydrogen chloride and nitrogen oxides.[1]
-
Chemical degradation methods, such as oxidation or reduction, may be applicable but require specialized expertise and facilities.[2]
-
-
Regulatory Compliance:
-
All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
-
References
- Safety Data Sheet: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate - Chemos GmbH&Co.KG. (n.d.).
- MSDS of this compound - Capot Chemical. (2010).
- This compound | C6H7ClN4O2 | CID 73827 - PubChem. (n.d.).
- This compound - ChemBK. (2024).
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.).
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. scispace.com [scispace.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ceer.com.pl [ceer.com.pl]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
